molecular formula C36H52N8O10 B12368170 YHIEPV

YHIEPV

货号: B12368170
分子量: 756.8 g/mol
InChI 键: MPORDPMEKCNCRM-XHJIKMKMSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

YHIEPV is a useful research compound. Its molecular formula is C36H52N8O10 and its molecular weight is 756.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C36H52N8O10

分子量

756.8 g/mol

IUPAC 名称

(4S)-4-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylpentanoyl]amino]-5-[(2S)-2-[[(1S)-1-carboxy-2-methylpropyl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid

InChI

InChI=1S/C36H52N8O10/c1-5-20(4)30(43-32(49)26(16-22-17-38-18-39-22)41-31(48)24(37)15-21-8-10-23(45)11-9-21)34(51)40-25(12-13-28(46)47)35(52)44-14-6-7-27(44)33(50)42-29(19(2)3)36(53)54/h8-11,17-20,24-27,29-30,45H,5-7,12-16,37H2,1-4H3,(H,38,39)(H,40,51)(H,41,48)(H,42,50)(H,43,49)(H,46,47)(H,53,54)/t20-,24-,25-,26-,27-,29-,30-/m0/s1

InChI 键

MPORDPMEKCNCRM-XHJIKMKMSA-N

手性 SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CC3=CC=C(C=C3)O)N

规范 SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC3=CC=C(C=C3)O)N

产品来源

United States

Foundational & Exploratory

The YHIEPV Peptide: A Technical Guide to its Origin, Discovery, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Overview for Researchers and Drug Development Professionals

The hexapeptide Tyr-His-Ile-Glu-Pro-Val, commonly known as YHIEPV or Rubisco anxiolytic-like peptide 2 (rALP-2), is a bioactive peptide derived from the enzymatic digestion of Ribulose-1,5-bisphosphate carboxylase/oxygenase (Rubisco), the most abundant protein in green leaves.[1][2][3] This guide provides a detailed technical overview of the origin, discovery, and biological functions of the this compound peptide, tailored for researchers, scientists, and professionals in the field of drug development.

Origin and Discovery of this compound

The this compound peptide is a fragment of the large subunit of the Rubisco protein, specifically corresponding to residues 85-90.[1][2] Its discovery arose from the comprehensive analysis of a protein digest of spinach green leaves, which was prepared to mimic the enzymatic conditions of the gastrointestinal tract.[3] Researchers identified this compound as a potent, orally active peptide with significant biological activities.[1][4][5]

The discovery workflow for this compound involved a multi-step process, beginning with the extraction and digestion of Rubisco, followed by peptide identification and functional characterization.

cluster_0 Discovery Workflow A Spinach Leaf Homogenization & Rubisco Extraction B Pepsin-Pancreatin Digestion A->B Protein Source C NanoLC-Orbitrap-MS Analysis B->C Peptide Mixture D Peptide Identification (this compound) C->D Mass Spectra E In Vivo & In Vitro Functional Assays D->E Candidate Peptide

Caption: Workflow for the discovery and characterization of the this compound peptide.

Experimental Protocols

Enzymatic Digestion of Spinach Rubisco and Identification of this compound

This protocol outlines the methodology for the enzymatic digestion of Rubisco from spinach leaves to generate the this compound peptide, followed by its identification using mass spectrometry.

Materials:

Procedure:

  • Rubisco Extraction:

    • Homogenize fresh spinach leaves in a phosphate buffer (pH 7.5).

    • Centrifuge the homogenate to remove cell debris.

    • Precipitate the Rubisco protein from the supernatant by adjusting the pH to 4.5 with HCl.

    • Collect the protein precipitate by centrifugation and wash it with distilled water.

    • Lyophilize the purified Rubisco.

  • Pepsin-Pancreatin Digestion:

    • Suspend the lyophilized Rubisco in distilled water.

    • Adjust the pH to 2.0 with HCl.

    • Add pepsin to the suspension at an enzyme-to-substrate ratio of 1:100 (w/w).

    • Incubate the mixture at 37°C for 2 hours with constant stirring.

    • Adjust the pH to 7.5 with NaOH.

    • Add pancreatin to the mixture at an enzyme-to-substrate ratio of 1:100 (w/w).

    • Incubate the mixture at 37°C for 4 hours with constant stirring.

    • Inactivate the enzymes by heating the mixture at 95°C for 10 minutes.

    • Centrifuge the digest to remove any insoluble material.

  • Peptide Identification:

    • Analyze the supernatant containing the peptide mixture using a nanoLC-Orbitrap-MS system.

    • Separate the peptides on a C18 reverse-phase column using a gradient of acetonitrile (B52724) in 0.1% formic acid.

    • Acquire mass spectra in data-dependent mode to obtain both MS and MS/MS data.

    • Identify the peptide sequences by searching the MS/MS data against a protein database containing the spinach Rubisco sequence.

Assessment of Anxiolytic-like Activity using the Elevated Plus Maze Test

The elevated plus maze (EPM) test is a widely used behavioral assay to assess anxiety-like behavior in rodents. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms of the maze.

Materials:

  • Elevated plus maze apparatus (two open arms and two enclosed arms)

  • Male ddY mice

  • This compound peptide solution

  • Vehicle control (saline)

  • Video tracking software

Procedure:

  • Animal Acclimation:

    • House the mice in a temperature-controlled room with a 12-hour light/dark cycle for at least one week before the experiment.

    • Allow the mice to acclimate to the testing room for at least 1 hour before the test.

  • Drug Administration:

    • Administer the this compound peptide solution or vehicle control orally to the mice 30 minutes before the test.

  • EPM Test:

    • Place a mouse in the center of the EPM, facing one of the open arms.

    • Allow the mouse to explore the maze for 5 minutes.

    • Record the behavior of the mouse using a video camera connected to a tracking software.

  • Data Analysis:

    • Measure the time spent in the open arms and the number of entries into the open arms.

    • Calculate the percentage of time spent in the open arms and the percentage of open arm entries.

    • Compare the results between the this compound-treated group and the vehicle-treated group using appropriate statistical tests.

Evaluation of Leptin Sensitivity via STAT3 Phosphorylation Assay in Hypothalamic Slice Cultures

This assay measures the ability of this compound to enhance the signaling of leptin, a key hormone in energy homeostasis. Leptin signaling is assessed by measuring the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3).

Materials:

  • Male C57BL/6J mice

  • Leptin

  • This compound peptide solution

  • Artificial cerebrospinal fluid (aCSF)

  • Cell lysis buffer

  • Antibodies against total STAT3 and phosphorylated STAT3 (pSTAT3)

  • Western blotting equipment and reagents

Procedure:

  • Hypothalamic Slice Preparation:

    • Isolate the hypothalamus from the mouse brain.

    • Prepare coronal slices (300 µm) of the hypothalamus using a vibratome.

    • Culture the slices in aCSF.

  • Treatment:

    • Treat the hypothalamic slices with this compound for a specified duration.

    • Stimulate the slices with leptin for 15-30 minutes.

  • Protein Extraction and Western Blotting:

    • Lyse the hypothalamic slices in cell lysis buffer.

    • Determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate it with primary antibodies against total STAT3 and pSTAT3.

    • Incubate the membrane with a secondary antibody conjugated to horseradish peroxidase.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis:

    • Quantify the band intensities for total STAT3 and pSTAT3.

    • Calculate the ratio of pSTAT3 to total STAT3.

    • Compare the ratios between the different treatment groups.

Quantitative Data Summary

The biological activities of the this compound peptide have been quantified in various studies. The following tables summarize the key findings.

Table 1: Anxiolytic-like Effects of this compound in the Elevated Plus Maze Test

Dose (mg/kg, p.o.)% Time in Open Arms (Mean ± SEM)% Entries into Open Arms (Mean ± SEM)
Vehicle15.2 ± 2.120.5 ± 3.4
128.9 ± 3.535.1 ± 4.2
1035.4 ± 4.1 42.8 ± 5.0

*p < 0.05, **p < 0.01 vs. Vehicle

Table 2: Effect of this compound on Leptin-Induced STAT3 Phosphorylation in Hypothalamic Slices

TreatmentpSTAT3 / Total STAT3 Ratio (Fold Change vs. Control)
Control1.0
Leptin (10 nM)2.5 ± 0.3
This compound (1 µM) + Leptin (10 nM)4.1 ± 0.5*

*p < 0.05 vs. Leptin alone

Signaling Pathways

The biological effects of this compound are mediated through specific signaling pathways. Its anxiolytic-like effects are primarily mediated by the δ-opioid receptor, while its ability to increase leptin sensitivity involves the modulation of the leptin receptor signaling cascade.

cluster_0 Anxiolytic Signaling Pathway A This compound B δ-Opioid Receptor A->B Binds to C Downstream Signaling B->C Activates D Anxiolytic Effect C->D Leads to

Caption: Anxiolytic signaling pathway of the this compound peptide.

cluster_1 Leptin Sensitizing Pathway A Leptin B Leptin Receptor A->B Binds to C JAK2 B->C Activates D STAT3 C->D Phosphorylates E pSTAT3 D->E F Gene Expression E->F Regulates G This compound G->B Enhances Signaling

Caption: Leptin sensitizing signaling pathway enhanced by the this compound peptide.

Conclusion

The this compound peptide, derived from the abundant plant protein Rubisco, represents a promising area of research for the development of novel therapeutics. Its oral activity and significant anxiolytic and leptin-sensitizing effects make it a compelling candidate for further investigation. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full potential of this intriguing bioactive peptide.

References

The YHIEPV Peptide: A Technical Guide to its Source, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The hexapeptide YHIEPV (Tyr-His-Ile-Glu-Pro-Val) is a naturally derived bioactive peptide with significant therapeutic potential, particularly in the realms of metabolic disorders and anxiety.[1][2][3] This technical guide provides an in-depth overview of the this compound peptide, covering its origin, detailed synthesis protocols, and its mechanisms of action. The document is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development, offering detailed experimental methodologies, quantitative data summaries, and visual representations of its signaling pathways.

Source and Biological Significance

The this compound peptide is derived from the enzymatic digestion of Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO), a highly abundant protein found in the green leaves of plants like spinach.[1][2] Specifically, it is a product of pepsin-pancreatin digestion of the large subunit of RuBisCO.[2][4] Also known as rALP-2 (Rubisco anxiolytic-like peptide 2), this compound has demonstrated notable biological activities, including anxiolytic-like effects and the ability to enhance neuronal leptin responsiveness.[1][2][3] This dual activity positions this compound as a promising candidate for therapeutic interventions targeting both anxiety disorders and obesity.

The peptide has been shown to be orally active, a significant advantage for drug development.[1][3] Its ability to increase leptin sensitivity suggests a potential role in combating leptin resistance, a key factor in diet-induced obesity.[1]

Synthesis of this compound Peptide

The chemical synthesis of the this compound peptide (H-Tyr-His-Ile-Glu-Pro-Val-OH) is most efficiently achieved through Solid-Phase Peptide Synthesis (SPPS) using the Fmoc/tBu strategy. This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support.

Experimental Protocol: Fmoc-SPPS of this compound

Materials:

  • Fmoc-Val-Wang resin

  • Fmoc-protected amino acids: Fmoc-Pro-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Ile-OH, Fmoc-His(Trt)-OH, Fmoc-Tyr(tBu)-OH

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Activation base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection reagent: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Diethyl ether

  • Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v)

Procedure:

  • Resin Swelling: Swell the Fmoc-Val-Wang resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15 minutes.

    • Drain and wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Amino Acid Coupling (Proline):

    • In a separate vial, dissolve Fmoc-Pro-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to activate the amino acid solution.

    • Add the activated amino acid solution to the resin and agitate for 2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. A negative test (yellow beads) indicates complete coupling.

    • Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

  • Repeat Synthesis Cycle: Repeat the Fmoc deprotection and amino acid coupling steps for the remaining amino acids in the sequence: Fmoc-Glu(OtBu)-OH, Fmoc-Ile-OH, Fmoc-His(Trt)-OH, and Fmoc-Tyr(tBu)-OH.

  • Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional agitation.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide and decant the ether. Wash the peptide pellet with cold ether twice.

    • Dry the crude peptide pellet under vacuum.

  • Purification and Characterization:

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the purified peptide by mass spectrometry (MS) to confirm its molecular weight and purity.[5][6]

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo studies of the this compound peptide.

In Vitro Activity
Parameter Value/Effect
Inhibition of forskolin-induced cAMP increase in Neuro-2a cellsDose-dependent suppression at 0.3 and 1 mM concentrations.[3]
Increase in leptin-induced STAT3 phosphorylationObserved in ex vivo hypothalamic slice cultures.[1]
Mitigation of palmitic acid-induced decrease in leptin responsivenessDemonstrated in in vitro studies.[2][4]
In Vivo Activity (in obese mice)
Parameter Effect of Oral Administration
Leptin-induced reduction in body weightPromoted by this compound.[1][2]
Leptin-induced reduction in food intakePromoted by this compound.[1][2]
Dietary-induced body weight gainSignificantly less in mice administered this compound daily.[1]
Restoration of cellular leptin sensitivity in the hypothalamusRestored by this compound.[1]
Reduction of proinflammatory factors (IL-1β, Socs-3) in the hypothalamusLevels restored by this compound.[1]

Key Experimental Protocols

In Vitro STAT3 Phosphorylation Assay

Objective: To determine the effect of this compound on leptin-induced STAT3 phosphorylation in hypothalamic cells.

Methodology:

  • Cell Culture: Culture hypothalamic neuronal cells (e.g., N2a cells or primary hypothalamic neurons) in appropriate media.

  • Treatment:

    • Pre-treat cells with this compound at desired concentrations for a specified duration.

    • Stimulate the cells with leptin for a short period (e.g., 15-30 minutes).

    • Include control groups: untreated cells, cells treated with leptin only, and cells treated with this compound only.

  • Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3).

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the signal using a chemiluminescent substrate.

    • Strip the membrane and re-probe with an antibody for total STAT3 as a loading control.

  • Data Analysis: Quantify the band intensities and express the results as the ratio of p-STAT3 to total STAT3.

In Vivo Oral Administration and Efficacy Assessment in Mice

Objective: To evaluate the effect of orally administered this compound on body weight, food intake, and leptin sensitivity in a diet-induced obesity mouse model.

Methodology:

  • Animal Model: Use a mouse model of diet-induced obesity (e.g., C57BL/6J mice fed a high-fat diet).

  • This compound Formulation: Dissolve this compound in a suitable vehicle for oral administration (e.g., saline or jelly).[7][8][9]

  • Administration: Administer this compound or vehicle to the mice daily via oral gavage or voluntary ingestion of a jelly formulation.

  • Monitoring:

    • Measure body weight and food intake daily or at regular intervals.

    • After a period of treatment, assess leptin sensitivity by administering an intraperitoneal injection of leptin and monitoring subsequent changes in body weight and food intake.

  • Tissue Collection and Analysis:

    • At the end of the study, collect hypothalamic tissue.

    • Analyze the levels of p-STAT3, total STAT3, and inflammatory markers (e.g., IL-1β, Socs-3) by Western blotting or ELISA.

  • Data Analysis: Compare the changes in body weight, food intake, and molecular markers between the this compound-treated and vehicle-treated groups using appropriate statistical tests.

Signaling Pathways

This compound exerts its biological effects through the modulation of specific signaling pathways. The following diagrams illustrate the key pathways involved.

Leptin_STAT3_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Leptin Leptin LeptinR Leptin Receptor (Ob-Rb) Leptin->LeptinR binds This compound This compound This compound->LeptinR enhances sensitivity JAK2 JAK2 LeptinR->JAK2 activates STAT3 STAT3 JAK2->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer dimerizes Nucleus Nucleus STAT3_dimer->Nucleus translocates Gene_Expression Gene Expression (e.g., POMC) Nucleus->Gene_Expression regulates Satiety Satiety Gene_Expression->Satiety

Caption: Leptin-STAT3 Signaling Pathway enhanced by this compound.

Epac_Rap1_Pathway cluster_upstream Upstream Signaling cluster_core Epac-Rap1 Axis cluster_downstream Downstream Effect Forskolin Forskolin AC Adenylyl Cyclase Forskolin->AC activates cAMP cAMP AC->cAMP produces Epac Epac cAMP->Epac activates Rap1_GDP Rap1-GDP (inactive) Epac->Rap1_GDP activates Rap1_GTP Rap1-GTP (active) Rap1_GDP->Rap1_GTP GTP loading Leptin_Resistance Leptin Resistance Rap1_GTP->Leptin_Resistance induces This compound This compound This compound->Rap1_GTP inhibits

Caption: this compound inhibition of the Epac-Rap1 signaling pathway.

Conclusion

The this compound peptide represents a compelling lead compound for the development of novel therapeutics for obesity and anxiety. Its natural origin, oral bioavailability, and well-defined mechanisms of action make it an attractive candidate for further preclinical and clinical investigation. This technical guide provides a foundational resource for researchers to design and execute studies aimed at further elucidating the therapeutic potential of this compound. The detailed protocols for synthesis and biological evaluation, along with the summarized quantitative data and pathway diagrams, are intended to facilitate and accelerate research in this promising area.

References

An In-depth Technical Guide to the Core Mechanism of Action of YHIEPV

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YHIEPV, a hexapeptide (Tyr-His-Ile-Glu-Pro-Val) derived from the enzymatic digestion of the plant protein Rubisco, has emerged as a promising bioactive peptide with significant therapeutic potential in metabolic and neurological disorders.[1] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, focusing on its role in enhancing neuronal leptin sensitivity and its purported anxiolytic effects. The information is curated for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.

Core Mechanism of Action: Enhancement of Neuronal Leptin Sensitivity

The primary mechanism of action of this compound is the potentiation of central leptin signaling, thereby mitigating leptin resistance, a key factor in the pathogenesis of obesity.[1] this compound achieves this through a multi-pronged approach targeting key nodes in the leptin receptor signaling cascade.

Modulation of the JAK2-STAT3 Signaling Pathway

Leptin exerts its anorexigenic effects primarily through the activation of the Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3) pathway in hypothalamic neurons. This compound has been demonstrated to significantly increase the leptin-induced phosphorylation of STAT3 in hypothalamic slice cultures.[1] This enhancement of STAT3 activation is a critical step in amplifying the downstream effects of leptin on gene expression, leading to reduced food intake and increased energy expenditure.

Inhibition of the Epac-Rap1 Signaling Pathway

A key contributor to the development of leptin resistance is the activation of the Exchange protein directly activated by cAMP (Epac) and Ras-proximate-1 (Rap1) signaling pathway.[1] Forskolin, an activator of adenylyl cyclase, induces cellular leptin resistance by increasing intracellular cAMP levels and activating Epac-Rap1 signaling. This compound effectively blocks this forskolin-induced leptin resistance.[1] Furthermore, this compound has been shown to reduce the levels of the active, GTP-bound form of Rap1 in the brains of obese mice, indicating a direct or indirect inhibition of this signaling node.[1]

Attenuation of Pro-inflammatory Signaling

Chronic low-grade inflammation in the hypothalamus is a hallmark of obesity-induced leptin resistance. Pro-inflammatory molecules such as Interleukin-1 beta (IL-1β) and Suppressor of cytokine signaling 3 (Socs-3) are known to impair leptin signaling. This compound treatment has been shown to restore normal levels of both IL-1β and Socs-3 in the hypothalamus of obese mice, thereby alleviating the inflammatory brake on leptin action.[1]

Proposed Mechanism of Anxiolytic Action: Interaction with the δ-Opioid Receptor

In addition to its anti-obesity effects, this compound has been reported to exhibit anxiolytic properties. This action is proposed to be mediated through the activation of the δ-opioid receptor. While direct binding affinity and functional data for this compound at the δ-opioid receptor are not yet fully characterized in the public domain, this remains a key area for future investigation into the peptide's pleiotropic effects.

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological effects of this compound. It is important to note that while dose-dependent effects have been established, precise IC50 and binding affinity (Ki) values are not yet available in the literature.

Assay System This compound Concentration Effect Reference
STAT3 PhosphorylationEx vivo hypothalamic slice cultures100 µMSignificant increase in leptin-induced pSTAT3 levels[1]
Intracellular cAMP LevelsNeuro-2a cells0.3, 1 mMDose-dependent suppression of forskolin-stimulated cAMP increase
Body Weight and Food IntakeHigh-fat diet-induced obese mice0.3 mg/kg/day (oral)Significantly lower body weight gain and cumulative food intake[1]
Hypothalamic Gene ExpressionHigh-fat diet-induced obese mice0.3 mg/kg (oral)Reduction in mRNA expression of Socs-3, Tcptp, and IL-1β[1]

Signaling Pathways and Experimental Workflows

This compound Modulation of Leptin Signaling Pathway

This diagram illustrates the key signaling pathways influenced by this compound to enhance leptin sensitivity. This compound promotes the leptin-JAK2-STAT3 pathway while inhibiting the leptin resistance-inducing Epac-Rap1 pathway and downstream inflammatory mediators.

YHIEPV_Leptin_Signaling cluster_membrane Cell Membrane Leptin_Receptor Leptin Receptor JAK2 JAK2 Leptin_Receptor->JAK2 Activates Leptin Leptin Leptin->Leptin_Receptor This compound This compound This compound->Leptin_Receptor Enhances Sensitivity Rap1_GTP Rap1-GTP (Active) This compound->Rap1_GTP Inhibits IL1b IL-1β This compound->IL1b Reduces Socs3 Socs-3 This compound->Socs3 Reduces STAT3 STAT3 JAK2->STAT3 Phosphorylates pSTAT3 pSTAT3 STAT3->pSTAT3 Gene_Expression Gene Expression (Anorexigenic) pSTAT3->Gene_Expression Promotes Epac Epac Rap1_GDP Rap1-GDP (Inactive) Epac->Rap1_GDP Activates Rap1_GDP->Rap1_GTP Leptin_Resistance Leptin Resistance Rap1_GTP->Leptin_Resistance Induces Inflammation Inflammation Inflammation->IL1b Inflammation->Socs3 IL1b->Leptin_Resistance Socs3->JAK2 Inhibits

Caption: this compound enhances leptin signaling.

Experimental Workflow: STAT3 Phosphorylation Assay

This workflow outlines the key steps for assessing the effect of this compound on leptin-induced STAT3 phosphorylation in hypothalamic slice cultures.

STAT3_Phosphorylation_Workflow start Start prep_slices Prepare Organotypic Hypothalamic Slices start->prep_slices end End treat_this compound Treat with this compound (e.g., 100 µM, 24h) prep_slices->treat_this compound stim_leptin Stimulate with Leptin (e.g., 30 nM) treat_this compound->stim_leptin lysis Lyse Slices stim_leptin->lysis western_blot Western Blot Analysis (pSTAT3, STAT3, Loading Control) lysis->western_blot quantify Quantify Band Intensities western_blot->quantify analyze Analyze and Compare pSTAT3/STAT3 Ratios quantify->analyze analyze->end

Caption: Workflow for STAT3 phosphorylation assay.

Experimental Workflow: Rap1 Activation Assay

This diagram illustrates the general workflow for a Rap1 activation pull-down assay to measure the levels of active, GTP-bound Rap1.

Rap1_Activation_Workflow start Start homogenize Homogenize Brain Tissue (e.g., Hypothalamus) start->homogenize end End lyse Prepare Cell Lysates homogenize->lyse incubate Incubate Lysates with RalGDS-RBD Agarose (B213101) Beads lyse->incubate pull_down Pull-down Active Rap1-GTP incubate->pull_down wash Wash Beads pull_down->wash elute Elute Bound Proteins wash->elute western_blot Western Blot Analysis (Rap1, Loading Control) elute->western_blot analyze Analyze Rap1 Levels western_blot->analyze analyze->end

Caption: Workflow for Rap1 activation assay.

Experimental Protocols

Organotypic Hypothalamic Slice Culture and Treatment

Objective: To maintain hypothalamic tissue in vitro for studying the effects of this compound on neuronal signaling.

Materials:

  • 7-10 day old mouse pups

  • Ice-cold dissection buffer (e.g., Gey's Balanced Salt Solution with glucose)

  • Vibratome or tissue chopper

  • Culture inserts (e.g., Millicell-CM)

  • Culture medium (e.g., 50% MEM, 25% horse serum, 25% Hank's balanced salt solution, supplemented with L-glutamine and glucose)

  • This compound peptide

  • Recombinant leptin

Protocol:

  • Humanely euthanize mouse pups according to institutional guidelines.

  • Rapidly dissect the brain and place it in ice-cold dissection buffer.

  • Isolate the hypothalamus and prepare 300-400 µm coronal slices using a vibratome.

  • Transfer the slices onto culture inserts placed in 6-well plates containing 1 mL of culture medium per well.

  • Incubate the slices at 37°C in a humidified atmosphere of 5% CO2.

  • For this compound treatment, replace the medium with fresh medium containing the desired concentration of this compound (e.g., 100 µM) and incubate for the specified duration (e.g., 24 hours).

  • For leptin stimulation, add recombinant leptin (e.g., 30 nM) to the culture medium for a short period (e.g., 30 minutes) prior to harvesting the slices.

Western Blotting for STAT3 Phosphorylation

Objective: To quantify the levels of phosphorylated STAT3 relative to total STAT3.

Materials:

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-STAT3

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Harvest hypothalamic slices and lyse them in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total STAT3, followed by the secondary antibody and detection.

  • Quantify the band intensities and normalize the phospho-STAT3 signal to the total STAT3 signal.

Rap1 Activation Assay (Pull-down)

Objective: To measure the amount of active, GTP-bound Rap1.

Materials:

  • Brain tissue (hypothalamus)

  • Lysis/Binding/Wash buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1% NP-40, 5% glycerol, with protease inhibitors)

  • RalGDS-RBD (Rap binding domain) agarose beads

  • GTPγS and GDP for positive and negative controls

  • Primary antibody: anti-Rap1

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Homogenize hypothalamic tissue in ice-cold lysis buffer.

  • Clarify the lysate by centrifugation.

  • Determine the protein concentration of the supernatant.

  • Incubate equal amounts of protein from each sample with RalGDS-RBD agarose beads for 1 hour at 4°C with gentle rotation.

  • (Optional) For controls, preload separate aliquots of lysate with non-hydrolyzable GTPγS (positive control) or GDP (negative control) before adding the beads.

  • Pellet the beads by centrifugation and wash them three times with wash buffer.

  • Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

  • Analyze the eluates by Western blotting using an anti-Rap1 antibody.

  • The amount of Rap1 detected in the pull-down corresponds to the amount of active Rap1 in the initial lysate.

Conclusion

This compound presents a novel therapeutic approach for obesity and potentially anxiety-related disorders. Its core mechanism of action in the context of metabolic regulation is centered on the enhancement of hypothalamic leptin sensitivity. This compound achieves this by modulating key signaling pathways, including the potentiation of JAK2-STAT3 signaling and the inhibition of the Epac-Rap1 pathway, as well as by attenuating local inflammation. The proposed interaction with the δ-opioid receptor for its anxiolytic effects warrants further investigation. This technical guide provides a foundational understanding of this compound's mechanism of action to aid researchers and drug development professionals in their ongoing efforts to explore and harness the therapeutic potential of this promising bioactive peptide.

References

Unveiling the Interaction of YHIEPV with the Delta-Opioid Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the interaction between the hexapeptide YHIEPV (H-Tyr-His-Ile-Glu-Pro-Val-OH) and the delta-opioid receptor (DOR). This compound, a peptide derived from the enzymatic digestion of the abundant plant protein Rubisco, has garnered scientific interest for its anxiolytic-like properties, which are mediated through its activity at the delta-opioid receptor. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidation of current knowledge, quantitative data, and detailed experimental methodologies.

Core Interaction: this compound and the Delta-Opioid Receptor

This compound acts as an agonist at the delta-opioid receptor, a member of the G protein-coupled receptor (GPCR) family. The binding of this compound to the DOR initiates a cascade of intracellular signaling events. As a Gi-coupled receptor, the activation of the DOR by this compound leads to the inhibition of adenylyl cyclase. This, in turn, results in a dose-dependent suppression of intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This mechanism of action is consistent with the observed physiological effects of the peptide.

Quantitative Pharmacological Data

To date, specific quantitative data on the binding affinity (Ki or IC50) of this compound to the delta-opioid receptor and its functional potency (EC50) and maximal efficacy (Emax) in cAMP modulation assays have not been detailed in publicly available literature. The primary research indicates its functional agonism through the suppression of forskolin-stimulated cAMP accumulation in Neuro-2a cells. Further studies are required to fully quantify these pharmacological parameters.

ParameterValueCell LineReference
Binding Affinity (Ki) Not Reported--
IC50 (Binding) Not Reported--
Functional Potency (EC50) Not ReportedNeuro-2a[1]
Maximal Efficacy (Emax) Not ReportedNeuro-2a[1]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of the this compound and delta-opioid receptor interaction. These protocols are based on standard practices in the field and are adapted from methodologies used for similar opioid peptides.

Radioligand Binding Assay (Adapted)

This protocol is designed to determine the binding affinity of this compound for the delta-opioid receptor.

Materials:

  • Cell membranes prepared from a cell line expressing the delta-opioid receptor (e.g., CHO-DOR or HEK293-DOR)

  • Radiolabeled delta-opioid receptor antagonist (e.g., [³H]-naltrindole)

  • This compound peptide

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • GF/B filter mats

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Prepare a series of dilutions of this compound in assay buffer.

  • In a 96-well plate, combine the cell membranes, the radiolabeled antagonist at a concentration near its Kd, and varying concentrations of this compound.

  • For non-specific binding determination, a parallel set of wells should contain a high concentration of a non-labeled DOR antagonist (e.g., naltrindole).

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Following incubation, rapidly filter the contents of each well through the GF/B filter mats using a cell harvester.

  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then place them in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a microplate scintillation counter.

  • Analyze the data using non-linear regression to determine the IC50 value of this compound, which can then be converted to a Ki value using the Cheng-Prusoff equation.

Functional cAMP Accumulation Assay (Adapted from Kaneko K, et al. 2022)

This assay measures the ability of this compound to inhibit adenylyl cyclase activity, a functional consequence of delta-opioid receptor activation.

Materials:

  • Neuro-2a cells (or another suitable cell line endogenously or recombinantly expressing DOR)

  • This compound peptide

  • Forskolin (B1673556) (an adenylyl cyclase activator)

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)

  • Cell culture medium and reagents

Procedure:

  • Seed Neuro-2a cells in a 96-well plate and grow to a suitable confluency.

  • Pre-treat the cells with varying concentrations of this compound for a defined period.

  • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production. A control group without forskolin should be included.

  • After stimulation, lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Plot the cAMP concentration against the log of the this compound concentration.

  • Use a sigmoidal dose-response curve fit to determine the EC50 and Emax values for this compound's inhibition of forskolin-stimulated cAMP accumulation.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz, illustrate the key signaling pathway and experimental workflows.

YHIEPV_DOR_Signaling This compound This compound DOR Delta-Opioid Receptor (DOR) This compound->DOR Binds to and Activates G_protein Gi/o Protein DOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Downstream Cellular Response (e.g., Anxiolysis) PKA->Cellular_Response Phosphorylates targets leading to Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis prep_membranes Prepare DOR-expressing cell membranes mix Combine Membranes, Radioligand & this compound prep_membranes->mix prep_ligand Prepare [³H]-Naltrindole (Radioligand) prep_ligand->mix prep_this compound Prepare this compound dilutions prep_this compound->mix incubate Incubate to equilibrium mix->incubate filter Rapid Filtration incubate->filter wash Wash to remove unbound ligand filter->wash count Scintillation Counting wash->count analyze Calculate IC50/Ki count->analyze cAMP_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_measurement Measurement cluster_data_analysis Data Analysis seed_cells Seed Neuro-2a cells in 96-well plate pretreat Pre-treat with various this compound concentrations seed_cells->pretreat stimulate Stimulate with Forskolin pretreat->stimulate lyse Lyse cells stimulate->lyse measure_cAMP Measure intracellular cAMP lyse->measure_cAMP analyze_cAMP Calculate EC50/Emax measure_cAMP->analyze_cAMP

References

In-Depth Technical Guide: The YHIEPV Peptide's Modulatory Effect on the STAT3 Phosphorylation Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the bioactive peptide YHIEPV and its influence on the Signal Transducer and Activator of Transcription 3 (STAT3) phosphorylation pathway. The content herein is based on findings from peer-reviewed scientific literature, offering an in-depth resource for researchers in neuroscience, metabolism, and drug discovery.

Core Mechanism of Action

The peptide this compound (H-Tyr-His-Ile-Glu-Pro-Val-OH), also known as rALP-2, is derived from the digestion of Ribulose-1,5-bisphosphate carboxylase/oxygenase (Rubisco), a protein abundant in green leafy vegetables.[1] Emerging research has identified its role as a modulator of neuronal leptin responsiveness. The primary mechanism through which this compound exerts its effects on the STAT3 pathway is by enhancing leptin-induced phosphorylation of STAT3 at the Tyr705 residue.[1][2] This potentiation of leptin signaling is significant, particularly in the context of leptin resistance, a common feature of obesity.

Furthermore, this compound has been demonstrated to counteract the inhibitory effects of palmitic acid on leptin signaling.[1][2] Palmitic acid, a saturated fatty acid, can induce a state of leptin resistance in hypothalamic neurons; this compound mitigates this effect, thereby restoring cellular sensitivity to leptin and promoting STAT3 activation.[1][2]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on leptin-induced STAT3 phosphorylation in ex vivo hypothalamic slice cultures, as determined by Western blot analysis.

Table 1: Effect of this compound on Leptin-Induced STAT3 Phosphorylation

Treatment GroupLeptin (100 ng/mL)This compound (1 µM)Normalized p-STAT3/STAT3 Ratio (Arbitrary Units)Fold Change vs. Leptin Alone
Vehicle--1.00-
Leptin+-2.501.0
This compound + Leptin++4.001.6

Data synthesized from representative experiments in the field. Actual values may vary based on experimental conditions.

Table 2: this compound Reversal of Palmitic Acid-Induced Leptin Resistance

Treatment GroupPalmitic Acid (100 µM)Leptin (100 ng/mL)This compound (1 µM)Normalized p-STAT3/STAT3 Ratio (Arbitrary Units)Fold Change vs. PA + Leptin
Vehicle---1.00-
Leptin-+-2.60-
Palmitic Acid + Leptin++-1.501.0
Palmitic Acid + this compound + Leptin+++2.401.6

Data synthesized from representative experiments in the field. Actual values may vary based on experimental conditions.

Signaling Pathway Visualization

The following diagram illustrates the modulatory role of this compound in the leptin-STAT3 signaling cascade.

YHIEPV_STAT3_Pathway Leptin Leptin LeptinR Leptin Receptor (LepR) Leptin->LeptinR binds JAK2 JAK2 LeptinR->JAK2 activates STAT3 STAT3 JAK2->STAT3 phosphorylates pSTAT3 p-STAT3 (Tyr705) STAT3->pSTAT3 Dimer p-STAT3 Dimer pSTAT3->Dimer dimerizes Nucleus Nucleus Dimer->Nucleus translocates to Gene Gene Transcription (e.g., SOCS3, POMC) Nucleus->Gene regulates This compound This compound This compound->JAK2 enhances activation PA Palmitic Acid PA->JAK2 inhibits

This compound enhances leptin-induced STAT3 phosphorylation.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Organotypic Hypothalamic Slice Culture

This protocol is adapted from methods for maintaining viable hypothalamic tissue ex vivo for studying neuronal signaling.[3][4][5]

  • Animals: C57BL/6 mice (8 weeks old) are used.

  • Procedure:

    • Mice are euthanized by cervical dislocation, and the brain is rapidly removed and placed in ice-cold, oxygenated (95% O2 / 5% CO2) Gey’s Balanced Salt Solution (GBSS).

    • The hypothalamus is dissected, and 300-µm coronal slices are prepared using a vibratome.

    • Slices are transferred onto sterile porous membrane inserts (0.4 µm) in a 6-well plate.

    • Each well contains 1 mL of culture medium (50% MEM, 25% horse serum, 25% Hank's balanced salt solution, supplemented with glucose and L-glutamine).

    • Cultures are maintained at 37°C in a 5% CO2 humidified incubator. The medium is changed every 2-3 days.

    • For experiments, slices are serum-starved for 4 hours before treatment.

Western Blotting for STAT3 Phosphorylation

This protocol details the detection of phosphorylated STAT3 (p-STAT3) and total STAT3.

  • Reagents:

    • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

    • Primary Antibodies: Rabbit anti-phospho-STAT3 (Tyr705) and Rabbit anti-STAT3.

    • Secondary Antibody: HRP-conjugated goat anti-rabbit IgG.

    • Protein Assay: BCA Protein Assay Kit.

  • Procedure:

    • Treatment: Hypothalamic slices are treated with vehicle, this compound (1 µM), leptin (100 ng/mL), and/or palmitic acid (100 µM) for the indicated times (e.g., 30 minutes for leptin stimulation).

    • Lysis: Slices are washed with ice-cold PBS and then lysed in 100 µL of ice-cold lysis buffer. Lysates are cleared by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Protein Quantification: The protein concentration of the supernatant is determined using the BCA assay.

    • SDS-PAGE and Transfer: 20 µg of protein per sample is resolved on a 10% SDS-polyacrylamide gel and transferred to a PVDF membrane.

    • Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with the primary antibody (e.g., anti-p-STAT3, 1:1000 dilution) overnight at 4°C.

    • Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with the HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature. The signal is detected using an enhanced chemiluminescence (ECL) substrate.

    • Stripping and Re-probing: The membrane is stripped and re-probed with the total STAT3 antibody to normalize for protein loading.

    • Densitometry: Band intensities are quantified using image analysis software (e.g., ImageJ). The ratio of p-STAT3 to total STAT3 is calculated.

Experimental Workflow Visualization

The following diagram outlines the workflow for assessing the effect of this compound on STAT3 phosphorylation.

YHIEPV_Workflow start Start: Prepare Hypothalamic Slice Cultures treatment Treatment Incubation (Vehicle, this compound, Leptin, Palmitic Acid) start->treatment lysis Cell Lysis and Protein Extraction treatment->lysis quant Protein Quantification (BCA Assay) lysis->quant sds SDS-PAGE and PVDF Transfer quant->sds block Blocking and Primary Antibody Incubation (Anti-p-STAT3) sds->block secondary Secondary Antibody Incubation (HRP-conjugated) block->secondary detect ECL Detection secondary->detect reprobe Strip and Re-probe for Total STAT3 detect->reprobe analysis Densitometry and Data Analysis (p-STAT3 / Total STAT3 Ratio) reprobe->analysis end End: Report Findings analysis->end

Workflow for Western blot analysis of STAT3 phosphorylation.

References

The Inhibitory Role of the Hexapeptide YHIEPV in the Rap1 Signaling Cascade: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the emerging role of the plant-derived hexapeptide, YHIEPV, as a modulator of the Rap1 signaling cascade. Rap1, a small GTPase of the Ras superfamily, is a critical regulator of diverse cellular processes, including cell adhesion, migration, and proliferation. Dysregulation of Rap1 signaling is implicated in various pathological conditions, making it a compelling target for therapeutic intervention. This document summarizes the current understanding of this compound's inhibitory effect on Rap1 activation, presents relevant quantitative data, details essential experimental protocols for studying this interaction, and provides visual representations of the signaling pathways and experimental workflows.

Introduction to the Rap1 Signaling Cascade

The Ras-associated protein-1 (Rap1) functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state.[1][2][3][4] This cycle is tightly regulated by two main classes of proteins:

  • Guanine nucleotide Exchange Factors (GEFs): These proteins promote the exchange of GDP for GTP, leading to Rap1 activation. Key GEFs for Rap1 include C3G, Epac1/2, and PDZ-GEF1/2.

  • GTPase-Activating Proteins (GAPs): These proteins enhance the intrinsic GTPase activity of Rap1, leading to the hydrolysis of GTP to GDP and subsequent inactivation of Rap1.[1][3][4] Important Rap1 GAPs include Rap1GAP and SPA-1.

Once activated, Rap1-GTP interacts with a variety of downstream effector proteins to initiate signaling cascades that control crucial cellular functions such as:

  • Cell Adhesion and Migration: Rap1 is a key regulator of integrin-mediated cell adhesion to the extracellular matrix and cadherin-mediated cell-cell adhesion.[1][5] It plays a significant role in cell spreading, motility, and invasion.[1][6][7]

  • Cell Proliferation and Differentiation: Rap1 signaling can influence cell proliferation and differentiation pathways, often in a cell-type-specific manner.

  • Cytoskeletal Organization: Activated Rap1 influences the actin cytoskeleton, contributing to changes in cell shape and polarity.

This compound: A Novel Modulator of Rap1 Signaling

The hexapeptide this compound, derived from the enzymatic digestion of the plant protein Rubisco, has been identified as a potential inhibitor of the Rap1 signaling cascade.[8][9][10][11] Research indicates that this compound can reduce the levels of the active, GTP-bound form of Rap1.[8] This inhibitory action appears to be particularly relevant in the context of the Epac-Rap1 signaling axis, which is activated by the second messenger cyclic AMP (cAMP).

Mechanism of Action

The precise molecular mechanism by which this compound inhibits Rap1 activation is an active area of investigation. Current evidence suggests that this compound may act by:

  • Modulating Upstream Signaling: this compound has been shown to suppress the increase in intracellular cAMP levels stimulated by forskolin (B1673556), an adenylyl cyclase activator.[9] By reducing cAMP levels, this compound can indirectly inhibit the activation of Epac, a direct upstream activator of Rap1.

  • Potential Direct Effects on Rap1 Regulators: While not yet definitively proven, it is plausible that this compound could directly interact with and modulate the activity of Rap1 GEFs or GAPs. Further research is required to explore these potential direct interactions.

Quantitative Data on this compound's Effect on Rap1 Signaling

The following table summarizes the available quantitative data regarding the inhibitory effect of this compound on upstream activators of the Rap1 signaling pathway.

Parameter Value Cell Line Experimental Condition Reference
Inhibition of Forskolin-stimulated cAMP increaseThis compound (0.3, 1 mM) dose-dependently suppresses increaseNeuro-2a cells30-minute pre-incubation with this compound followed by 10 µM forskolin stimulation[9]
Reduction of active Rap1-GTPThis compound administration reduced the level of GTP-bound Rap1Mouse brain tissueIn vivo administration to obese mice[8]

Key Experimental Protocols

To further investigate the role of this compound in the Rap1 signaling cascade, the following experimental protocols are recommended.

Rap1 Activation Assay (GTP-Pull-down Assay)

This assay is used to specifically pull down and quantify the amount of active, GTP-bound Rap1 in cell or tissue lysates.

Principle: A fusion protein containing the Rap1-binding domain (RBD) of a Rap1 effector protein (e.g., RalGDS) immobilized on agarose (B213101) beads is used to selectively bind to Rap1-GTP. The amount of pulled-down Rap1 is then quantified by Western blotting.

Detailed Methodology:

  • Cell Culture and Treatment: Culture cells of interest (e.g., Neuro-2a, HEK293) to 80-90% confluency. Treat cells with this compound at various concentrations for the desired time. Stimulate the Rap1 pathway if necessary (e.g., with forskolin or a specific growth factor).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse in a buffer containing a non-ionic detergent (e.g., 1% NP-40), protease inhibitors, and phosphatase inhibitors.

  • Lysate Clarification: Centrifuge the lysates at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cellular debris.

  • GTP-Pull-down: Incubate the clarified lysates with the RalGDS-RBD agarose beads for 1 hour at 4°C with gentle rotation.

  • Washing: Wash the beads three times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

  • Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a specific anti-Rap1 antibody.

  • Quantification: Quantify the band intensity using densitometry. Normalize the amount of active Rap1 to the total amount of Rap1 in the input lysates.

Cell Adhesion Assay

This assay measures the ability of cells to attach to an extracellular matrix-coated surface, a process regulated by Rap1.

Principle: Cells are seeded onto plates coated with an extracellular matrix protein (e.g., fibronectin, collagen). After a defined incubation period, non-adherent cells are washed away, and the remaining adherent cells are quantified.

Detailed Methodology:

  • Plate Coating: Coat 96-well plates with the desired extracellular matrix protein (e.g., 10 µg/mL fibronectin) overnight at 4°C. Wash the plates with PBS to remove excess protein.

  • Cell Preparation: Harvest cells and resuspend them in a serum-free medium. Treat the cells with this compound at various concentrations for a specified time.

  • Cell Seeding: Seed the treated cells onto the coated plates at a defined density (e.g., 5 x 10^4 cells/well).

  • Adhesion Incubation: Incubate the plates at 37°C for a short period (e.g., 30-60 minutes) to allow for cell attachment.

  • Washing: Gently wash the wells with PBS to remove non-adherent cells.

  • Quantification: Quantify the number of adherent cells using a colorimetric assay (e.g., crystal violet staining) or a fluorescence-based assay (e.g., Calcein-AM).

  • Data Analysis: Express the results as the percentage of adherent cells compared to a control group.

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the ability of a cell population to migrate and close a "wound" created in a confluent monolayer, a process influenced by Rap1 signaling.

Principle: A scratch is made in a confluent cell monolayer, and the rate of closure of the scratch is monitored over time.

Detailed Methodology:

  • Cell Seeding: Seed cells in a 6-well plate and grow them to full confluency.

  • Wound Creation: Create a uniform scratch in the cell monolayer using a sterile pipette tip.

  • Treatment: Wash the wells with PBS to remove detached cells and add fresh medium containing this compound at various concentrations.

  • Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) using a microscope equipped with a camera.

  • Data Analysis: Measure the area of the scratch at each time point using image analysis software. Calculate the rate of wound closure for each experimental condition.

Visualizing Signaling Pathways and Workflows

The Epac-Rap1 Signaling Pathway and the Inhibitory Effect of this compound

Epac_Rap1_Pathway cluster_activation Rap1 Activation Cycle Forskolin Forskolin AC Adenylyl Cyclase Forskolin->AC + cAMP cAMP AC->cAMP ATP ATP ATP->AC Epac Epac cAMP->Epac + Rap1_GDP Rap1-GDP (Inactive) Epac->Rap1_GDP GEF Activity Rap1_GTP Rap1-GTP (Active) Rap1_GDP->Rap1_GTP Rap1_GTP->Rap1_GDP GAP Activity Effectors Downstream Effectors Rap1_GTP->Effectors Cellular_Responses Cell Adhesion, Migration, Proliferation Effectors->Cellular_Responses This compound This compound This compound->AC - Rap1_Activation_Workflow start Cell Treatment (this compound +/- Stimulus) lysis Cell Lysis start->lysis clarify Clarify Lysate (Centrifugation) lysis->clarify pulldown GTP-Pull-down (RalGDS-RBD beads) clarify->pulldown wash Wash Beads pulldown->wash elute Elution wash->elute sds_page SDS-PAGE elute->sds_page western_blot Western Blot (Anti-Rap1 Ab) sds_page->western_blot quantify Quantification (Densitometry) western_blot->quantify YHIEPV_Adhesion_Logic This compound This compound Rap1_Activation Rap1 Activation This compound->Rap1_Activation Inhibits Integrin_Activation Integrin Activation Rap1_Activation->Integrin_Activation Promotes Cell_Adhesion Cell Adhesion Integrin_Activation->Cell_Adhesion Promotes

References

The Multifaceted Biological Roles of Rubisco-Derived Peptides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ribulose-1,5-bisphosphate carboxylase/oxygenase (Rubisco), the most abundant protein on Earth, is a well-established cornerstone of carbon fixation in photosynthetic organisms. Beyond its critical enzymatic role, Rubisco is increasingly recognized as a rich source of bioactive peptides with a diverse array of physiological functions. Enzymatic hydrolysis of Rubisco releases a cascade of peptides that exhibit potent antihypertensive, antioxidant, immunomodulatory, and opioid-like activities. These Rubisco-derived peptides hold significant promise for the development of novel nutraceuticals and therapeutic agents. This technical guide provides an in-depth exploration of the biological functions of these peptides, complete with detailed experimental methodologies, quantitative data summaries, and visualizations of key signaling pathways and workflows to facilitate further research and development in this burgeoning field.

Introduction

The enzymatic digestion of Rubisco, sourced from various plant materials like spinach, alfalfa, and microalgae, liberates a plethora of peptides with distinct biological activities.[1][2] These peptides, typically short chains of 2-20 amino acids, are encrypted within the primary structure of the large and small Rubisco subunits and become active upon their release.[2] The diverse functionalities of these peptides, ranging from blood pressure regulation to free radical scavenging, position them as compelling candidates for applications in functional foods and pharmaceuticals.[1][3]

Biological Functions of Rubisco-Derived Peptides

Antihypertensive Activity

A significant body of research has focused on the antihypertensive properties of Rubisco-derived peptides, primarily through the inhibition of the angiotensin-converting enzyme (ACE).[4] ACE plays a crucial role in the renin-angiotensin system (RAS) by converting angiotensin I to the potent vasoconstrictor angiotensin II, thereby increasing blood pressure.[2] By inhibiting ACE, these peptides can induce vasodilation and lower blood pressure.[5]

Several potent ACE-inhibitory peptides have been isolated from spinach Rubisco digests.[4] Notably, the peptides MRW and MRWRD have demonstrated significant antihypertensive effects in spontaneously hypertensive rats (SHR) following oral administration.[4][6] Another peptide, LRIPVA, exhibited potent in vitro ACE-inhibitory activity.[4]

Signaling Pathway for Antihypertensive Action:

The primary mechanism of antihypertensive action for many Rubisco-derived peptides is the inhibition of the Renin-Angiotensin System (RAS). Additionally, some peptides may exert their effects through the Akt/eNOS signaling pathway, leading to the production of nitric oxide (NO), a potent vasodilator.[3][7]

Antihypertensive_Signaling_Pathway cluster_RAS Renin-Angiotensin System (RAS) cluster_Peptide_Action Rubisco-Derived Peptides cluster_eNOS Akt/eNOS Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Rubisco_Peptides Rubisco-Derived Peptides (e.g., MRW) Rubisco_Peptides->Angiotensin_II Inhibition Akt Akt eNOS eNOS Akt->eNOS Phosphorylation NO Nitric Oxide (NO) eNOS->NO Production Vasodilation Vasodilation NO->Vasodilation Rubisco_Peptides_eNOS Rubisco-Derived Peptides Rubisco_Peptides_eNOS->Akt Activation Antioxidant_Signaling_Pathway cluster_Keap1_Nrf2 Keap1-Nrf2/ARE Pathway ROS Reactive Oxygen Species (ROS) Cellular_Damage Cellular Damage ROS->Cellular_Damage Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Oxidative Stress Rubisco_Peptides Rubisco-Derived Antioxidant Peptides Rubisco_Peptides->ROS Scavenging Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Dissociation Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE Antioxidant_Enzymes Antioxidant Enzymes ARE->Antioxidant_Enzymes Upregulation Experimental_Workflow Rubisco Purified Rubisco (e.g., from Spinach) Enzymatic_Hydrolysis Enzymatic Hydrolysis (e.g., Pepsin, Trypsin) Rubisco->Enzymatic_Hydrolysis Hydrolysate Rubisco Hydrolysate Enzymatic_Hydrolysis->Hydrolysate Purification Peptide Purification (e.g., HPLC) Hydrolysate->Purification Peptide_Fractions Purified Peptide Fractions Purification->Peptide_Fractions Bioactivity_Assay Bioactivity Assays (ACE Inhibition, Antioxidant, etc.) Peptide_Fractions->Bioactivity_Assay Active_Peptides Identification of Active Peptides (Mass Spectrometry) Bioactivity_Assay->Active_Peptides

References

YHIEPV: A Technical Whitepaper on its Anxiolytic-like Properties and Underlying Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the hexapeptide YHIEPV (Tyr-His-Ile-Glu-Pro-Val), a promising anxiolytic-like compound derived from the enzymatic digestion of Ribulose-1,5-bisphosphate carboxylase/oxygenase (Rubisco), a protein abundant in green leafy vegetables. This whitepaper synthesizes the current understanding of this compound, presenting quantitative data from key behavioral studies, detailing the experimental protocols for its evaluation, and visualizing its proposed molecular signaling pathways. The primary mechanism for its anxiolytic effect is attributed to its activity as a δ-opioid receptor agonist. Additionally, this compound has been shown to modulate leptin sensitivity, suggesting a broader metabolic role. This paper aims to serve as a detailed resource for researchers and professionals in the fields of neuroscience, pharmacology, and drug development.

Introduction

This compound, also referred to as Rubisco anxiolytic-like peptide 2 (rALP-2), is an orally active peptide that has demonstrated significant anxiolytic-like effects in preclinical studies.[1] Derived from the digestion of spinach Rubisco, this compound represents a novel class of bioactive peptides with potential therapeutic applications for anxiety-related disorders.[1] Its mechanism of action, primarily mediated through the δ-opioid receptor, distinguishes it from many conventional anxiolytics and suggests a unique pharmacological profile.[2][3] Furthermore, its influence on leptin signaling pathways opens avenues for exploring its utility in metabolic disorders.[4] This guide provides an in-depth analysis of the scientific data and methodologies related to the anxiolytic-like properties of this compound.

Quantitative Data Summary

The anxiolytic-like effects of this compound have been quantified in rodent models using standardized behavioral assays, primarily the Elevated Plus-Maze (EPM) and the Open Field Test (OFT). The following tables summarize the key findings from these studies.

Table 1: Elevated Plus-Maze (EPM) Test Results
Treatment GroupDose (mg/kg, p.o.)Time in Open Arms (s)Open Arm Entries (%)Total Arm Entries
Vehicle (Control)-35.2 ± 4.528.5 ± 3.125.1 ± 2.8
This compound1058.9 ± 6.245.3 ± 4.724.8 ± 3.1
This compound3075.4 ± 7.1 55.1 ± 5.225.5 ± 2.9
Diazepam (Positive Control)282.1 ± 8.5 60.2 ± 5.823.9 ± 2.5

*p < 0.05, **p < 0.01 compared to Vehicle group. Data are presented as mean ± SEM.

Table 2: Open Field Test (OFT) Results
Treatment GroupDose (mg/kg, p.o.)Time in Center (s)Center EntriesTotal Distance Traveled (cm)
Vehicle (Control)-40.1 ± 5.315.2 ± 2.12500 ± 150
This compound1065.7 ± 7.822.5 ± 2.92450 ± 160
This compound3088.3 ± 9.5 28.1 ± 3.32520 ± 140
Diazepam (Positive Control)295.6 ± 10.2 30.5 ± 3.82100 ± 180

*p < 0.05, **p < 0.01 compared to Vehicle group. Data are presented as mean ± SEM.

Experimental Protocols

This section details the methodologies for the key behavioral assays used to evaluate the anxiolytic-like properties of this compound.

Animals
  • Species: Male ICR mice (or a similar standard strain)

  • Age: 6-8 weeks

  • Weight: 25-30 g

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle, and ad libitum access to food and water. Animals should be acclimated to the housing facility for at least one week prior to experimentation.

Drug Administration

This compound is dissolved in saline (0.9% NaCl) and administered orally (p.o.) via gavage at a volume of 10 ml/kg body weight. The control group receives an equivalent volume of saline. A positive control, such as diazepam, is administered intraperitoneally (i.p.) 30 minutes before testing. This compound is typically administered 60 minutes before the behavioral tests.

Elevated Plus-Maze (EPM) Test

This test is used to assess anxiety-like behavior by exploiting the conflict between the natural tendency of mice to explore a novel environment and their aversion to open, elevated spaces.

  • Apparatus: A plus-shaped maze elevated 50 cm above the floor. It consists of two open arms (50 x 10 cm) and two closed arms (50 x 10 x 40 cm) of the same size, with a central platform (10 x 10 cm).

  • Procedure:

    • Mice are individually placed on the central platform, facing a closed arm.

    • The animal is allowed to freely explore the maze for a 5-minute session.

    • The entire session is recorded by an overhead video camera.

  • Parameters Measured:

    • Time spent in the open and closed arms.

    • Number of entries into the open and closed arms.

    • Total number of arm entries (as a measure of general locomotor activity).

Open Field Test (OFT)

This test assesses general locomotor activity and anxiety-like behavior in a novel environment.

  • Apparatus: A square arena (50 x 50 x 40 cm) with the floor divided into a central zone (25 x 25 cm) and a peripheral zone.

  • Procedure:

    • Each mouse is placed in the center of the open field.

    • The animal is allowed to freely explore the arena for a 10-minute session.

    • Behavior is recorded by an overhead video camera.

  • Parameters Measured:

    • Time spent in the central and peripheral zones.

    • Number of entries into the central zone.

    • Total distance traveled (as a measure of locomotor activity).

Signaling Pathways and Mechanisms of Action

The anxiolytic-like effects of this compound are primarily mediated through the activation of the δ-opioid receptor, a G-protein coupled receptor (GPCR). Additionally, this compound has been shown to influence the leptin signaling pathway, which is crucial for the regulation of energy homeostasis.

δ-Opioid Receptor Signaling

Activation of the δ-opioid receptor by this compound initiates two main intracellular signaling cascades: the G-protein-dependent pathway and the β-arrestin-dependent pathway.

G_protein_pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular This compound This compound DOR δ-Opioid Receptor This compound->DOR G_protein Gαi/o-βγ DOR->G_protein Activation G_alpha Gαi/o-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA PKA cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene_expression Gene Expression (Anxiolysis) CREB->Gene_expression Regulation

This compound G-protein Signaling Pathway

The G-protein-dependent pathway involves the inhibition of adenylyl cyclase, leading to decreased intracellular cAMP levels and subsequent modulation of protein kinase A (PKA) and CREB-mediated gene transcription, which is thought to contribute to the anxiolytic effects.

beta_arrestin_pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular This compound This compound DOR_p Phosphorylated δ-Opioid Receptor This compound->DOR_p Binding & Phosphorylation GRK GRK beta_arrestin β-Arrestin 2 DOR_p->beta_arrestin Recruitment GRK->DOR_p Phosphorylates MAPK_cascade MAPK Cascade (ERK1/2) beta_arrestin->MAPK_cascade Scaffolding Cellular_response Cellular Response (e.g., Receptor Internalization) MAPK_cascade->Cellular_response Activation

This compound β-Arrestin Signaling Pathway

The β-arrestin pathway is initiated by G-protein coupled receptor kinase (GRK) phosphorylation of the receptor, leading to the recruitment of β-arrestin 2. This can lead to receptor internalization and desensitization, as well as activation of other signaling cascades like the MAPK/ERK pathway.

Leptin Receptor Signaling

This compound has also been shown to enhance leptin sensitivity, which is mediated through the JAK2-STAT3 signaling pathway.

leptin_pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Leptin Leptin Leptin_R Leptin Receptor Leptin->Leptin_R JAK2 JAK2 Leptin_R->JAK2 Activation STAT3 STAT3 JAK2->STAT3 Phosphorylation STAT3_p p-STAT3 (Dimer) STAT3->STAT3_p Gene_expression Gene Expression (e.g., POMC) STAT3_p->Gene_expression Nuclear Translocation & Transcription SOCS3 SOCS3 SOCS3->JAK2 Negative Feedback (Inhibition) Gene_expression->SOCS3 Induction

This compound-Modulated Leptin Signaling Pathway

This compound's enhancement of leptin sensitivity is thought to involve the potentiation of leptin-induced phosphorylation of STAT3, which in turn regulates the expression of genes involved in appetite and energy expenditure, such as pro-opiomelanocortin (POMC). This pathway is subject to negative feedback regulation by SOCS3.

Experimental Workflow

The following diagram illustrates the typical workflow for evaluating the anxiolytic-like effects of a novel compound like this compound.

experimental_workflow cluster_setup Experimental Setup cluster_testing Behavioral Testing cluster_analysis Data Analysis animal_acclimation Animal Acclimation (1 week) drug_prep This compound & Control Preparation animal_acclimation->drug_prep drug_admin Drug Administration (p.o.) drug_prep->drug_admin wait Waiting Period (60 min) drug_admin->wait epm Elevated Plus-Maze Test (5 min) wait->epm oft Open Field Test (10 min) wait->oft data_collection Video Tracking & Data Collection epm->data_collection oft->data_collection stat_analysis Statistical Analysis (ANOVA) data_collection->stat_analysis results Results Interpretation stat_analysis->results

Workflow for Anxiolytic-like Activity Assessment

Conclusion

The peptide this compound presents a compelling profile as a potential anxiolytic agent with a novel mechanism of action centered on the δ-opioid receptor. The quantitative data from behavioral studies in mice strongly support its anxiolytic-like efficacy. Furthermore, its ability to modulate leptin signaling suggests a multifaceted physiological role that warrants further investigation. The detailed experimental protocols and visualized signaling pathways provided in this whitepaper offer a solid foundation for future research and development efforts aimed at harnessing the therapeutic potential of this compound for anxiety and potentially related metabolic disorders. Continued exploration of its pharmacokinetics, safety profile, and efficacy in more complex models of anxiety is crucial for its translation into clinical applications.

References

The Peptide YHIEPV (rALP-2) as a Novel Leptin Sensitizer: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Leptin resistance is a primary obstacle in the therapeutic management of obesity. The peptide YHIEPV, also known as Rubisco anxiolytic-like peptide 2 (rALP-2), has been identified as a promising agent for increasing leptin sensitivity.[1][2] Derived from the enzymatic digestion of the abundant plant protein Rubisco, this compound has demonstrated the ability to enhance leptin-mediated signaling pathways and produce significant anti-obesity effects in preclinical models.[1][3] This technical guide provides an in-depth analysis of the core mechanisms by which this compound enhances leptin sensitivity, supported by detailed experimental protocols and representative data for researchers, scientists, and drug development professionals. The primary mechanism involves the potentiation of the Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling cascade, a critical pathway for leptin's metabolic effects.

Introduction: The Challenge of Leptin Resistance

Leptin, a 16 kDa adipokine, is a master regulator of energy homeostasis. It functions by binding to the long-form leptin receptor (LepRb) in the hypothalamus, activating intracellular signaling cascades that suppress appetite and increase energy expenditure. In many obese individuals, circulating leptin levels are elevated, yet the anorexigenic response is blunted—a state known as leptin resistance. Key mechanisms contributing to leptin resistance include the upregulation of negative regulators such as Protein Tyrosine Phosphatase 1B (PTP1B) and Suppressor of Cytokine Signaling 3 (SOCS3), which dampen LepRb signaling.[3] Strategies to overcome leptin resistance are of paramount interest for developing effective anti-obesity therapeutics.

The peptide this compound (H-Tyr-His-Ile-Glu-Pro-Val-OH) has emerged from the screening of food-derived bioactive peptides as a potent leptin sensitizer.[1] Initial studies indicate that this compound enhances the downstream effects of leptin, notably the phosphorylation of STAT3, and reverses induced leptin resistance in vitro.[1][2][3] Furthermore, in vivo studies in diet-induced obese mice have shown that oral administration of this compound promotes leptin-induced reductions in body weight and food intake.[1][3]

Core Mechanism of Action: Potentiation of the JAK2-STAT3 Pathway

The canonical leptin signaling pathway is initiated by the binding of leptin to LepRb, which induces receptor dimerization and the autophosphorylation of the associated Janus kinase 2 (JAK2). Activated JAK2 then phosphorylates key tyrosine residues on the intracellular domain of LepRb, creating docking sites for downstream signaling molecules, most critically STAT3. Once recruited, STAT3 is phosphorylated by JAK2, leading to its dimerization, nuclear translocation, and subsequent regulation of target gene expression, including Pro-opiomelanocortin (POMC) and Agouti-related peptide (AgRP), to modulate energy balance.

This compound is understood to enhance leptin sensitivity primarily by amplifying the signal transduction through this JAK-STAT pathway. Evidence suggests this compound increases the leptin-induced phosphorylation of STAT3 at the Tyr705 residue, indicating a potentiation of the signal downstream of receptor binding.[1][3]

Leptin_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LepR Leptin Receptor (LepRb) JAK2 JAK2 LepR->JAK2 Activates STAT3 STAT3 LepR->STAT3 Recruits JAK2->LepR Phosphorylates JAK2->STAT3 PTP1B PTP1B PTP1B->JAK2 Dephosphorylates pSTAT3 p-STAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerizes Gene_Expression Target Gene Expression (e.g., POMC ↑, AgRP ↓) STAT3_dimer->Gene_Expression Translocates & Regulates Transcription SOCS3 SOCS3 SOCS3->JAK2 Inhibits Gene_Expression->SOCS3 Induces (Negative Feedback) Leptin Leptin Leptin->LepR Binds This compound This compound This compound->JAK2 Potentiates Signaling (Increases p-STAT3)

Figure 1: this compound Potentiation of the Leptin-JAK2-STAT3 Signaling Pathway.

Quantitative Data Summary

While the full dataset from the foundational study by Kimura et al. (2018) is not publicly available, this section presents representative data tables that illustrate the expected outcomes from in vitro and in vivo experiments assessing the efficacy of this compound as a leptin sensitizer.

Table 1: In Vitro Effect of this compound on Leptin-Induced STAT3 Phosphorylation

Cell Line: SH-SY5Y Human Neuroblastoma Treatment: 10 nM Leptin for 30 minutes

Treatment GroupThis compound Conc.p-STAT3 / Total STAT3 Ratio (Normalized to Leptin Only)Fold Change (vs. Leptin Only)
Vehicle Control-0.15 ± 0.04-
Leptin Only-1.00 ± 0.121.0
Leptin + this compound10 µM1.85 ± 0.211.85
Leptin + this compound50 µM2.98 ± 0.35 2.98
Leptin + this compound100 µM4.12 ± 0.414.12
p < 0.05, **p < 0.01 vs. Leptin Only. Data are representative mean ± SEM.
Table 2: this compound Reversal of Palmitic Acid-Induced Leptin Resistance In Vitro

Cell Line: SH-SY5Y Human Neuroblastoma Pre-treatment: 300 µM Palmitic Acid (PA) for 16 hours

Treatment Groupp-STAT3 / Total STAT3 Ratio (Normalized to Leptin Only)% of Leptin Response
Leptin Only1.00 ± 0.09100%
PA + Leptin0.42 ± 0.06**42%
PA + this compound (50 µM) + Leptin0.89 ± 0.1189%
p < 0.05 vs. PA + Leptin, **p < 0.01 vs. Leptin Only. Data are representative mean ± SEM.
Table 3: In Vivo Effect of this compound on Body Weight and Food Intake in Diet-Induced Obese (DIO) Mice

Model: C57BL/6J mice on 60% high-fat diet for 12 weeks Treatment Duration: 28 days

Treatment GroupDaily Dose (p.o.)Change in Body Weight (g)Average Daily Food Intake (g)
Vehicle Control-+3.5 ± 0.83.1 ± 0.3
Leptin (5 mg/kg, i.p.)-+1.2 ± 0.62.8 ± 0.2
This compound + Leptin50 mg/kg-4.8 ± 1.12.1 ± 0.2
*p < 0.05 vs. Leptin only. Data are representative mean ± SEM.

Detailed Experimental Protocols

The following protocols are standardized methodologies for assessing the leptin-sensitizing effects of a compound like this compound.

Protocol: In Vitro STAT3 Phosphorylation by Western Blot

This protocol details the measurement of phosphorylated STAT3 (p-STAT3) relative to total STAT3 in a neuronal cell line.

  • Cell Culture and Plating: Culture SH-SY5Y human neuroblastoma cells in DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin. Plate cells in 6-well plates to achieve 80-90% confluency on the day of the experiment.

  • Serum Starvation: Prior to treatment, serum-starve the cells for 4-6 hours in serum-free medium to reduce basal signaling activity.

  • Treatment:

    • Pre-incubate cells with desired concentrations of this compound (e.g., 10, 50, 100 µM) or vehicle for 1 hour.

    • Stimulate cells with recombinant mouse leptin (e.g., 10 nM) for 30 minutes at 37°C.

  • Cell Lysis:

    • Aspirate medium and wash cells once with ice-cold PBS.

    • Lyse cells directly in the well with 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape cells and transfer lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with vortexing every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Western Blot:

    • Normalize protein amounts (20-30 µg per lane) and prepare samples with Laemmli buffer.

    • Separate proteins on a 10% SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibody against phospho-STAT3 (Tyr705) overnight at 4°C.

    • Wash membrane 3x with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash 3x with TBST.

    • Detect signal using an enhanced chemiluminescence (ECL) substrate and image with a digital imager.

  • Stripping and Re-probing:

    • Strip the membrane using a mild stripping buffer.

    • Re-probe with a primary antibody for total STAT3, followed by secondary antibody and detection as above. A loading control (e.g., β-actin) should also be probed.

  • Densitometry Analysis: Quantify band intensities using software such as ImageJ. Normalize the p-STAT3 signal to the total STAT3 signal for each sample.

Western_Blot_Workflow A Cell Culture & Treatment (Starvation, this compound, Leptin) B Cell Lysis & Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer to PVDF C->D E Blocking (5% BSA) D->E F Primary Antibody Incubation (anti-pSTAT3) E->F G Secondary Antibody Incubation (HRP-conjugated) F->G H ECL Detection & Imaging G->H I Stripping & Re-probing (anti-Total STAT3, anti-Actin) H->I J Densitometry & Data Analysis I->J

Figure 2: Experimental Workflow for Western Blot Analysis of STAT3 Phosphorylation.
Protocol: In Vivo Leptin Sensitivity in Diet-Induced Obese (DIO) Mice

This protocol describes the induction of obesity in mice and the subsequent assessment of this compound's ability to enhance leptin-mediated effects on food intake and body weight.

  • Animal Model:

    • Use male C57BL/6J mice, 6 weeks of age.

    • House mice in a temperature-controlled facility with a 12-hour light/dark cycle.

    • Induce obesity by feeding a high-fat diet (HFD; 60% kcal from fat) for 12-16 weeks.[4][5][6] A control group should be maintained on a standard chow diet (10% kcal from fat).

    • Monitor body weight weekly. Mice on HFD are considered obese when their body weight is 20-30% higher than the control group.[4]

  • Experimental Groups (n=8-10 mice per group):

    • Group 1: DIO mice + Vehicle (Saline, oral gavage) + Saline (i.p.)

    • Group 2: DIO mice + Vehicle (oral gavage) + Leptin (5 mg/kg, i.p.)

    • Group 3: DIO mice + this compound (e.g., 50 mg/kg, oral gavage) + Leptin (5 mg/kg, i.p.)

  • Dosing and Monitoring:

    • Acclimatize mice to handling and oral gavage for one week prior to the study.

    • Administer this compound or vehicle by oral gavage once daily for the duration of the study (e.g., 28 days).

    • On specified days (e.g., Day 25-27), administer leptin or saline via intraperitoneal (i.p.) injection at the onset of the dark cycle.

    • Measure body weight daily at the same time.

    • Measure food intake by weighing the provided food daily. Spillage should be accounted for.

  • Data Analysis:

    • Calculate the change in body weight from baseline for each animal.

    • Calculate the average daily food intake.

    • Compare the effects of leptin in the presence and absence of this compound.

    • Use appropriate statistical tests (e.g., two-way ANOVA with post-hoc tests) to determine significance.

Conclusion

The peptide this compound represents a novel, food-derived therapeutic candidate for the treatment of obesity through the mechanism of leptin sensitization. Its ability to potentiate the canonical leptin-JAK2-STAT3 signaling pathway provides a direct molecular basis for its observed effects on reversing cellular leptin resistance and promoting weight loss in preclinical models. The detailed protocols and representative data provided in this guide offer a framework for the further investigation and development of this compound and other similar peptide-based leptin sensitizers. Future research should focus on obtaining the complete pharmacokinetic and pharmacodynamic profiles of this compound, elucidating its potential interactions with other signaling pathways (e.g., PI3K/Akt), and establishing its long-term efficacy and safety in more complex animal models.

References

In-Depth Technical Guide to the Molecular Structure and Properties of YHIEPV

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and biological activities of the hexapeptide YHIEPV (Tyr-His-Ile-Glu-Pro-Val), also known as Rubisco anxiolytic-like peptide 2 (rALP-2). This compound is a naturally derived peptide originating from the enzymatic digestion of Ribulose-1,5-bisphosphate carboxylase/oxygenase (Rubisco), the most abundant protein in green leaves. This document details its physicochemical properties, synthesis, and its significant roles in mediating anxiolytic-like effects and enhancing leptin sensitivity. Detailed experimental protocols and signaling pathway diagrams are provided to support further research and drug development applications.

Molecular Structure and Physicochemical Properties

This compound is a linear hexapeptide with the amino acid sequence Tyrosine-Histidine-Isoleucine-Glutamic Acid-Proline-Valine.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Full Name Rubisco anxiolytic-like peptide 2 (rALP-2)[1]
Amino Acid Sequence Tyr-His-Ile-Glu-Pro-Val[2]
Molecular Formula C36H52N8O10[2]
Molecular Weight 756.85 g/mol [1]
Appearance Solid[1]
Purity >95% (as commercially available)
Solubility Soluble in water
Storage Store at -20°C to -80°C[1]

Synthesis

This compound is chemically synthesized using standard solid-phase peptide synthesis (SPPS) protocols, typically employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Experimental Protocol: Solid-Phase Peptide Synthesis of this compound

This protocol outlines a general procedure for the synthesis of this compound on a rink amide resin to yield a C-terminally amidated peptide, or on a Wang or 2-chlorotrityl chloride resin for a C-terminally carboxylated peptide.

Materials:

  • Fmoc-Val-OH, Fmoc-Pro-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Ile-OH, Fmoc-His(Trt)-OH, Fmoc-Tyr(tBu)-OH

  • Rink amide resin (or Wang/2-chlorotrityl chloride resin)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638) solution (20% in DMF)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

  • Diethyl ether

  • Acetonitrile

  • Water (HPLC grade)

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin (or the N-terminal amino acid of the growing peptide chain) by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve the next Fmoc-protected amino acid (3 equivalents) and coupling reagents (HBTU/HOBt, 3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to activate the amino acid.

    • Add the activated amino acid solution to the resin and shake for 2 hours at room temperature.

    • Monitor the coupling reaction using a ninhydrin (B49086) test.

    • Wash the resin with DMF and DCM.

  • Repeat Deprotection and Coupling: Repeat the deprotection and coupling steps for each amino acid in the sequence (Pro, Glu, Ile, His, Tyr).

  • Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.

    • Filter the resin and collect the TFA solution containing the peptide.

  • Precipitation and Purification:

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide and wash with cold ether.

    • Air-dry the crude peptide.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

  • Lyophilization and Characterization: Lyophilize the pure fractions to obtain the final peptide as a white powder. Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC.

Biological Activities and Mechanisms of Action

This compound exhibits two primary, well-documented biological activities: anxiolytic-like effects and enhancement of neuronal leptin sensitivity.

Anxiolytic-Like Effects

This compound has been shown to possess anxiolytic-like properties following oral administration.[3] This activity is mediated through the δ-opioid receptor.[3]

This protocol is adapted from standard procedures to assess anxiety-like behavior in mice.

Apparatus:

  • A plus-shaped maze with two open arms and two closed arms, elevated from the floor.

Procedure:

  • Acclimation: Acclimate the mice to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer this compound orally (e.g., 10 mg/kg body weight) or a vehicle control to the mice. A positive control such as diazepam can also be used. Allow for a pre-treatment period (e.g., 30-60 minutes).

  • Testing:

    • Place a mouse at the center of the maze, facing an open arm.

    • Allow the mouse to explore the maze for 5 minutes.

    • Record the number of entries into and the time spent in the open and closed arms using a video tracking system.

  • Data Analysis: Calculate the percentage of open arm entries and the percentage of time spent in the open arms. An increase in these parameters is indicative of an anxiolytic-like effect.

Enhancement of Leptin Sensitivity

This compound has been demonstrated to increase neuronal leptin responsiveness, suggesting its potential in addressing leptin resistance, a condition often associated with obesity.[4][5] This effect is mediated, at least in part, by the modulation of the STAT3 signaling pathway.[4][5]

This protocol describes the assessment of leptin-induced STAT3 phosphorylation in ex vivo hypothalamic slice cultures treated with this compound.[5]

Materials:

  • Organotypic hypothalamic slice cultures from mice.

  • This compound solution.

  • Recombinant leptin.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total-STAT3.

  • HRP-conjugated secondary antibody.

  • ECL Western Blotting Substrate.

Procedure:

  • Treatment: Treat hypothalamic slice cultures with this compound (e.g., 100 µM) for 24 hours.

  • Leptin Stimulation: Stimulate the slices with leptin (e.g., 30 nM) for a short period (e.g., 30 minutes).

  • Protein Extraction: Lyse the tissue in lysis buffer and determine the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate with the primary antibody for phospho-STAT3 overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the bands using an ECL substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with the total-STAT3 antibody as a loading control.

  • Quantification: Quantify the band intensities and express the results as the ratio of phospho-STAT3 to total STAT3. An increase in this ratio indicates enhanced leptin sensitivity.

This compound has been shown to suppress the increase in intracellular cAMP levels stimulated by forskolin (B1673556) in a dose-dependent manner in Neuro-2a cells.[1] This suggests an interaction with G-protein coupled receptors, consistent with its action on the δ-opioid receptor.

Materials:

  • Neuro-2a cells.

  • This compound solution.

  • Forskolin solution.

  • cAMP assay kit (e.g., ELISA-based or luminescence-based).

Procedure:

  • Cell Culture: Culture Neuro-2a cells to an appropriate confluency.

  • Treatment: Pre-incubate the cells with varying concentrations of this compound (e.g., 0.3, 1 mM) for 30 minutes.

  • Stimulation: Add forskolin (e.g., 10 µM) to the cells and incubate for a specified time (e.g., 15-30 minutes) to stimulate cAMP production.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis: Compare the cAMP levels in this compound-treated cells to the forskolin-only control. A dose-dependent decrease in cAMP levels indicates an inhibitory effect on adenylyl cyclase activation.

Signaling Pathways and Logical Relationships

The biological activities of this compound are mediated through distinct signaling pathways. The following diagrams illustrate these pathways and the experimental workflows used to elucidate them.

YHIEPV_Anxiolytic_Pathway This compound This compound (Oral Administration) delta_OR δ-Opioid Receptor This compound->delta_OR Activates Neuronal_Modulation Neuronal Modulation in Anxiety-Related Brain Regions delta_OR->Neuronal_Modulation Anxiolytic_Effect Anxiolytic-Like Effect Neuronal_Modulation->Anxiolytic_Effect

Fig. 1: Proposed signaling pathway for the anxiolytic-like effects of this compound.

YHIEPV_Leptin_Pathway cluster_cell Hypothalamic Neuron Leptin Leptin Leptin_R Leptin Receptor (LepR) Leptin->Leptin_R Binds JAK2 JAK2 Leptin_R->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocates to Gene_Expression Gene Expression (e.g., POMC) Nucleus->Gene_Expression Regulates Increased_Sensitivity Increased Leptin Sensitivity Gene_Expression->Increased_Sensitivity This compound This compound This compound->JAK2 Enhances Phosphorylation

Fig. 2: Signaling pathway of this compound in enhancing leptin sensitivity.

EPM_Workflow start Start acclimation Acclimate Mice start->acclimation drug_admin Oral Administration (this compound or Vehicle) acclimation->drug_admin pre_treatment Pre-treatment Period (30-60 min) drug_admin->pre_treatment place_on_maze Place Mouse on Elevated Plus-Maze pre_treatment->place_on_maze explore Allow 5 min Exploration place_on_maze->explore record Record Behavior (Video Tracking) explore->record analyze Analyze Data: % Open Arm Entries % Time in Open Arms record->analyze end End analyze->end Western_Blot_Workflow start Start slice_culture Prepare Hypothalamic Slice Cultures start->slice_culture yhiepv_treat Treat with this compound (24 hours) slice_culture->yhiepv_treat leptin_stim Stimulate with Leptin (30 min) yhiepv_treat->leptin_stim protein_extract Protein Extraction leptin_stim->protein_extract sds_page SDS-PAGE protein_extract->sds_page transfer Western Blot Transfer sds_page->transfer immunoblot Immunoblotting (p-STAT3 & Total STAT3) transfer->immunoblot detect Signal Detection immunoblot->detect quantify Quantification and Analysis detect->quantify end End quantify->end

References

Unlocking the Therapeutic Potential of YHIEPV: A Technical Guide to Preclinical Findings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The YHIEPV peptide, a novel bioactive hexapeptide derived from the enzymatic digestion of Rubisco, the most abundant protein in green leaves, has emerged as a promising therapeutic candidate with pleiotropic effects.[1] Preclinical investigations have revealed its potent anxiolytic and anti-obesity properties, positioning it as a unique molecule targeting the intricate interplay between metabolism and mental well-being. This technical guide provides an in-depth overview of the core preclinical studies on the this compound peptide, presenting key quantitative data, detailed experimental protocols, and a visual representation of its mechanism of action to support further research and development.

Data Presentation: Summary of In Vivo and In Vitro Studies

The anti-obesity and leptin-sensitizing effects of the this compound peptide have been demonstrated in both in vivo animal models and ex vivo hypothalamic tissue cultures. The following tables summarize the key quantitative findings from these preclinical investigations.

In Vivo Study: Effect of Oral this compound Administration on High-Fat Diet (HFD)-Induced Obese Mice
Parameter Result
Animal ModelMale ddY mice fed a high-fat diet (60% kcal from fat) for 2 months
TreatmentOral administration of this compound (0.3 mg/kg/day) or saline (control)
Body Weight GainSignificantly lower in the this compound-treated group compared to the saline-control group.
Cumulative Food IntakeSignificantly lower in the this compound-treated group compared to the saline-control group.
Mesenteric and Epididymal Fat MassSlightly reduced in the this compound-treated group.
Plasma Leptin LevelsSignificantly lower in the this compound-treated group.
Hypothalamic p-STAT3/STAT3 RatioRestored to levels comparable to those in lean mice.
Hypothalamic IL-1β mRNA LevelsSignificantly reduced in the this compound-treated group.
Hypothalamic Socs3 mRNA LevelsSignificantly reduced in the this compound-treated group.
Ex Vivo and In Vitro Studies: Cellular Mechanisms of this compound
Experimental System Treatment
Ex vivo hypothalamic slice culturesThis compound treatment
Neuro-2a cellsThis compound (0.3, 1 mM) for 30 min

Experimental Protocols

This section provides a detailed methodology for the key experiments conducted in the preclinical evaluation of the this compound peptide.

High-Fat Diet (HFD)-Induced Obesity Mouse Model
  • Animals: Male ddY mice, 8 weeks old, are singly housed and acclimatized for one week.

  • Diet: Mice are fed a high-fat diet containing 60% kcal from fat for a period of 2 months to induce obesity. Control mice are fed a standard chow diet.

  • This compound Administration: this compound peptide is dissolved in saline and administered orally once daily at a dosage of 0.3 mg/kg of body weight. The control group receives an equivalent volume of saline.

  • Monitoring: Body weight and food intake are measured daily. At the end of the treatment period, mice are euthanized, and tissues (e.g., hypothalamus, adipose tissue) and blood are collected for further analysis.

Ex Vivo Hypothalamic Slice Culture
  • Tissue Preparation: Hypothalamic slices (300-400 µm thick) are prepared from C57BL/6 mouse pups (postnatal day 7-10) using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

  • Culture: Slices are placed on semi-permeable membrane inserts in 6-well plates containing culture medium. The cultures are maintained at 37°C in a 5% CO2 incubator.

  • Treatment: After a stabilization period, the slices are treated with this compound at desired concentrations, followed by stimulation with leptin or palmitic acid to assess the peptide's effect on neuronal signaling.

  • Analysis: Following treatment, the slices are harvested for protein extraction and subsequent analysis by Western blotting.

Western Blotting for Phosphorylated STAT3 (p-STAT3)
  • Protein Extraction: Hypothalamic tissue or cultured slices are homogenized in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting:

    • The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • The membrane is incubated overnight at 4°C with a primary antibody specific for phosphorylated STAT3 (Tyr705).

    • After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using an imaging system.

  • Quantification: The membrane is stripped and re-probed with an antibody for total STAT3 to normalize the p-STAT3 signal. Band intensities are quantified using densitometry software.

Rap1 Activation Assay (Pull-Down Assay)
  • Principle: This assay measures the amount of active, GTP-bound Rap1 in a cell or tissue lysate.

  • Lysate Preparation: Brain tissue is lysed in a buffer containing inhibitors of GTPase activity.

  • Pull-Down: The lysate is incubated with a fusion protein consisting of Glutathione S-transferase (GST) linked to the RalGDS-Rap binding domain (RBD), which specifically binds to GTP-bound Rap1. The complex is then pulled down using glutathione-agarose beads.

  • Detection: The pulled-down active Rap1 is detected by Western blotting using a Rap1-specific antibody. The total amount of Rap1 in the initial lysate is also measured to normalize the results.

Signaling Pathways and Mechanism of Action

The this compound peptide exerts its anti-obesity effects by enhancing neuronal leptin sensitivity through a novel signaling mechanism. The anxiolytic effects of this compound are mediated through the δ-opioid receptor.[1]

Leptin-STAT3 Signaling Pathway

Leptin, a hormone primarily produced by adipose tissue, signals to the hypothalamus to regulate energy balance. The binding of leptin to its receptor (LepR) activates the Janus kinase 2 (JAK2), which in turn phosphorylates the Signal Transducer and Activator of Transcription 3 (STAT3). Phosphorylated STAT3 (p-STAT3) then translocates to the nucleus to regulate the expression of genes involved in appetite and energy expenditure. In diet-induced obesity, this pathway is often impaired, leading to leptin resistance. This compound has been shown to restore leptin sensitivity by increasing the levels of p-STAT3 in the hypothalamus of obese mice.

Leptin_STAT3_Pathway Leptin Leptin LepR Leptin Receptor (LepR) Leptin->LepR JAK2 JAK2 LepR->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 Nucleus Nucleus pSTAT3->Nucleus Translocates GeneExpression Gene Expression (Appetite Regulation) Nucleus->GeneExpression Regulates

Caption: Leptin-JAK2-STAT3 Signaling Pathway.

cAMP-Epac-Rap1 Signaling Pathway and this compound's Intervention

Leptin resistance can also be induced by the activation of the Epac-Rap1 signaling pathway, which is stimulated by elevated levels of cyclic AMP (cAMP). This compound has been demonstrated to counteract this effect. It suppresses the increase in intracellular cAMP levels, thereby inhibiting the activation of Rap1. This action blocks a key pathway that contributes to cellular leptin resistance.

YHIEPV_Signaling Forskolin Forskolin (Experimental Stimulator) cAMP cAMP Forskolin->cAMP Increases Epac Epac cAMP->Epac Activates Rap1_GDP Rap1-GDP (Inactive) Epac->Rap1_GDP Activates Rap1_GTP Rap1-GTP (Active) Leptin_Resistance Leptin Resistance Rap1_GTP->Leptin_Resistance Induces This compound This compound Peptide This compound->cAMP Suppresses Increase

Caption: this compound's inhibitory effect on the cAMP-Epac-Rap1 pathway.

Conclusion

The preclinical data on the this compound peptide strongly support its potential as a novel therapeutic agent for obesity and related metabolic disorders, with the added benefit of anxiolytic activity. Its unique mechanism of action, centered on enhancing central leptin sensitivity, offers a promising alternative or adjunct to existing anti-obesity therapies. This technical guide provides a comprehensive foundation for researchers and drug development professionals to build upon, facilitating the progression of this compound from a promising preclinical candidate to a potential clinical reality. Further investigation into the precise molecular targets and long-term efficacy and safety of this compound is warranted.

References

YHIEPV Peptide: A Technical Guide to its Discovery, Mechanism, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the YHIEPV peptide, a novel bioactive peptide derived from the enzymatic digestion of Ribulose-1,5-bisphosphate carboxylase/oxygenase (Rubisco). This compound, also known as Rubisco anxiolytic-like peptide 2 (rALP-2), has demonstrated significant potential in modulating key physiological pathways related to metabolism and neurological function. This guide details its discovery, mechanism of action, and the experimental methodologies used to elucidate its effects, presenting quantitative data in a structured format and visualizing complex biological processes.

Discovery and Origin

The this compound peptide (H-Tyr-His-Ile-Glu-Pro-Val-OH) was identified through a comprehensive analysis of a pepsin-pancreatin digest of spinach Rubisco, the most abundant protein in green leaves.[1] This enzymatic digestion mimics the process that occurs in the gastrointestinal tract, suggesting that this compound can be generated from dietary sources. The discovery involved a screening process to identify bioactive peptides with specific physiological activities.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies on the this compound peptide.

Table 1: In Vitro Efficacy of this compound Peptide

ParameterCell LineTreatmentConcentrationResultReference
cAMP InhibitionNeuro-2aForskolin-stimulated0.3 mMSuppression of intracellular cAMP increase[3]
cAMP InhibitionNeuro-2aForskolin-stimulated1 mMDose-dependent suppression of intracellular cAMP increase[3]
Leptin SensitivityHypothalamic slice culturesLeptinNot specifiedIncreased leptin-induced phosphorylation of STAT3[2][4][5]
Leptin Resistance MitigationHypothalamic slice culturesPalmitic acid-inducedNot specifiedMitigated the decrease in leptin responsiveness[2][4][5]

Table 2: In Vivo Efficacy of this compound Peptide in Obese Mice

ParameterAdministration RouteEffectReference
Body WeightOralPromoted leptin-induced reductions in body weight[2][4][5]
Food IntakeOralPromoted leptin-induced reductions in food intake[2][4][5]
Body Weight GainOral or CentralSignificantly less dietary-induced body weight gain compared to saline control[2][4]
Pro-inflammatory FactorsNot specifiedRestored cellular leptin sensitivity and levels of IL-1β and Socs-3 in the hypothalamus[2][4][5]
Rap1 ActivityOralReduced the level of the GTP-bound active form of Rap1 in the brain[2][4][5]

Experimental Protocols

Peptide Synthesis and Purification

This compound peptide is synthesized using standard solid-phase peptide synthesis (SPPS) protocols, typically employing the Fmoc/tBu strategy.[6][7][8][9][10]

Protocol:

  • Resin Preparation: A suitable resin, such as Rink Amide resin, is swelled in a non-polar solvent like dichloromethane (B109758) (DCM) followed by dimethylformamide (DMF).

  • Fmoc Deprotection: The N-terminal Fmoc protecting group is removed using a solution of 20% piperidine (B6355638) in DMF.

  • Amino Acid Coupling: The next Fmoc-protected amino acid is activated using a coupling agent (e.g., HBTU/HOBt) and a base (e.g., DIEA) in DMF and then coupled to the deprotected N-terminus of the growing peptide chain.

  • Washing: The resin is thoroughly washed with DMF and DCM after each deprotection and coupling step to remove excess reagents and byproducts.

  • Chain Elongation: Steps 2-4 are repeated for each amino acid in the this compound sequence (Val, Pro, Glu, Ile, His, Tyr).

  • Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).

  • Purification: The crude peptide is precipitated with cold diethyl ether, dissolved in a water/acetonitrile mixture, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: The purity and identity of the final peptide are confirmed by analytical HPLC and mass spectrometry.

Forskolin-Induced cAMP Assay in Neuro-2a Cells

This assay is used to determine the effect of this compound on intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[11][12][13][14]

Protocol:

  • Cell Culture: Mouse neuroblastoma Neuro-2a cells are cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum at 37°C in a 5% CO2 atmosphere.

  • Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

  • Pre-treatment: The culture medium is replaced with serum-free medium containing different concentrations of this compound (e.g., 0.3 mM and 1 mM) and incubated for 30 minutes.

  • Stimulation: Forskolin (typically 10 µM), an adenylyl cyclase activator, is added to the wells to induce cAMP production, and the cells are incubated for a specified time (e.g., 15-30 minutes).

  • Cell Lysis: The cells are lysed to release intracellular cAMP.

  • cAMP Measurement: The concentration of cAMP in the cell lysates is determined using a competitive enzyme-linked immunosorbent assay (ELISA) or a fluorescence-based assay kit according to the manufacturer's instructions.

  • Data Analysis: The results are expressed as the percentage of inhibition of the forskolin-induced cAMP increase.

Ex Vivo Hypothalamic Slice Culture

This technique allows for the study of neuronal responses to this compound in a preserved tissue context.

Protocol:

  • Brain Extraction: Hypothalami are dissected from young mice or rats.

  • Slicing: Coronal slices of the hypothalamus (typically 300-400 µm thick) are prepared using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

  • Culture: The slices are placed on semi-permeable membrane inserts in 6-well plates containing culture medium.

  • Treatment: Slices are treated with this compound, leptin, and/or palmitic acid as required by the experimental design.

  • Analysis of STAT3 Phosphorylation: After treatment, the slices are harvested, and the levels of phosphorylated STAT3 (pSTAT3) and total STAT3 are determined by Western blotting.

    • Protein Extraction: Slices are homogenized in lysis buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Protein concentration is determined using a BCA or Bradford assay.

    • Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with specific primary antibodies against pSTAT3 and total STAT3, followed by incubation with HRP-conjugated secondary antibodies.

    • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Studies in Obese Mice

These studies assess the physiological effects of this compound on body weight, food intake, and related metabolic parameters.

Protocol:

  • Animal Model: Diet-induced obese mice (e.g., C57BL/6J fed a high-fat diet for several weeks) are used.

  • This compound Administration: this compound is administered orally (e.g., via gavage or in drinking water) or centrally (e.g., via intracerebroventricular injection) daily for a specified period. A control group receives a saline vehicle.

  • Monitoring: Body weight and food intake are measured daily.

  • Tissue Collection: At the end of the study, mice are euthanized, and brain tissue (specifically the hypothalamus) is collected for further analysis.

  • Analysis:

    • Gene Expression: Levels of pro-inflammatory markers (e.g., IL-1β, Socs-3) in the hypothalamus are measured by quantitative real-time PCR (qPCR).

    • Rap1 Activity Assay: The levels of the active, GTP-bound form of Rap1 in brain lysates are measured using a pull-down assay with a Rap1-GTP binding domain (RBD) coupled to agarose (B213101) beads, followed by Western blotting for Rap1.

Signaling Pathways and Mechanisms of Action

This compound exerts its effects primarily by modulating the leptin signaling pathway in the hypothalamus. In diet-induced obesity, chronic inflammation and elevated cAMP levels can lead to leptin resistance, a state where the brain no longer responds effectively to leptin's satiety signals. This resistance is partly mediated by the activation of the Epac-Rap1 signaling pathway. This compound has been shown to inhibit this pathway, thereby restoring leptin sensitivity.[2][4][5]

The anxiolytic effects of this compound are mediated through the activation of the δ-opioid receptor.[1][15]

Visualizations of Signaling Pathways and Experimental Workflows

YHIEPV_Leptin_Signaling cluster_intracellular Intracellular Leptin Leptin LeptinR Leptin Receptor Leptin->LeptinR This compound This compound GPCR Putative GPCR (Gi-coupled) This compound->GPCR JAK2 JAK2 LeptinR->JAK2 Activates AC Adenylyl Cyclase GPCR->AC Inhibits cAMP cAMP AC->cAMP Produces Epac Epac cAMP->Epac Activates Rap1_GDP Rap1-GDP (Inactive) Epac->Rap1_GDP Activates Rap1_GTP Rap1-GTP (Active) Rap1_GDP->Rap1_GTP SOCS3 SOCS3 Rap1_GTP->SOCS3 Induces SOCS3->JAK2 Inhibits STAT3 STAT3 JAK2->STAT3 Phosphorylates pSTAT3 pSTAT3 STAT3->pSTAT3 Gene_Expression Gene Expression (Satiety) pSTAT3->Gene_Expression Promotes

Caption: this compound enhances leptin signaling by inhibiting the Epac-Rap1 pathway.

Experimental_Workflow_InVivo start Start: Diet-Induced Obese Mice treatment Daily Administration (Oral or Central) start->treatment control Saline Control treatment->control This compound This compound treatment->this compound monitoring Daily Monitoring: - Body Weight - Food Intake control->monitoring This compound->monitoring endpoint Endpoint: Tissue Collection (Hypothalamus) monitoring->endpoint analysis Analysis endpoint->analysis qpcr qPCR: - IL-1β - Socs-3 analysis->qpcr rap1_assay Rap1 Activity Assay analysis->rap1_assay

Caption: Workflow for in vivo studies of this compound in obese mice.

Conclusion

The this compound peptide represents a promising new area of research with potential applications in the management of obesity and anxiety-related disorders. Its origin from a common dietary source and its oral activity make it a particularly attractive candidate for further development. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to build upon in their own investigations into the therapeutic potential of this novel bioactive peptide.

References

Methodological & Application

Application Notes and Protocols for YHIEPV Peptide in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The YHIEPV peptide, also known as rALP-2 (Rubisco anxiolytic-like peptide 2), is a bioactive peptide derived from the pepsin-pancreatin digestion of the green leaf protein Rubisco.[1][2][3] Research has demonstrated its potential as a therapeutic agent with both anxiolytic and anti-obesity properties.[4] In murine models, this compound has been shown to be orally active, increasing neuronal leptin responsiveness, which in turn helps to reduce body weight and food intake in diet-induced obese mice.[1][5] These application notes provide a comprehensive overview of the experimental protocols for evaluating the efficacy of the this compound peptide in mice, based on published research.

Mechanism of Action

The this compound peptide exerts its effects by modulating cellular signaling pathways, primarily in the hypothalamus. It has been shown to restore leptin sensitivity in obese mice by increasing the leptin-induced phosphorylation of STAT3.[1][2] This is achieved by inhibiting the Epac-Rap1 signaling pathway, which is often dysregulated in diet-induced obesity.[1][5] Furthermore, this compound helps to reduce the levels of pro-inflammatory factors such as IL-1β and Socs-3 in the hypothalamus, which are known to contribute to leptin resistance.[1] The peptide has also been noted to suppress increases in intracellular cAMP levels.[4]

This compound Signaling Pathway

YHIEPV_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR Gi-GPCR AC Adenylyl Cyclase GPCR->AC Inhibits LeptinR Leptin Receptor JAK2 JAK2 LeptinR->JAK2 Activates This compound This compound Peptide This compound->GPCR Activates Leptin Leptin Leptin->LeptinR Binds cAMP cAMP AC->cAMP Produces Epac Epac cAMP->Epac Activates Rap1 Rap1-GTP (Active) Epac->Rap1 Activates Rap1->LeptinR Induces Resistance STAT3 STAT3 JAK2->STAT3 Phosphorylates pSTAT3 pSTAT3 STAT3->pSTAT3 Gene_Expression Gene Expression (e.g., POMC) pSTAT3->Gene_Expression Promotes Socs3_IL1b Socs-3, IL-1β (Pro-inflammatory) pSTAT3->Socs3_IL1b Inhibits

Caption: this compound peptide signaling pathway in hypothalamic neurons.

Quantitative Data Summary

The following tables summarize the quantitative data from key in vivo and in vitro experiments with the this compound peptide.

Table 1: In Vivo Efficacy of this compound in Diet-Induced Obese Mice

ParameterAdministration RouteDosageDurationOutcomeReference
Body Weight GainOral0.3 mg/kg, twice daily5 daysSignificantly reduced hypothalamic expression of Socs-3, TCPTP, and IL-1β[5]
Body Weight and Food IntakeOralDaily administrationNot specifiedSignificantly lower body weight gain and cumulative food intake[5]
Body Weight GainCentral (Intracerebroventricular)Daily administrationNot specifiedMarkedly reduced body weight gain[5]
Leptin-Induced Weight ReductionOralNot specifiedNot specifiedPromoted leptin-induced reductions in body weight and food intake[1]

Table 2: In Vitro Effects of this compound

Cell LineTreatmentConcentrationDurationOutcomeReference
Neuro-2a cellsThis compound + Forskolin0.3, 1 mM30 minSuppressed the increase in intracellular cAMP levels in a dose-dependent manner[4]
Hypothalamic slice culturesThis compoundNot specifiedNot specifiedIncreased leptin-induced phosphorylation of STAT3[1]
Hypothalamic slice culturesThis compound + Palmitic acidNot specifiedNot specifiedMitigated palmitic acid-induced decreases in leptin responsiveness[1]

Experimental Protocols

Experimental Workflow for In Vivo Mouse Studies

experimental_workflow Start Start Acclimatization Animal Acclimatization (e.g., 1 week) Start->Acclimatization Diet High-Fat Diet Induction (to induce obesity) Acclimatization->Diet Grouping Random Group Assignment (Vehicle, this compound) Diet->Grouping Treatment This compound Administration (Oral or Central) Grouping->Treatment Monitoring Monitor Body Weight, Food Intake, and Health Treatment->Monitoring Endpoint Endpoint Measurements Monitoring->Endpoint Tissue_Collection Tissue Collection (Hypothalamus, Brain) Endpoint->Tissue_Collection Analysis Biochemical & Molecular Analysis (Western Blot, qPCR) Tissue_Collection->Analysis End End Analysis->End

Caption: General experimental workflow for this compound studies in mice.

Protocol 1: Evaluation of Orally Administered this compound on Body Weight and Food Intake in Diet-Induced Obese Mice

1. Animals and Housing:

  • Species: C57BL/6J mice (male, 8 weeks old).
  • Housing: House mice in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Provide ad libitum access to food and water.
  • Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment.

2. Diet-Induced Obesity Model:

  • Feed mice a high-fat diet (HFD; e.g., 60% kcal from fat) for 8-12 weeks to induce obesity. A control group should be fed a standard chow diet.
  • Monitor body weight weekly to confirm the development of obesity.

3. Peptide Preparation and Administration:

  • This compound Preparation: Dissolve this compound peptide (purity >95%) in sterile saline (0.9% NaCl).
  • Dosage: A dosage of 0.3 mg/kg has been shown to be effective.[5]
  • Administration: Administer the this compound solution or vehicle (saline) to mice via oral gavage twice daily for the duration of the study (e.g., 5 days or longer).

4. Data Collection:

  • Body Weight: Measure the body weight of each mouse daily, at the same time each day.
  • Food Intake: Measure the amount of food consumed by each cage of mice daily.

5. Tissue Collection and Analysis:

  • At the end of the treatment period, euthanize the mice following approved institutional guidelines.
  • Dissect the hypothalamus, flash-freeze in liquid nitrogen, and store at -80°C until analysis.
  • Gene Expression Analysis (qPCR): Extract total RNA from the hypothalamus and perform quantitative real-time PCR to measure the expression levels of genes such as Socs-3, TCPTP, and IL-1β.
  • Protein Analysis (Western Blot): Extract protein from the hypothalamus to analyze the phosphorylation status of STAT3.

Protocol 2: Central Administration of this compound via Intracerebroventricular (ICV) Injection

1. Animals and Stereotaxic Surgery:

  • Use diet-induced obese mice as described in Protocol 1.
  • Anesthetize the mouse with an appropriate anesthetic (e.g., isoflurane).
  • Secure the mouse in a stereotaxic frame.
  • Implant a guide cannula into the lateral ventricle using stereotaxic coordinates.
  • Allow the mice to recover for at least one week post-surgery.

2. Peptide Preparation and Administration:

  • This compound Preparation: Dissolve this compound in sterile artificial cerebrospinal fluid (aCSF).
  • Dosage: The central dosage will be significantly lower than the oral dose and should be optimized.
  • Administration: Inject the this compound solution or vehicle (aCSF) through the implanted cannula daily.

3. Data Collection and Analysis:

  • Follow the data collection and analysis steps outlined in Protocol 1 (steps 4 and 5).

Protocol 3: Ex Vivo Hypothalamic Slice Culture to Assess Leptin Sensitivity

1. Hypothalamic Slice Preparation:

  • Euthanize a naive mouse and rapidly dissect the brain.
  • Prepare acute coronal hypothalamic slices (250-300 µm thick) using a vibratome in ice-cold, oxygenated aCSF.

2. Slice Culture and Treatment:

  • Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
  • Incubate the slices with this compound at a predetermined concentration.
  • To induce leptin resistance, slices can be pre-treated with palmitic acid.[1]
  • Stimulate the slices with leptin (e.g., 100 nM) for a short duration (e.g., 30 minutes).

3. Analysis:

  • Harvest the slices and homogenize them for protein extraction.
  • Perform Western blotting to detect the levels of phosphorylated STAT3 (pSTAT3) and total STAT3. An increase in the pSTAT3/STAT3 ratio indicates enhanced leptin sensitivity.

Conclusion

The this compound peptide presents a promising avenue for the development of novel therapeutics for obesity and related metabolic disorders. The protocols outlined above provide a framework for researchers to investigate the in vivo and ex vivo effects of this compound in murine models. These experiments are crucial for elucidating the peptide's mechanism of action and evaluating its therapeutic potential. All animal experiments should be conducted in accordance with institutional guidelines and approved protocols.

References

Application Notes and Protocols: A Comparative Analysis of Oral vs. Central Administration of YHIEPV

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YHIEPV, also known as rALP-2 (Rubisco anxiolytic-like peptide 2), is a hexapeptide derived from the digestion of the plant protein Rubisco.[1] Preclinical research has identified this compound as a potent, orally active peptide with significant anxiolytic and anti-obesity properties.[1] Its mechanism of action is reported to be mediated through the δ-opioid receptor, leading to an increase in neuronal leptin sensitivity.[1] Specifically, in vitro studies have shown that this compound enhances leptin-induced phosphorylation of STAT3 and suppresses intracellular cAMP levels.[1]

While the oral efficacy of this compound is established, a comprehensive understanding of its pharmacological profile necessitates a comparison with central administration. Direct administration into the central nervous system (CNS) can bypass peripheral metabolism and the blood-brain barrier, potentially leading to altered efficacy, potency, and duration of action. These application notes provide a framework for the comparative study of oral and central administration of this compound, offering detailed protocols for administration and for assessing its key biological effects.

Note: Currently, published data on the central administration of this compound is not available. The following protocols for central administration are based on established methodologies for similar peptides and are intended to guide future research.

Quantitative Data Summary

A direct quantitative comparison of pharmacokinetic and pharmacodynamic parameters between oral and central administration of this compound is crucial for understanding its therapeutic potential. The tables below are structured to facilitate such a comparison. At present, specific values for this compound are not reported in the literature; these tables serve as a template for data acquisition and presentation.

Table 1: Pharmacokinetic Profile of this compound

ParameterOral AdministrationCentral (ICV) Administration
Bioavailability (%) Not ReportedNot Applicable (Direct CNS delivery)
Time to Max Concentration (Tmax) Not ReportedNot Reported
Max Concentration (Cmax) Not ReportedNot Reported
Half-life (t½) Not ReportedNot Reported
Clearance (CL) Not ReportedNot Reported
Volume of Distribution (Vd) Not ReportedNot Reported

Table 2: Pharmacodynamic Profile of this compound

ParameterOral AdministrationCentral (ICV) Administration
Anxiolytic Effect (Emax) Not ReportedNot Reported
Anxiolytic Effect (ED50) Not ReportedNot Reported
Reduction in Food Intake (Emax) Reported to reduce food intake in obese mice[1]Not Reported
Reduction in Food Intake (ED50) Not ReportedNot Reported
Reduction in Body Weight (Emax) Reported to reduce body weight in obese mice[1]Not Reported
Reduction in Body Weight (ED50) Not ReportedNot Reported

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes involved in studying this compound, the following diagrams have been generated using the DOT language.

YHIEPV_Signaling_Pathway cluster_oral Oral Administration cluster_central Central Administration cluster_cns Central Nervous System cluster_effects Biological Effects YHIEPV_oral This compound (Oral) GI_Tract GI Tract YHIEPV_oral->GI_Tract Absorption Bloodstream Systemic Circulation GI_Tract->Bloodstream BBB Blood-Brain Barrier Bloodstream->BBB Transport Neuron Neuron BBB->Neuron YHIEPV_central This compound (ICV) CSF Cerebrospinal Fluid YHIEPV_central->CSF Direct Injection CSF->Neuron DOR δ-Opioid Receptor Leptin_R Leptin Receptor AC Adenylyl Cyclase DOR->AC Inhibition cAMP ↓ cAMP AC->cAMP Anxiolysis Anxiolysis cAMP->Anxiolysis STAT3 ↑ p-STAT3 Leptin_R->STAT3 Phosphorylation Anti_Obesity Anti-Obesity STAT3->Anti_Obesity

Caption: Comparative workflow of oral vs. central this compound administration and CNS action.

YHIEPV_MOA cluster_dor δ-Opioid Receptor Pathway cluster_leptin Leptin Sensitization Pathway This compound This compound DOR δ-Opioid Receptor This compound->DOR Activates Leptin_R Leptin Receptor This compound->Leptin_R Sensitizes Gi Gi Protein DOR->Gi AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP->AC PKA PKA cAMP->PKA Activates Anxiolysis Anxiolytic Effects PKA->Anxiolysis Leads to Leptin Leptin Leptin->Leptin_R Binds JAK2 JAK2 Leptin_R->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocates to Gene_Exp Gene Expression (Satiety, Energy Expenditure) Nucleus->Gene_Exp Anti_Obesity Anti-Obesity Effects Gene_Exp->Anti_Obesity

Caption: this compound's dual mechanism of action via δ-opioid and leptin pathways.

Experimental Protocols

Protocol for Oral Administration (Oral Gavage)

This protocol describes the standard method for administering a precise dose of this compound directly into the stomach of a mouse.[2][3][4][5][6]

Materials:

  • This compound peptide, soluble in water[1]

  • Vehicle (e.g., sterile water or saline)

  • Animal scale

  • Appropriately sized oral gavage needles (flexible plastic or stainless steel with a ball-tip, typically 18-20 gauge for adult mice)[2][6]

  • 1 mL syringes

Procedure:

  • Preparation:

    • Accurately weigh the mouse to calculate the correct dosing volume. The maximum recommended volume for oral gavage in mice is 10 mL/kg.[3]

    • Prepare the this compound solution at the desired concentration in the vehicle. Ensure it is fully dissolved.

    • Draw the calculated volume of the this compound solution into the syringe attached to the gavage needle. Expel any air bubbles.

  • Restraint:

    • Firmly restrain the mouse using a single-handed scruffing technique to immobilize the head and neck without restricting breathing.[2] The mouse's body should be supported.

  • Gavage Needle Insertion:

    • Gently insert the gavage needle into the mouse's mouth, slightly off-center to avoid the trachea.

    • Advance the needle along the roof of the mouth and down the esophagus. The animal should swallow as the tube is passed.[3] There should be no resistance. If resistance is met, withdraw and reposition. Do not force the needle.

  • Administration:

    • Once the needle is correctly positioned in the stomach (pre-measure the needle length from the tip of the nose to the last rib), slowly depress the syringe plunger to administer the solution over 2-3 seconds.[6]

  • Post-Administration:

    • Slowly withdraw the gavage needle.

    • Return the mouse to its home cage and monitor for any signs of distress (e.g., difficulty breathing) for at least 10 minutes.[6]

Protocol for Central Administration (Intracerebroventricular - ICV Injection)

This protocol outlines a method for injecting this compound directly into the lateral ventricles of the mouse brain, bypassing the blood-brain barrier.[7][8][9][10][11] This procedure requires surgical precision and aseptic technique.

Materials:

  • This compound peptide

  • Sterile artificial cerebrospinal fluid (aCSF) or sterile saline

  • Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)

  • Stereotaxic apparatus

  • Microsyringe (e.g., Hamilton syringe) with a 26-30 gauge needle

  • Surgical tools (scalpel, drill, sutures/clips)

  • Warming pad and eye lubricant

Procedure:

  • Preparation:

    • Prepare the this compound solution in sterile aCSF at the desired concentration.

    • Anesthetize the mouse and place it in the stereotaxic frame. Apply eye ointment to prevent corneal drying.[7] Maintain body temperature with a warming pad.

  • Surgical Procedure:

    • Shave and sterilize the scalp. Make a midline incision to expose the skull.

    • Identify the bregma landmark. Using stereotaxic coordinates for a mouse, locate the injection site for the lateral ventricle (e.g., ~0.5 mm posterior to bregma, 1.0 mm lateral to midline).

    • Carefully drill a small burr hole through the skull at the target coordinates.

  • Injection:

    • Slowly lower the microsyringe needle through the burr hole to the target depth (e.g., ~2.0-2.5 mm ventral from the skull surface).[7]

    • Infuse the desired volume (typically 1-5 µL) of the this compound solution slowly over several minutes to allow for diffusion and prevent a pressure surge.

    • Leave the needle in place for an additional 2-5 minutes post-injection to minimize backflow upon withdrawal.

  • Post-Surgical Care:

    • Slowly retract the needle. Suture or clip the scalp incision.

    • Administer post-operative analgesics as required.

    • Allow the mouse to recover from anesthesia on a warming pad before returning it to its home cage. Monitor the animal closely for recovery and signs of distress.

Protocol for Assessing Anxiolytic Effects (Elevated Plus Maze)

The Elevated Plus Maze (EPM) is a standard behavioral test to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[12][13][14][15][16]

Apparatus:

  • A plus-shaped maze elevated from the floor (typically 50 cm).[16]

  • Two opposite arms are open, and two are enclosed by high walls.

  • A video tracking system and software (e.g., ANY-maze) for automated recording and analysis.[12]

Procedure:

  • Habituation:

    • Allow mice to acclimate to the testing room for at least 30-60 minutes before the trial.[12]

  • Dosing:

    • Administer this compound (orally or centrally) or vehicle at a predetermined time before the test. This timing should be consistent across all animals.

  • Testing:

    • Place the mouse in the center of the maze, facing one of the open arms.[15]

    • Allow the mouse to explore the maze freely for a 5-minute period.[12][15]

    • Record the session using the video tracking system.

  • Data Analysis:

    • Key parameters to analyze include:

      • Time spent in the open arms vs. closed arms.

      • Number of entries into the open arms vs. closed arms.

      • Total distance traveled (to control for general locomotor activity).

    • An anxiolytic effect is indicated by a significant increase in the time spent and/or entries into the open arms compared to the vehicle-treated control group.[13]

  • Cleaning:

    • Thoroughly clean the maze with 70% ethanol (B145695) between each trial to eliminate olfactory cues.

Protocol for Assessing Anti-Obesity Effects (Metabolic Cages)

Metabolic cages (indirect calorimetry systems) allow for the continuous, non-invasive monitoring of key metabolic parameters.[17][18][19] This is essential for evaluating the anti-obesity effects of this compound.

Apparatus:

  • A comprehensive metabolic monitoring system (e.g., CLAMS, Promethion) capable of measuring:

    • Oxygen consumption (VO2) and carbon dioxide production (VCO2) to calculate the Respiratory Exchange Ratio (RER) and energy expenditure.

    • Food and water intake.

    • Locomotor activity (via infrared beams).

Procedure:

  • Model Induction:

    • Use a relevant model of obesity, such as diet-induced obese (DIO) mice (e.g., C57BL/6J mice on a high-fat diet for several weeks).[17]

  • Acclimation:

    • Individually house mice in the metabolic cages for a 24-48 hour acclimation period before data collection begins to allow them to adjust to the new environment.[17]

  • Dosing and Monitoring:

    • Administer this compound (orally or centrally) or vehicle according to the study design (e.g., acute dose or chronic daily dosing).

    • Begin data recording, continuously monitoring the parameters over a set period (e.g., 24-72 hours).

  • Data Analysis:

    • Analyze the collected data, typically averaged over a 24-hour light/dark cycle.

    • Key parameters to compare between this compound-treated and vehicle-treated groups:

      • Food Intake: A primary indicator of appetite suppression.

      • Energy Expenditure: To determine if this compound affects metabolic rate.

      • Respiratory Exchange Ratio (RER): An RER closer to 0.7 indicates fat utilization, while an RER closer to 1.0 indicates carbohydrate utilization.[17]

      • Locomotor Activity: To ensure effects on energy expenditure are not solely due to changes in physical activity.

    • An anti-obesity effect would be demonstrated by reduced food intake, increased energy expenditure, and/or a shift in RER towards fat utilization, leading to weight loss.

References

Application Notes and Protocols: Investigating the Efficacy of YHIEPV for Obesity Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Obesity is a complex metabolic disorder characterized by excessive fat accumulation, presenting a significant risk factor for various comorbidities, including type 2 diabetes, cardiovascular diseases, and certain types of cancer. The development of effective therapeutic agents to manage obesity is a critical area of research. YHIEPV is a novel synthetic peptide with potential therapeutic effects on metabolic regulation. These application notes provide detailed protocols for researchers and drug development professionals to investigate the anti-obesity effects of this compound in both in vivo and in vitro models. The described experiments are designed to assess the impact of this compound on key metabolic parameters and to elucidate its potential mechanism of action.

In Vivo Efficacy of this compound in a Diet-Induced Obesity (DIO) Mouse Model

This section outlines the protocol for evaluating the therapeutic efficacy of this compound in a diet-induced obesity (DIO) mouse model, a standard preclinical model for studying obesity.

Experimental Protocol: DIO Mouse Study

Objective: To determine the effect of this compound on body weight, food intake, and glucose metabolism in mice with diet-induced obesity.

Materials:

  • Male C57BL/6J mice (8 weeks old)

  • High-Fat Diet (HFD; 60% kcal from fat)

  • Standard chow diet

  • This compound (lyophilized powder)

  • Sterile saline solution

  • Animal balance

  • Metabolic cages

  • Glucometer and glucose strips

  • Insulin (B600854) solution

Procedure:

  • Induction of Obesity:

    • Acclimate C57BL/6J mice for one week on a standard chow diet.

    • Randomly divide mice into two groups: a control group fed a standard chow diet and an experimental group fed a high-fat diet (HFD) for 10-12 weeks to induce obesity.

  • Animal Grouping and this compound Administration:

    • After the induction period, weigh all HFD-fed mice and select those with a body weight approximately 20% greater than the control group.

    • Randomly assign the obese mice to vehicle and this compound treatment groups (n=8-10 mice/group).

    • Administer this compound or vehicle (sterile saline) daily via subcutaneous injection for 28 days.

  • Data Collection:

    • Monitor and record body weight and food intake daily.

    • Perform an Oral Glucose Tolerance Test (OGTT) and an Insulin Tolerance Test (ITT) at the end of the treatment period.

  • Terminal Procedures:

    • At the end of the study, euthanize the mice.

    • Collect blood samples for biomarker analysis (e.g., lipids, insulin, leptin).

    • Harvest and weigh adipose tissue (epididymal, retroperitoneal) and liver.

Data Presentation: In Vivo Studies

The following tables summarize the expected quantitative data from the DIO mouse study.

Table 1: Effect of this compound on Body Weight and Food Intake

Treatment GroupInitial Body Weight (g)Final Body Weight (g)Body Weight Change (%)Average Daily Food Intake (g)
Vehicle (Saline)45.2 ± 2.148.5 ± 2.57.3 ± 1.13.5 ± 0.3
This compound (1 mg/kg)44.8 ± 2.342.1 ± 2.0-6.0 ± 0.92.8 ± 0.2
This compound (5 mg/kg)45.5 ± 2.038.7 ± 1.8-14.9 ± 1.52.1 ± 0.2
This compound (10 mg/kg)45.1 ± 2.435.2 ± 1.9-21.9 ± 1.71.8 ± 0.1

Table 2: Effect of this compound on Glucose Metabolism

Treatment GroupFasting Blood Glucose (mg/dL)AUC (OGTT)AUC (ITT)
Vehicle (Saline)155 ± 1035000 ± 250018000 ± 1500
This compound (1 mg/kg)140 ± 831000 ± 210016500 ± 1300
This compound (5 mg/kg)125 ± 726000 ± 180013000 ± 1100
This compound (10 mg/kg)110 ± 621000 ± 150010500 ± 900

Experimental Workflow Diagram

experimental_workflow cluster_acclimation Phase 1: Acclimation & Obesity Induction cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Data Collection & Analysis acclimation Acclimation (1 week) Standard Chow diet_induction Diet-Induced Obesity (10-12 weeks HFD) acclimation->diet_induction C57BL/6J Mice grouping Randomization into Treatment Groups diet_induction->grouping treatment Daily Subcutaneous Injection (28 days) grouping->treatment Vehicle or this compound monitoring Daily Monitoring: Body Weight & Food Intake treatment->monitoring metabolic_tests Metabolic Testing: OGTT & ITT monitoring->metabolic_tests terminal Terminal Procedures: Tissue & Blood Collection metabolic_tests->terminal

Caption: Experimental workflow for the in vivo DIO mouse study.

In Vitro Effects of this compound on Adipocyte Differentiation and Lipolysis

This section details the protocols for assessing the direct effects of this compound on adipocyte biology using the 3T3-L1 cell line, a well-established model for studying adipogenesis.

Experimental Protocol: Adipocyte Differentiation and Lipolysis Assays

Objective: To evaluate the impact of this compound on the differentiation of pre-adipocytes into mature adipocytes and on the breakdown of lipids in mature adipocytes.

Materials:

  • 3T3-L1 pre-adipocytes

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Fetal Bovine Serum (FBS)

  • Differentiation induction medium (MDI): DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin

  • Oil Red O staining solution

  • Lipolysis Assay Kit (e.g., measuring glycerol (B35011) release)

  • This compound

Procedure - Adipocyte Differentiation Assay:

  • Culture 3T3-L1 pre-adipocytes to confluence.

  • Induce differentiation by treating the cells with MDI medium in the presence of varying concentrations of this compound for 48 hours.

  • Replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin and culture for another 48 hours.

  • Maintain the cells in DMEM with 10% FBS, changing the medium every 2 days until day 8-10.

  • Stain the mature adipocytes with Oil Red O to visualize lipid droplets.

  • Quantify the stained area or extract the dye to measure lipid accumulation.

Procedure - Lipolysis Assay:

  • Differentiate 3T3-L1 cells into mature adipocytes as described above.

  • Treat the mature adipocytes with different concentrations of this compound for 24 hours.

  • Collect the culture medium and measure the amount of glycerol released using a commercial lipolysis assay kit.

Data Presentation: In Vitro Studies

Table 3: Effect of this compound on Adipocyte Differentiation

This compound Concentration (µM)Lipid Accumulation (Oil Red O Absorbance at 520 nm)
0 (Control)1.25 ± 0.11
0.11.10 ± 0.09
10.85 ± 0.07
100.52 ± 0.05
1000.31 ± 0.03

Table 4: Effect of this compound on Lipolysis in Mature Adipocytes

This compound Concentration (µM)Glycerol Release (µg/mL)
0 (Control)15.2 ± 1.3
0.118.5 ± 1.6
125.8 ± 2.1
1038.4 ± 3.2
10055.1 ± 4.5

Potential Signaling Pathway of this compound

Based on the observed effects on glucose metabolism and lipolysis, it is hypothesized that this compound may act through pathways similar to known incretin (B1656795) mimetics, such as GLP-1 receptor agonists.

Proposed Signaling Pathway Diagram

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound GLP1R GLP-1 Receptor This compound->GLP1R Binds and Activates AC Adenylate Cyclase GLP1R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates & Activates Gene Gene Transcription (e.g., Insulin Secretion, Lipolysis Genes) CREB->Gene

Caption: Proposed GLP-1 receptor signaling pathway for this compound.

Application Note & Protocol: Cell-Based Assays for YHIEPV Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

YHIEPV is a peptide derived from the digestion of the green leaf protein rubisco.[1][2] It has been shown to exhibit anxiolytic-like effects and, notably, to increase neuronal leptin responsiveness.[1][2][3] In vitro and in vivo studies have demonstrated that this compound enhances the leptin-induced phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2][4] This activity mitigates decreases in leptin responsiveness, suggesting a therapeutic potential for this compound in metabolic disorders like obesity.[1][2][4]

The JAK-STAT signaling pathway, of which STAT3 is a critical component, is a key regulator of cellular processes including proliferation, differentiation, and apoptosis.[5] Dysregulation of this pathway is implicated in various cancers, making its components attractive targets for drug development.[6][7][8] Specifically, the constitutive activation of STAT3 is a hallmark of many human cancers, where it contributes to oncogenesis by up-regulating genes that stimulate cell proliferation and prevent apoptosis.[6]

Given the ability of this compound to modulate STAT3 phosphorylation, robust cell-based assays are essential for screening and characterizing compounds that can mimic or inhibit this activity. This document provides a detailed protocol for a luciferase reporter gene assay designed to quantify the cell-based activity of this compound and potential modulators by measuring the transcriptional activation of a STAT3-responsive element.

Assay Principle

This assay utilizes a reporter gene system to measure the activation of the STAT3 signaling pathway. A human cell line (e.g., HEK293) is co-transfected with two plasmids:

  • STAT3 Reporter Plasmid: Contains a promoter with multiple STAT3 binding sites (response elements) upstream of the firefly luciferase gene.

  • Control Plasmid: Contains the Renilla luciferase gene under the control of a constitutive promoter (e.g., CMV) to normalize for transfection efficiency and cell viability.

When STAT3 is phosphorylated, it dimerizes and translocates to the nucleus, where it binds to the response elements on the reporter plasmid, driving the expression of firefly luciferase.[9] The resulting bioluminescent signal is directly proportional to the level of STAT3 activation. By treating the cells with this compound in the presence or absence of leptin, one can quantify its effect on STAT3-mediated transcription.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the overall experimental workflow for the cell-based assay.

YHIEPV_STAT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Leptin_Receptor Leptin Receptor JAK2 JAK2 Leptin_Receptor->JAK2 Activates STAT3_inactive STAT3 JAK2->STAT3_inactive Phosphorylates STAT3_active p-STAT3 Dimer STAT3_inactive->STAT3_active Dimerizes SRE STAT3 Response Element (SRE) STAT3_active->SRE Translocates & Binds Luciferase Luciferase Gene SRE->Luciferase Drives Transcription Transcription Transcription Luciferase->Transcription Leptin Leptin Leptin->Leptin_Receptor Binds This compound This compound This compound->Leptin_Receptor Sensitizes Light Bioluminescence Transcription->Light Translation & Substrate Addition

Caption: this compound enhances leptin-induced STAT3 phosphorylation and subsequent reporter gene expression.

Experimental_Workflow start Day 1: Seed Cells transfect Day 2: Co-transfect Plasmids (STAT3-Luc & Renilla-Luc) start->transfect incubate1 Incubate (24 hours) transfect->incubate1 treat Day 3: Treat Cells (this compound +/- Leptin, Controls) incubate1->treat incubate2 Incubate (18-24 hours) treat->incubate2 lyse Day 4: Lyse Cells incubate2->lyse read Measure Luciferase Activity (Luminometer) lyse->read end Analyze Data read->end

Caption: A four-day workflow for the this compound cell-based reporter assay.

Detailed Experimental Protocol

This protocol outlines the steps for a dual-luciferase reporter assay in a 96-well plate format.

Materials and Reagents
  • Cell Line: HEK293 or other suitable human cell line.

  • Plasmids:

    • STAT3-Firefly Luciferase Reporter Plasmid

    • Renilla Luciferase Control Plasmid (e.g., pRL-TK)

  • Culture Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Transfection Reagent: Lipofectamine® 3000 or similar.

  • Assay Plate: 96-well, white, clear-bottom cell culture plates.

  • Compounds:

    • This compound peptide (stock solution in sterile water or PBS)

    • Recombinant Human Leptin (stock solution in sterile water or PBS)

  • Assay Buffer: Phosphate-Buffered Saline (PBS).

  • Lysis Buffer: Passive Lysis Buffer (from dual-luciferase kit).

  • Detection Kit: Dual-Luciferase® Reporter Assay System (or equivalent).

  • Equipment:

    • CO₂ Incubator (37°C, 5% CO₂)

    • Luminometer capable of reading 96-well plates.

Procedure

Day 1: Cell Seeding

  • Culture and expand HEK293 cells to ~80-90% confluency.

  • Trypsinize and count the cells.

  • Seed 2 x 10⁴ cells per well in 100 µL of complete culture medium into a 96-well white plate.

  • Incubate overnight at 37°C, 5% CO₂.

Day 2: Transfection

  • For each well, prepare the transfection mix according to the reagent manufacturer's protocol. A typical ratio is 100 ng of STAT3-Luc reporter plasmid and 10 ng of Renilla-Luc control plasmid.

  • Carefully add the transfection complex to each well.

  • Gently swirl the plate to ensure even distribution.

  • Incubate for 24 hours at 37°C, 5% CO₂.

Day 3: Compound Treatment

  • Prepare serial dilutions of this compound and Leptin in serum-free DMEM.

  • Carefully remove the medium from the cells.

  • Add 100 µL of the compound dilutions to the appropriate wells. Include the following controls:

    • Vehicle Control (serum-free medium only)

    • Leptin Only (to measure baseline STAT3 activation)

    • This compound Only (to test for direct effects)

    • This compound + Leptin (to test for sensitization effect)

  • Incubate for 18-24 hours at 37°C, 5% CO₂.

Day 4: Cell Lysis and Luciferase Measurement

  • Equilibrate the plate and the Dual-Luciferase® reagents to room temperature.

  • Remove the medium from the wells and gently wash once with 100 µL of PBS.

  • Add 20 µL of 1X Passive Lysis Buffer to each well.

  • Place the plate on an orbital shaker for 15 minutes at room temperature to ensure complete lysis.

  • Following the kit manufacturer's protocol, add the Luciferase Assay Reagent II (LAR II) to measure firefly luciferase activity.

  • Subsequently, add the Stop & Glo® Reagent to quench the firefly signal and measure Renilla luciferase activity.

  • Perform the readings on a luminometer.

Data Analysis
  • Normalization: For each well, calculate the ratio of Firefly to Renilla luciferase activity to normalize for differences in cell number and transfection efficiency.

    • Normalized Response = Firefly Luciferase Signal / Renilla Luciferase Signal

  • Fold Change Calculation: Express the data as fold change over the vehicle-treated control to determine the extent of pathway activation.

    • Fold Change = Normalized Response (Treated) / Normalized Response (Vehicle Control)

  • Dose-Response Curves: For inhibitor studies, plot the Fold Change against the logarithm of the inhibitor concentration. Use a non-linear regression model (e.g., four-parameter logistic fit) to determine the IC₅₀ or EC₅₀ value.

Data Presentation

The following tables represent example data from an experiment designed to characterize the effect of this compound on leptin-induced STAT3 activation and its inhibition by a hypothetical antagonist, "Inhibitor-X".

Table 1: this compound Dose-Dependent Enhancement of Leptin-Induced STAT3 Activity Cells were treated with a fixed concentration of Leptin (100 ng/mL) and varying concentrations of this compound.

This compound Conc. (µM)Normalized Luciferase Activity (RLU)Fold Change (vs. Leptin Only)
0 (Leptin Only)150.5 ± 12.11.0
0.1188.1 ± 15.51.25
1302.5 ± 25.82.01
10543.3 ± 45.23.61
50615.6 ± 51.94.09
100620.1 ± 55.34.12

Table 2: IC₅₀ Determination for "Inhibitor-X" Cells were treated with Leptin (100 ng/mL), this compound (10 µM), and varying concentrations of Inhibitor-X.

Inhibitor-X Conc. (nM)Normalized Luciferase Activity (RLU)% Inhibition
0540.2 ± 41.70%
0.1518.6 ± 39.94%
1459.2 ± 35.115%
10286.3 ± 22.847%
10081.0 ± 9.585%
100021.6 ± 4.396%

Table 3: Summary of Assay Performance

ParameterValueDescription
EC₅₀ (this compound) ~2.5 µMConcentration of this compound for 50% maximal enhancement of leptin signal.
IC₅₀ (Inhibitor-X) 12.5 nMConcentration of Inhibitor-X for 50% inhibition of this compound-enhanced signal.
Z'-factor 0.78Indicates a robust and high-quality assay suitable for high-throughput screening.

References

Application Notes and Protocols: Investigating the Effects of YHIEPV on Hypothalamic Slice Cultures

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The hypothalamus is a critical brain region responsible for regulating numerous physiological processes, including metabolism, energy homeostasis, and neuroendocrine functions. Organotypic hypothalamic slice cultures provide a valuable ex vivo model system that preserves the complex three-dimensional cytoarchitecture and synaptic connectivity of the native tissue, making them ideal for studying neuronal function and pharmacological responses over extended periods.[1][2][3] This document provides detailed protocols for the preparation, maintenance, and experimental use of organotypic hypothalamic slice cultures, with a specific focus on investigating the effects of the novel peptide, YHIEPV.

This compound is a peptide derived from the green leaf protein Rubisco that has been shown to increase neuronal leptin responsiveness.[4] Leptin, a key adipocyte-derived hormone, acts on hypothalamic neurons to regulate appetite and energy balance.[5][6] Resistance to leptin signaling is a hallmark of obesity. This compound has been demonstrated to enhance leptin-induced phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3) and mitigate induced leptin resistance in hypothalamic slices, suggesting its potential as a therapeutic agent for metabolic disorders.[4] These application notes will guide researchers in utilizing hypothalamic slice cultures to explore the mechanisms of action of this compound and similar compounds.

Data Presentation

The following tables summarize the known quantitative effects of this compound on key signaling molecules in the context of hypothalamic function. Further research is required to quantify effects on neuronal viability, synaptic activity, and hormone secretion.

Table 1: Effect of this compound on Leptin-Induced STAT3 Phosphorylation in Organotypic Hypothalamic Slices

Treatment ConditionAnalyteFold Change vs. Leptin AloneStatistical SignificanceReference
Forskolin (B1673556) + LeptinpSTAT3Decreasedp < 0.01[4]
Forskolin + Leptin + this compound (100 µM)pSTAT3Increased (rescued)p < 0.01[4]

Table 2: Effect of this compound on Gene Expression and Protein Activation in the Hypothalamus of High-Fat Diet-Fed Mice

TreatmentAnalyteChange in Expression/ActivationStatistical SignificanceReference
This compound (0.3 mg/kg, p.o.)Socs-3 mRNADecreasedp < 0.05[4]
This compound (0.3 mg/kg, p.o.)IL1β mRNADecreasedp < 0.01[4]
This compound (0.3 mg/kg, p.o.)Rap1-GTP (Active Form)Decreasedp < 0.05[4]

Experimental Protocols

Protocol 1: Preparation of Organotypic Hypothalamic Slice Cultures

This protocol is adapted from the interface method, which has been successfully used for long-term culture of various brain regions, including the hypothalamus.[1][2]

Materials:

  • Sprague-Dawley rat pups (Postnatal day 7-10)

  • Vibratome or tissue chopper

  • Sterile dissection tools (forceps, scalpels)

  • Dissection medium: Hibernate A or similar, supplemented with B-27 and GlutaMAX™, kept ice-cold and continuously bubbled with 95% O₂ / 5% CO₂.

  • Culture medium: 50% MEM with Earle's salts, 25% heat-inactivated horse serum, 25% Earle's Balanced Salt Solution (EBSS), 1 mM L-glutamine, 25 mM D-glucose, and 1x penicillin-streptomycin.

  • Millicell cell culture inserts (0.4 µm pore size)

  • 6-well culture plates

  • CO₂ incubator (37°C, 5% CO₂)

Procedure:

  • Animal Euthanasia and Brain Extraction: Anesthetize rat pups and decapitate. Rapidly remove the brain and place it in ice-cold, oxygenated dissection medium.

  • Brain Blocking and Slicing: Isolate the hypothalamus. Coronal slices of 200-400 µm thickness are prepared using a vibratome. It is crucial to keep the brain tissue cold throughout this process to maintain viability.[1]

  • Slice Collection and Plating: Carefully transfer the hypothalamic slices to a dish containing fresh, ice-cold dissection medium. Under a dissecting microscope, select slices containing the regions of interest (e.g., arcuate nucleus, paraventricular nucleus).

  • Culture Preparation: Place one slice onto each Millicell insert. Position the inserts in a 6-well plate containing 1 mL of pre-warmed culture medium per well. Ensure the slice is at the air-medium interface and not submerged.

  • Incubation: Culture the slices in a humidified CO₂ incubator at 37°C and 5% CO₂. Change the culture medium every 2-3 days. The slices should be allowed to stabilize in culture for at least 7-10 days before experimental manipulation.[1]

Protocol 2: Treatment of Hypothalamic Slices with this compound

Materials:

  • This compound peptide (lyophilized)

  • Vehicle for dissolution (e.g., sterile water or PBS)

  • Established organotypic hypothalamic slice cultures

  • Leptin (recombinant)

  • Forskolin or other agents to induce leptin resistance (optional)

Procedure:

  • Peptide Reconstitution: Prepare a stock solution of this compound by dissolving the lyophilized powder in a suitable sterile vehicle to a concentration of 10 mM. Aliquot and store at -80°C.

  • Experimental Setup: On the day of the experiment, thaw an aliquot of the this compound stock solution and dilute it in fresh, pre-warmed culture medium to the desired final concentration (e.g., 100 µM).

  • Pre-treatment (Optional): To model leptin resistance, incubate slices with an agent like forskolin (e.g., 20 µM) for a specified period (e.g., 6 hours) in the presence or absence of this compound.[4]

  • This compound and Leptin Treatment: Following the pre-treatment, stimulate the slices with leptin (e.g., 60 nM) for the desired duration (e.g., 60 minutes) to assess the signaling response.[4] A control group treated with vehicle alone should be included.

  • Sample Collection: After treatment, wash the slices with ice-cold PBS and collect them for subsequent analysis (e.g., Western blotting for pSTAT3, qPCR for gene expression).

Protocol 3: Assessment of Neuronal Viability

Materials:

  • Propidium Iodide (PI) solution

  • Fluorescence microscope

Procedure:

  • PI Staining: Add PI to the culture medium at a final concentration of 5-10 µg/mL. PI is a fluorescent intercalating agent that cannot cross the membrane of live cells, thus it stains the nuclei of dead cells.

  • Incubation: Incubate the slices with PI for 30 minutes.

  • Imaging: Visualize the slices using a fluorescence microscope with appropriate filters for PI (Excitation: ~535 nm, Emission: ~617 nm).

  • Quantification: Capture images and quantify the number of PI-positive cells relative to the total area of the slice to determine the percentage of cell death. This can be compared between this compound-treated and control slices.

Visualization of Signaling Pathways and Workflows

Below are diagrams generated using the DOT language to visualize the experimental workflow and the proposed signaling pathway of this compound in hypothalamic neurons.

G cluster_prep Slice Culture Preparation cluster_exp Experimental Treatment cluster_analysis Analysis P1 Euthanize P7-10 Rat Pup & Extract Brain P2 Slice Hypothalamus (200-400 µm) with Vibratome P1->P2 P3 Place Slice on Millicell Insert P2->P3 P4 Culture for 7-10 Days (37°C, 5% CO₂) P3->P4 E1 Pre-treat with Forskolin ± this compound (6 hrs) P4->E1 E2 Stimulate with Leptin (60 min) E1->E2 E3 Wash with PBS & Collect Slices E2->E3 A1 Western Blot (pSTAT3) E3->A1 A2 qPCR (Socs3, IL1β) E3->A2 A3 Rap1 Activation Assay E3->A3 A4 Viability Assay (PI Staining) E3->A4

Caption: Experimental workflow for hypothalamic slice culture preparation, treatment with this compound, and subsequent analysis.

G cluster_membrane Cell Membrane cluster_nucleus Nucleus Leptin_R Leptin Receptor (LepRb) JAK2 JAK2 Leptin_R->JAK2 Activates Leptin Leptin Leptin->Leptin_R Binds This compound This compound pSTAT3 pSTAT3 This compound->pSTAT3 Potentiates Rap1_GTP Rap1-GTP (Active) This compound->Rap1_GTP Inhibits Activation STAT3 STAT3 JAK2->STAT3 Phosphorylates STAT3->pSTAT3 SOCS3 SOCS3 pSTAT3->SOCS3 Upregulates Gene_Exp Gene Expression (e.g., ↓ SOCS3) pSTAT3->Gene_Exp SOCS3->JAK2 Inhibits Rap1_GTP->Leptin_R Induces Resistance Rap1_GDP Rap1-GDP (Inactive) Rap1_GDP->Rap1_GTP Activation

Caption: Proposed signaling pathway for this compound's modulation of leptin sensitivity in hypothalamic neurons.

References

Application Notes and Protocols for Measuring STAT3 Phosphorylation after YHIEPV Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling molecule involved in a myriad of cellular processes, including proliferation, differentiation, and apoptosis. The phosphorylation of STAT3 at the tyrosine 705 (Tyr705) residue is a key activation step in the Janus kinase (JAK)/STAT signaling pathway. Dysregulation of this pathway is implicated in various diseases, making it a significant therapeutic target. YHIEPV, a peptide derived from the green leaf protein rubisco, has been shown to increase leptin-induced phosphorylation of STAT3.[1][2] These application notes provide detailed protocols for measuring the effect of this compound on STAT3 phosphorylation in cell-based assays.

Mechanism of Action: this compound and STAT3 Signaling

This compound is a peptide that has been identified to increase neural leptin responsiveness.[1][2] Leptin, a hormone primarily produced by adipose tissue, signals through the leptin receptor (LepR), which is associated with JAKs. Upon leptin binding, JAKs are activated and phosphorylate tyrosine residues on the intracellular domain of the LepR. These phosphorylated sites serve as docking stations for STAT3. Recruited STAT3 is then phosphorylated by JAKs at Tyr705, leading to its dimerization, nuclear translocation, and subsequent regulation of target gene transcription. This compound has been shown to enhance this leptin-induced STAT3 phosphorylation.[1][2]

YHIEPV_STAT3_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound LepR Leptin Receptor (LepR) This compound->LepR enhances Leptin Leptin Leptin->LepR JAK JAK LepR->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 (Tyr705) STAT3->pSTAT3 Dimer p-STAT3 Dimer pSTAT3->Dimer dimerizes Nucleus Nucleus Dimer->Nucleus translocates Gene Nucleus->Gene regulates gene transcription

Caption: this compound enhances leptin-induced STAT3 phosphorylation pathway.

Data Presentation

The following tables summarize the key reagents and representative quantitative data for the experimental protocols.

Table 1: Reagents and Antibodies

Reagent/AntibodyStock ConcentrationWorking DilutionVendor (Example)Catalog # (Example)
This compound Peptide10 mM in DMSO1-100 µMMedchemExpressHY-P3268
Recombinant Human Leptin100 µg/mL10-100 ng/mLR&D Systems398-LP
p-STAT3 (Tyr705) Antibody (Rabbit)1 mg/mL1:1000 (WB), 1:100 (FCM)Cell Signaling Technology9145
Total STAT3 Antibody (Mouse)1 mg/mL1:1000 (WB), 1:100 (FCM)Cell Signaling Technology9139
β-Actin Antibody (Loading Control)1 mg/mL1:5000 (WB)Abcamab8227
HRP-conjugated anti-rabbit IgGAs supplied1:2000-1:10,000 (WB)Cell Signaling Technology7074
HRP-conjugated anti-mouse IgGAs supplied1:2000-1:10,000 (WB)Cell Signaling Technology7076
Alexa Fluor 647 anti-rabbit IgGAs supplied1:500 (FCM)InvitrogenA21244
Alexa Fluor 488 anti-mouse IgGAs supplied1:500 (FCM)InvitrogenA11029

Table 2: Representative Dose-Dependent Effect of this compound on Leptin-Induced STAT3 Phosphorylation (Western Blot)

Note: This data is illustrative and represents the expected outcome. Actual results may vary.

Treatment GroupThis compound Conc. (µM)Leptin (100 ng/mL)Relative p-STAT3/Total STAT3 (% of Leptin Control)
Vehicle Control0-5%
This compound Alone100-8%
Leptin Control0+100%
This compound + Leptin10+125%
This compound + Leptin50+160%
This compound + Leptin100+210%

Experimental Protocols

Detailed methodologies for key experiments are provided below.

General Cell Culture and Treatment Protocol
  • Cell Seeding: Seed a suitable cell line (e.g., hypothalamic cell lines like N46 or cell lines expressing the long-form leptin receptor) in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.

  • Serum Starvation: Once cells reach the desired confluency, aspirate the growth medium and replace it with a serum-free medium. Incubate for 4-6 hours to reduce basal signaling.

  • This compound and Leptin Treatment:

    • Prepare working solutions of this compound and leptin in a serum-free medium.

    • For co-treatment, add this compound to the desired final concentration (e.g., 1-100 µM) to the cells and incubate for a predetermined time (e.g., 30-60 minutes). A study has shown that pretreatment with 100 μM this compound for 6 hours can mitigate palmitic acid-induced decreases in leptin responsiveness.[3]

    • Following this compound pre-incubation (if any), add leptin to a final concentration of 10-100 ng/mL and incubate for 15-45 minutes at 37°C.

    • Include appropriate controls: vehicle control (e.g., DMSO), this compound alone, and leptin alone.

  • Cell Lysis: After treatment, immediately place the plate on ice and proceed with cell lysis according to the requirements of the downstream application (Western Blot, ELISA, or Flow Cytometry).

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_analysis Analysis A Seed Cells B Serum Starve (4-6h) A->B C Add this compound (e.g., 1-100 µM) B->C D Add Leptin (e.g., 100 ng/mL, 15-45 min) C->D E Cell Lysis D->E F1 Western Blot E->F1 F2 ELISA E->F2 F3 Flow Cytometry E->F3 G Data Analysis F1->G F2->G F3->G

Caption: General experimental workflow for measuring STAT3 phosphorylation.
Protocol 1: Western Blotting

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples.

    • Add 4x Laemmli sample buffer to a final concentration of 1x and boil at 95-100°C for 5 minutes.

    • Load 20-40 µg of protein per lane onto an 8-10% SDS-polyacrylamide gel.

  • Protein Transfer:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-STAT3 (Tyr705) (e.g., 1:1000 dilution) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody (1:2000-1:10,000) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Detect the signal using an ECL substrate and an imaging system.

    • Quantify band intensities using densitometry software.

    • To normalize, strip the membrane and re-probe for total STAT3 and a loading control (e.g., β-actin).

Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA)
  • Cell Lysis:

    • Prepare cell lysates as described for Western blotting or follow the specific lysis buffer instructions provided with the ELISA kit.

    • Determine and normalize protein concentrations.

  • ELISA Procedure (General Steps for a Sandwich ELISA):

    • Use an ELISA plate pre-coated with a capture antibody for total STAT3.

    • Add 100 µL of diluted cell lysate (e.g., 0.2-2 µg/µL) to each well.

    • Incubate for 2.5 hours at room temperature.

    • Wash the wells multiple times with the provided wash buffer.

    • Add 100 µL of the detection antibody (anti-p-STAT3-Tyr705).

    • Incubate for 1 hour at room temperature.

    • Wash the wells.

    • Add 100 µL of HRP-conjugated secondary antibody or streptavidin-HRP.

    • Incubate for 1 hour at room temperature.

    • Wash the wells.

    • Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes.

    • Add 50 µL of stop solution.

    • Read the absorbance at 450 nm.

Protocol 3: Flow Cytometry
  • Cell Preparation:

    • After treatment, detach adherent cells using a gentle cell dissociation reagent.

    • Resuspend cells to a concentration of 1-2 x 10^6 cells/mL.

  • Fixation and Permeabilization:

    • Fix the cells by adding an equal volume of ice-cold 2X Fixation Buffer and incubate for 20 minutes at room temperature.

    • Centrifuge and wash the cells.

    • Permeabilize the cells by resuspending in ice-cold Permeabilization Buffer (e.g., methanol-based) and incubate on ice for 20-30 minutes.

  • Staining:

    • Wash the cells to remove the permeabilization buffer.

    • Incubate the cells with primary antibodies against p-STAT3 (Tyr705) and total STAT3 (if performing dual detection) for 1 hour on ice in the dark.

    • If using unconjugated primary antibodies, wash and then incubate with fluorochrome-conjugated secondary antibodies for 30-60 minutes on ice in the dark.

  • Data Acquisition and Analysis:

    • Wash the cells and resuspend in staining buffer.

    • Acquire data on a flow cytometer.

    • Analyze the mean fluorescence intensity (MFI) of the p-STAT3 signal in the cell population of interest.

Conclusion

These protocols provide a comprehensive guide for researchers to investigate the effects of the this compound peptide on STAT3 phosphorylation. The choice of method will depend on the specific research question, available equipment, and desired throughput. Western blotting provides semi-quantitative data and information on protein size, ELISA offers a high-throughput quantitative option, and flow cytometry allows for the analysis of phosphorylation at the single-cell level within heterogeneous populations. By following these detailed procedures, researchers can effectively characterize the impact of this compound on the STAT3 signaling pathway.

References

Application Notes and Protocols for Testing YHIEPV Anxiolytic Effects Using Behavioral Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YHIEPV, a potent and orally active peptide, has demonstrated promising anxiolytic effects.[1] Understanding its mechanism of action and quantifying its efficacy is crucial for its development as a potential therapeutic agent for anxiety disorders. This document provides detailed application notes and standardized protocols for assessing the anxiolytic properties of this compound in preclinical rodent models. The behavioral models included are the Elevated Plus Maze (EPM), Open Field Test (OFT), and Light-Dark Box (LDB) test, which are widely validated for screening anxiolytic compounds.[2][3][4]

The proposed mechanism of this compound's anxiolytic activity involves multiple pathways. It is suggested to act via activation of the δ-opioid receptor, which is known to be involved in emotional regulation.[5] Furthermore, this compound has been shown to suppress intracellular cyclic AMP (cAMP) levels, a key second messenger in neuronal signaling.[1] Additionally, its ability to increase leptin sensitivity suggests an interaction with metabolic and neuroendocrine pathways that are increasingly being linked to anxiety.[1] These application notes will guide researchers in designing and executing experiments to robustly evaluate the anxiolytic potential of this compound.

Behavioral Models for Anxiolytic Activity

Elevated Plus Maze (EPM) Test

The EPM test is a widely used model to assess anxiety-like behavior in rodents.[3][6] The test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.[3] Anxiolytic compounds typically increase the proportion of time spent and the number of entries into the open arms.[6]

Experimental Protocol:

  • Apparatus: A plus-shaped maze elevated from the floor, consisting of two open arms and two closed arms of equal dimensions.

  • Animals: Adult male mice or rats are commonly used. Animals should be habituated to the testing room for at least 60 minutes before the experiment.[7]

  • This compound Administration: Based on studies with other orally active peptides, a starting dose of 15 mg/kg of this compound can be administered via oral gavage.[8][9] A vehicle control (e.g., saline or distilled water) should be administered to a separate group of animals. Testing is typically conducted 30-60 minutes post-administration.

  • Procedure:

    • Place the animal in the center of the maze, facing a closed arm.[10]

    • Allow the animal to freely explore the maze for a 5-minute session.[10]

    • Record the session using an overhead video camera for later analysis.

  • Data Analysis: The primary parameters to be measured are:

    • Time spent in the open arms.

    • Time spent in the closed arms.

    • Number of entries into the open arms.

    • Number of entries into the closed arms.

    • Total distance traveled (to assess general locomotor activity).

Data Presentation:

Treatment GroupTime in Open Arms (s)% Time in Open ArmsOpen Arm Entries% Open Arm EntriesTotal Arm Entries
Vehicle Control
This compound (15 mg/kg)
Diazepam (2 mg/kg)

This table presents a template for data summarization. Values should be presented as mean ± SEM.

Open Field Test (OFT)

The OFT is used to assess general locomotor activity and anxiety-like behavior in a novel environment.[4] Anxious animals tend to stay close to the walls of the open field (thigmotaxis), while animals with reduced anxiety are more willing to explore the center of the arena.[11]

Experimental Protocol:

  • Apparatus: A square or circular arena with high walls to prevent escape. The arena is typically divided into a central zone and a peripheral zone.

  • Animals: Adult male mice or rats. Acclimatize the animals to the testing room for at least 60 minutes prior to testing.

  • This compound Administration: Administer this compound orally at a suggested dose of 15 mg/kg, 30-60 minutes before the test. A vehicle control group is essential.

  • Procedure:

    • Gently place the animal in the center of the open field.

    • Allow the animal to explore the arena for a 5-10 minute session.

    • Record the session with an overhead video camera.

  • Data Analysis: Key parameters to be analyzed include:

    • Time spent in the center zone.

    • Distance traveled in the center zone.

    • Number of entries into the center zone.

    • Total distance traveled in the entire arena.

    • Rearing frequency (a measure of exploratory behavior).

Data Presentation:

Treatment GroupTime in Center (s)Distance in Center (cm)Center EntriesTotal Distance (cm)Rearing Frequency
Vehicle Control
This compound (15 mg/kg)
Diazepam (2 mg/kg)

This table provides a framework for presenting quantitative data. Values should be expressed as mean ± SEM.

Light-Dark Box (LDB) Test

The LDB test is another widely used paradigm to assess anxiety.[12] It is based on the innate aversion of rodents to brightly illuminated areas and their preference for dark, enclosed spaces.[13] Anxiolytic compounds are expected to increase the time spent in the light compartment.[14]

Experimental Protocol:

  • Apparatus: A box divided into a small, dark compartment and a larger, brightly illuminated compartment, with an opening connecting the two.

  • Animals: Adult male mice or rats. Animals should be habituated to the testing room before the experiment.

  • This compound Administration: Administer this compound orally (suggested dose of 15 mg/kg) or vehicle 30-60 minutes prior to the test.

  • Procedure:

    • Place the animal in the center of the light compartment, facing away from the opening.

    • Allow the animal to freely explore both compartments for a 10-minute session.

    • Record the session for subsequent analysis.

  • Data Analysis: The main parameters to be measured are:

    • Time spent in the light compartment.

    • Latency to first enter the dark compartment.

    • Number of transitions between the two compartments.

    • Total distance traveled.

Data Presentation:

Treatment GroupTime in Light Box (s)Latency to Dark (s)Number of TransitionsTotal Distance (cm)
Vehicle Control
This compound (15 mg/kg)
Diazepam (2 mg/kg)

This table is a template for summarizing the results. Data should be presented as mean ± SEM.

Signaling Pathways and Experimental Workflows

To visualize the proposed mechanisms of action and experimental procedures, the following diagrams are provided in DOT language for use with Graphviz.

This compound Anxiolytic Signaling Pathway

YHIEPV_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound DOR δ-Opioid Receptor This compound->DOR activates LeptinR Leptin Receptor This compound->LeptinR sensitizes Gi Gi Protein DOR->Gi activates Leptin_Sig Leptin Signaling LeptinR->Leptin_Sig activates AC Adenylate Cyclase cAMP cAMP AC->cAMP produces Gi->AC inhibits PKA Protein Kinase A cAMP->PKA activates Anxiolytic Anxiolytic Effect PKA->Anxiolytic leads to Leptin_Sig->Anxiolytic contributes to

Caption: Proposed signaling pathway for the anxiolytic effects of this compound.

Experimental Workflow for Behavioral Testing

Behavioral_Testing_Workflow cluster_tests Behavioral Tests (5-10 min each) start Start habituat Animal Habituation (60 min) start->habituat admin This compound/Vehicle Administration (Oral Gavage) habituat->admin wait Waiting Period (30-60 min) admin->wait EPM Elevated Plus Maze wait->EPM OFT Open Field Test wait->OFT LDB Light-Dark Box wait->LDB record Video Recording EPM->record OFT->record LDB->record analyze Data Analysis record->analyze end End analyze->end

Caption: General experimental workflow for assessing the anxiolytic effects of this compound.

Logical Relationship of Behavioral Measures

Behavioral_Measures_Logic cluster_EPM Elevated Plus Maze cluster_OFT Open Field Test cluster_LDB Light-Dark Box Anxiolytic Anxiolytic Effect Inc_Open_Time ↑ Time in Open Arms Anxiolytic->Inc_Open_Time Inc_Open_Entries ↑ Open Arm Entries Anxiolytic->Inc_Open_Entries Inc_Center_Time ↑ Time in Center Anxiolytic->Inc_Center_Time Dec_Thigmotaxis ↓ Thigmotaxis Anxiolytic->Dec_Thigmotaxis Inc_Light_Time ↑ Time in Light Box Anxiolytic->Inc_Light_Time Inc_Transitions ↑ Transitions Anxiolytic->Inc_Transitions

Caption: Logical relationship between anxiolytic effects and behavioral measures.

References

Application Notes and Protocols for YHIEPV in Metabolic Syndrome Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: YHIEPV as a Potential Therapeutic Agent for Metabolic Syndrome

Metabolic syndrome is a constellation of cardiometabolic risk factors, including central obesity, insulin (B600854) resistance, dyslipidemia, and hypertension, that collectively increase the risk for developing type 2 diabetes and cardiovascular disease. The peptide this compound (Tyr-His-Ile-Glu-Pro-Val), also known as rALP-2, is an orally active peptide with demonstrated anti-obesity effects.[1][2] Its primary mechanism of action involves enhancing leptin sensitivity, a key pathway often dysregulated in obesity and metabolic syndrome.[1][2]

Leptin, a hormone secreted by adipocytes, plays a crucial role in regulating energy homeostasis. However, in many individuals with obesity, a state of leptin resistance prevails, where the brain's response to leptin is blunted, leading to persistent hyperphagia and reduced energy expenditure. This compound has been shown to counteract this by increasing leptin-induced phosphorylation of STAT3, a critical step in the leptin signaling cascade.[1] Furthermore, this compound can mitigate the detrimental effects of high saturated fatty acid levels (e.g., palmitic acid) on leptin responsiveness.[1]

Given the central role of obesity and leptin resistance in the pathophysiology of metabolic syndrome, this compound presents a promising therapeutic candidate for further investigation. These application notes provide an overview of its potential applications, relevant signaling pathways, and detailed protocols for preclinical research.

Potential Applications of this compound in Metabolic Syndrome Research

  • Investigation of Anti-Obesity Effects: Elucidating the precise mechanisms by which this compound reduces body weight and fat mass in diet-induced or genetic models of obesity.

  • Amelioration of Insulin Resistance: Assessing the potential of this compound to improve insulin sensitivity, glucose tolerance, and overall glycemic control in preclinical models of metabolic syndrome.

  • Modulation of Lipid Metabolism: Examining the effects of this compound on circulating lipid profiles, including triglycerides and cholesterol levels, and its impact on hepatic steatosis.

  • Regulation of Blood Pressure: Investigating the potential of this compound to influence blood pressure in hypertensive models, a key component of metabolic syndrome.

  • Elucidation of Signaling Pathways: Further dissecting the molecular pathways modulated by this compound beyond leptin-STAT3, including its interaction with other key metabolic signaling networks such as AMPK and PI3K/Akt.

Quantitative Data Summary

Currently, there is a lack of extensive quantitative data from studies specifically investigating the broad effects of this compound on all components of metabolic syndrome. The available data primarily focuses on its impact on intracellular signaling in vitro.

ParameterCell LineTreatmentConcentrationDurationResult
Intracellular cAMP levelsNeuro-2a cellsForskolin-stimulated0.3, 1 mM30 minDose-dependent suppression of increased cAMP levels[2]
STAT3 PhosphorylationIn vitroLeptin-inducedNot specifiedNot specifiedIncreased phosphorylation[1]
Leptin ResponsivenessIn vitroPalmitic acid-induced decreaseNot specifiedNot specifiedMitigated the decrease[1]

Key Experimental Protocols

In Vivo Assessment of this compound on Metabolic Syndrome Parameters in a Diet-Induced Obesity Mouse Model

Objective: To evaluate the therapeutic efficacy of orally administered this compound on key components of metabolic syndrome in mice fed a high-fat diet (HFD).

Materials:

  • Male C57BL/6J mice (8 weeks old)

  • High-fat diet (60% kcal from fat)

  • Standard chow diet

  • This compound peptide

  • Vehicle (e.g., sterile water or saline)

  • Metabolic cages

  • Glucometer and test strips

  • Insulin ELISA kit

  • Triglyceride and cholesterol assay kits

  • Non-invasive blood pressure measurement system

Protocol:

  • Induction of Obesity and Metabolic Syndrome:

    • Acclimatize mice for one week on a standard chow diet.

    • Divide mice into two main groups: Control (standard chow) and HFD.

    • Feed the respective diets for 8-12 weeks to induce obesity, insulin resistance, and dyslipidemia in the HFD group.

  • This compound Treatment:

    • After the induction period, divide the HFD-fed mice into two subgroups: HFD + Vehicle and HFD + this compound.

    • Administer this compound (e.g., 10 mg/kg body weight, dose to be optimized) or vehicle daily via oral gavage for 4-8 weeks.

    • Continue the respective diets throughout the treatment period.

  • Metabolic Phenotyping:

    • Body Weight and Food Intake: Monitor body weight and food intake weekly.

    • Glucose Homeostasis:

      • Perform an oral glucose tolerance test (OGTT) and an insulin tolerance test (ITT) at the end of the treatment period after an overnight fast.

      • Measure fasting blood glucose and insulin levels.

    • Lipid Profile:

      • Collect blood samples via tail vein or cardiac puncture at the end of the study.

      • Measure plasma levels of triglycerides, total cholesterol, HDL-C, and LDL-C.

    • Blood Pressure:

      • Measure systolic and diastolic blood pressure using a non-invasive tail-cuff system at baseline and at the end of the treatment period.

    • Body Composition:

      • At the end of the study, sacrifice the animals and dissect and weigh adipose tissue depots (e.g., epididymal, subcutaneous) and the liver.

  • Data Analysis:

    • Analyze data using appropriate statistical tests (e.g., t-test, ANOVA) to compare the different treatment groups.

In Vitro Assessment of this compound on Leptin and Insulin Signaling in a Hypothalamic Cell Line

Objective: To determine the direct effects of this compound on leptin and insulin signaling pathways in neuronal cells.

Materials:

  • Hypothalamic neuronal cell line (e.g., N2a, GT1-7)

  • Cell culture medium and supplements

  • This compound peptide

  • Recombinant murine leptin

  • Insulin

  • Palmitic acid

  • Lysis buffer

  • Antibodies for Western blotting (p-STAT3, STAT3, p-Akt, Akt, p-AMPK, AMPK, SOCS3)

Protocol:

  • Cell Culture and Treatment:

    • Culture hypothalamic cells to ~80% confluency.

    • Serum-starve the cells for 4-6 hours prior to treatment.

    • Pre-treat cells with this compound (e.g., 10-100 µM, concentrations to be optimized) for 1-2 hours.

    • To induce leptin/insulin resistance, co-treat with palmitic acid (e.g., 200 µM) during the this compound pre-treatment.

    • Stimulate the cells with leptin (e.g., 10 nM) or insulin (e.g., 100 nM) for 15-30 minutes.

  • Western Blot Analysis:

    • Lyse the cells and collect protein extracts.

    • Determine protein concentration using a BCA assay.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against phosphorylated and total forms of STAT3, Akt, and AMPK, as well as SOCS3.

    • Use appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

  • Data Analysis:

    • Quantify the band intensities and calculate the ratio of phosphorylated to total protein for each signaling molecule.

    • Compare the results between the different treatment groups.

Signaling Pathways and Visualizations

The therapeutic potential of this compound in metabolic syndrome is hypothesized to stem from its ability to modulate key signaling pathways involved in energy homeostasis and metabolism.

Known Signaling Pathway of this compound in Leptin Sensitization

This compound is known to enhance leptin signaling. Leptin binds to its receptor (LepR) in the hypothalamus, leading to the activation of the JAK2-STAT3 pathway. This signaling cascade is crucial for the anorexigenic effects of leptin. This compound potentiates this pathway, leading to a stronger downstream signal.

YHIEPV_Leptin_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Leptin Leptin LepR Leptin Receptor (LepR) Leptin->LepR This compound This compound This compound->LepR Sensitizes JAK2 JAK2 LepR->JAK2 Activation STAT3 STAT3 JAK2->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus GeneExpression Gene Expression (↓ Food Intake, ↑ Energy Expenditure) Nucleus->GeneExpression

Caption: this compound enhances leptin signaling by promoting STAT3 phosphorylation.

Hypothesized Workflow for this compound's Therapeutic Effect in Metabolic Syndrome

Based on its known anti-obesity effects, this compound is hypothesized to have downstream beneficial effects on the other components of metabolic syndrome.

YHIEPV_Metabolic_Syndrome_Workflow This compound This compound Administration Leptin_Sensitivity Increased Leptin Sensitivity This compound->Leptin_Sensitivity Reduced_Obesity Reduced Obesity / Adiposity Leptin_Sensitivity->Reduced_Obesity Improved_IR Improved Insulin Resistance Reduced_Obesity->Improved_IR Improved_Dyslipidemia Improved Dyslipidemia Reduced_Obesity->Improved_Dyslipidemia Reduced_Hypertension Reduced Hypertension Reduced_Obesity->Reduced_Hypertension Metabolic_Syndrome Amelioration of Metabolic Syndrome Improved_IR->Metabolic_Syndrome Improved_Dyslipidemia->Metabolic_Syndrome Reduced_Hypertension->Metabolic_Syndrome

Caption: Hypothesized therapeutic workflow of this compound in metabolic syndrome.

Potential Interaction of this compound with cAMP Signaling in Adipocytes

This compound has been shown to suppress intracellular cAMP levels. In adipocytes, cAMP signaling, often activated by catecholamines via β-adrenergic receptors, promotes lipolysis. By potentially reducing cAMP, this compound might modulate lipid metabolism in adipose tissue.

YHIEPV_cAMP_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular (Adipocyte) Catecholamines Catecholamines Beta_AR β-Adrenergic Receptor Catecholamines->Beta_AR This compound This compound AC Adenylyl Cyclase This compound->AC Suppresses? Beta_AR->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Lipolysis Lipolysis PKA->Lipolysis Promotes

Caption: Potential modulation of cAMP-mediated lipolysis by this compound.

Future Research Directions

The application of this compound in metabolic syndrome research is still in its nascent stages. Future studies should focus on:

  • Comprehensive In Vivo Studies: Conducting long-term studies in various preclinical models of metabolic syndrome to evaluate the efficacy and safety of this compound.

  • Dose-Response and Pharmacokinetics: Establishing the optimal therapeutic dose and understanding the pharmacokinetic and pharmacodynamic properties of this compound.

  • Mechanism of Action: Delving deeper into the molecular mechanisms, including its effects on other signaling pathways like AMPK and PI3K/Akt in various metabolic tissues (liver, skeletal muscle, adipose tissue).

  • Combination Therapies: Investigating the potential synergistic effects of this compound when used in combination with other therapeutic agents for metabolic syndrome, such as metformin (B114582) or SGLT2 inhibitors.

By systematically addressing these research questions, the full therapeutic potential of this compound in the management of metabolic syndrome can be elucidated.

References

Application Notes and Protocols for High-Purity YHIEPV

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview of the peptide YHIEPV, including its biological activities, commercial sources, and detailed protocols for its use in research. This document is intended for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound, also known as rALP-2 (Rubisco anxiolytic-like peptide 2), is a bioactive peptide derived from the pepsin-pancreatin digestion of Rubisco, a protein abundant in green leaves.[1][2] It is an orally active hexapeptide with the sequence H-Tyr-His-Ile-Glu-Pro-Val-OH.[1][2] Research has highlighted its potential therapeutic applications, particularly in the fields of neuroscience and metabolic disorders.

Biological Activity

This compound exhibits potent anxiolytic-like effects, which are believed to be mediated through the activation of the δ-opioid receptor.[1][2] Additionally, it plays a significant role in metabolic regulation by increasing neuronal leptin responsiveness.[1][2][3] This is achieved by enhancing leptin-induced phosphorylation of STAT3 and mitigating the decrease in leptin sensitivity caused by factors like palmitic acid.[1][3] In vivo studies have demonstrated that oral administration of this compound can lead to a reduction in body weight and food intake in obese mice.[1][3] The peptide has also been shown to suppress the increase in intracellular cAMP levels stimulated by forskolin (B1673556) in a dose-dependent manner in Neuro-2a cells.[4] Furthermore, this compound can reduce the levels of the GTP-bound active form of Rap1 in the brain of obese mice, a pathway associated with cellular leptin resistance.[3]

Commercial Sources for High-Purity this compound

For researchers seeking to procure high-purity this compound for in vitro and in vivo studies, several commercial suppliers are available. It is important to note that these products are typically for research use only and not for administration to humans or animals.[2]

SupplierPurityOther NamesMolecular FormulaMolecular Weight
MedchemExpress99.85%rALP-2, Rubisco anxiolytic-like peptide 2C36H52N8O10756.85
Isca Biochemicals>95% by HPLCrALP-2, Rubisco anxiolytic-like peptide 2C36H52N8O10756.38
Life Science Production>95% by HPLCrALP-2, Rubisco anxiolytic-like peptide 2C36H52N8O10756.38
Cytotech ApSNot specifiedrALP-2, Rubisco anxiolytic-like peptide 2Not specifiedNot specified

Experimental Protocols

Peptide Handling and Storage
  • Reconstitution: this compound is soluble in water.[1][2] For a 10 mM stock solution, dissolve 7.57 mg of this compound in 1 mL of sterile, deionized water. Vortex briefly to ensure complete dissolution.

  • Storage of Stock Solution: Once reconstituted, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[4] Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[4]

  • Storage of Lyophilized Peptide: The lyophilized peptide should be stored dry, frozen, and protected from light.[1][2]

In Vitro Assay: Measurement of Intracellular cAMP Levels

This protocol describes how to measure the effect of this compound on forskolin-stimulated intracellular cAMP levels in Neuro-2a cells.[4]

Materials:

  • Neuro-2a cells

  • This compound peptide

  • Forskolin

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer

  • cAMP ELISA kit

Procedure:

  • Cell Culture: Culture Neuro-2a cells in a 96-well plate until they reach 80-90% confluency.

  • Serum Starvation: Prior to treatment, serum-starve the cells for 2-4 hours.

  • This compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.3 mM and 1 mM) for 30 minutes.[4] Include a vehicle control (water).

  • Forskolin Stimulation: Add forskolin (10 µM final concentration) to the wells (except for the negative control) and incubate for an additional 15-30 minutes.[4]

  • Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Lyse the cells according to the instructions provided with the cAMP ELISA kit.

  • cAMP Measurement: Determine the intracellular cAMP concentration in the cell lysates using the cAMP ELISA kit, following the manufacturer's protocol.

  • Data Analysis: Normalize the cAMP levels to the protein concentration of each sample. Compare the cAMP levels in this compound-treated cells to the forskolin-only control.

In Vitro Assay: Western Blot for STAT3 Phosphorylation

This protocol outlines the procedure for detecting changes in leptin-induced STAT3 phosphorylation in response to this compound treatment in a suitable cell line (e.g., hypothalamic neurons or Neuro-2a cells).[1]

Materials:

  • Appropriate cell line

  • This compound peptide

  • Leptin

  • Cell culture medium

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-phospho-STAT3, anti-total-STAT3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Plate cells and grow to desired confluency. Serum-starve the cells and then pre-treat with this compound for a specified time before stimulating with leptin.

  • Protein Extraction: Lyse the cells in ice-cold RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-STAT3 and total-STAT3 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the phospho-STAT3 signal to the total-STAT3 signal.

Visualizations

YHIEPV_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Leptin_Receptor Leptin Receptor JAK JAK Leptin_Receptor->JAK delta_Opioid_Receptor δ-Opioid Receptor AC Adenylyl Cyclase delta_Opioid_Receptor->AC Inhibits STAT3 STAT3 JAK->STAT3 pSTAT3 pSTAT3 STAT3->pSTAT3 Phosphorylation Gene_Expression Gene Expression pSTAT3->Gene_Expression cAMP cAMP AC->cAMP Rap1_GTP Rap1-GTP (Active) cAMP->Rap1_GTP Activates Leptin Leptin Leptin->Leptin_Receptor This compound This compound This compound->delta_Opioid_Receptor This compound->JAK Sensitizes This compound->Rap1_GTP Reduces Forskolin Forskolin Forskolin->AC Stimulates

Caption: Proposed signaling pathway of this compound.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Analysis cluster_data_analysis Data Analysis start Start Plate_Cells Plate Cells start->Plate_Cells end End Serum_Starve Serum Starve Cells Plate_Cells->Serum_Starve Treat_this compound Treat with this compound Serum_Starve->Treat_this compound Stimulate_Leptin Stimulate with Leptin Treat_this compound->Stimulate_Leptin Cell_Lysis Cell Lysis & Protein Extraction Stimulate_Leptin->Cell_Lysis Protein_Quantification Protein Quantification (BCA) Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (p-STAT3, total-STAT3) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Quantification Band Intensity Quantification Detection->Quantification Normalization Normalization (p-STAT3 / total-STAT3) Quantification->Normalization Normalization->end

Caption: Experimental workflow for Western blot analysis.

References

YHIEPV Peptide: Application Notes and Protocols for Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The YHIEPV peptide, also known as rALP-2 (Rubisco anxiolytic-like peptide 2), is a hexapeptide derived from the enzymatic digestion of Ribulose-1,5-bisphosphate carboxylase/oxygenase (Rubisco), a protein abundant in green leafy vegetables like spinach.[1] Emerging research has highlighted its potential in neuroscience, particularly for its anxiolytic-like properties and its role in modulating metabolic-neuronal signaling pathways. This document provides detailed application notes and experimental protocols for researchers investigating the therapeutic potential of the this compound peptide.

Key Applications in Neuroscience Research

  • Anxiolytic-like Effects: this compound has demonstrated significant anxiolytic effects in preclinical models.[1] Its mechanism of action is linked to the δ-opioid receptor system.

  • Modulation of Leptin Sensitivity: The peptide has been shown to increase neuronal leptin sensitivity, suggesting a role in the regulation of energy homeostasis and body weight.[2] This is particularly relevant for research into obesity and metabolic disorders with neurological components.

  • Neuroendocrine Signaling: this compound influences intracellular signaling cascades, including the suppression of cAMP levels and the modulation of the STAT3 and Rap1 pathways, which are critical in neuronal function and metabolism.[2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on the this compound peptide.

In Vitro Activity: cAMP Inhibition in Neuro-2a cells
Treatment cAMP Inhibition
This compound (0.3 mM)Dose-dependent suppression of forskolin-stimulated cAMP increase.[2]
This compound (1 mM)Further significant suppression of forskolin-stimulated cAMP increase.[2]
In Vivo Anxiolytic-Like Activity: Elevated Plus Maze (Mice)
Treatment (Oral Administration) Effect on Time Spent in Open Arms
VehicleBaseline
This compound (Specify Dosage)Significant increase compared to vehicle.
Diazepam (Reference Drug)Significant increase compared to vehicle.
Ex Vivo/In Vivo Leptin Sensitizing Effects
Experiment Key Finding
Leptin-induced STAT3 phosphorylation (hypothalamic slices)This compound (100 μM) treatment for 24h increased pSTAT3 levels.
Palmitic acid-induced leptin resistance (hypothalamic slices)This compound mitigated the decrease in leptin responsiveness.[2]
Body weight and food intake in obese mice (in vivo)Oral administration of this compound promoted leptin-induced reductions.[2]
Rap1 activity in the brain of obese mice (in vivo)Oral administration of this compound reduced the level of GTP-bound active Rap1.[2]

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway in Neurons

YHIEPV_Signaling This compound This compound Peptide GPCR Putative GPCR (e.g., δ-opioid receptor) This compound->GPCR AC Adenylate Cyclase GPCR->AC Inhibition cAMP ↓ cAMP AC->cAMP Epac Epac cAMP->Epac Inhibition by low cAMP NeuronalResponse Anxiolytic Effects & Increased Leptin Sensitivity cAMP->NeuronalResponse LeptinReceptor Leptin Receptor JAK2 JAK2 LeptinReceptor->JAK2 Leptin Leptin Leptin->LeptinReceptor STAT3 STAT3 JAK2->STAT3 pSTAT3 ↑ pSTAT3 STAT3->pSTAT3 pSTAT3->NeuronalResponse Rap1 ↓ Rap1-GTP Epac->Rap1 Reduced Activation Rap1->NeuronalResponse

Caption: this compound signaling cascade in neuronal cells.

Experimental Workflow: Anxiolytic Activity Assessment

Anxiolytic_Workflow AnimalAcclimation Animal Acclimation (Mice, 1 week) DrugAdmin Oral Administration (Vehicle, this compound, Diazepam) AnimalAcclimation->DrugAdmin EPM Elevated Plus Maze Test (5 min duration) DrugAdmin->EPM 30 min post-administration DataCollection Data Collection (Time in open/closed arms, entries) EPM->DataCollection Analysis Statistical Analysis (ANOVA) DataCollection->Analysis Result Anxiolytic-like Effect Assessment Analysis->Result

Caption: Workflow for in vivo anxiolytic testing.

Detailed Experimental Protocols

Protocol 1: In Vitro cAMP Inhibition Assay

Objective: To determine the effect of this compound on intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels in a neuronal cell line.

Materials:

  • Neuro-2a cells

  • This compound peptide

  • Forskolin (B1673556)

  • Cell culture medium (e.g., DMEM) with supplements

  • Phosphate-buffered saline (PBS)

  • cAMP assay kit (e.g., ELISA-based)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Plate reader

Procedure:

  • Cell Seeding: Seed Neuro-2a cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Peptide Treatment:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., sterile water or PBS).

    • Dilute this compound to final concentrations of 0.3 mM and 1 mM in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

    • Incubate for 30 minutes.

  • Forskolin Stimulation:

    • Prepare a stock solution of forskolin.

    • Add forskolin to the wells to a final concentration of 10 μM to stimulate cAMP production.

    • Include control wells with no peptide treatment and with forskolin alone.

  • Cell Lysis and cAMP Measurement:

    • After the appropriate incubation time as per the cAMP kit manufacturer's instructions, lyse the cells using the lysis buffer provided in the kit.

    • Measure the intracellular cAMP levels according to the manufacturer's protocol for the ELISA-based assay.

  • Data Analysis:

    • Calculate the concentration of cAMP in each well using the standard curve.

    • Normalize the data to the control group (forskolin stimulation without this compound) and express the results as a percentage of inhibition.

    • Perform statistical analysis (e.g., one-way ANOVA followed by a post-hoc test) to determine significance.

Protocol 2: Ex Vivo Hypothalamic Slice Culture and pSTAT3 Western Blotting

Objective: To assess the effect of this compound on leptin-induced STAT3 phosphorylation in hypothalamic tissue.

Materials:

  • Postnatal mouse pups (P8-P10)

  • This compound peptide

  • Recombinant mouse leptin

  • Dissection medium (e.g., Hibernate-A)

  • Culture medium (e.g., Neurobasal-A with B27 supplement)

  • Tissue chopper or vibratome

  • Millicell culture inserts

  • 6-well culture plates

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-pSTAT3 (Tyr705), anti-total STAT3, anti-β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Hypothalamic Slice Preparation:

    • Anesthetize and decapitate mouse pups.

    • Rapidly dissect the brain and place it in ice-cold dissection medium.

    • Isolate the hypothalamus and prepare coronal slices (300-400 µm) using a tissue chopper or vibratome.

  • Slice Culture and Treatment:

    • Place the slices on Millicell culture inserts in 6-well plates containing culture medium.

    • Incubate at 37°C in a 5% CO2 incubator.

    • After an initial stabilization period (e.g., 24 hours), treat the slices with 100 µM this compound for 24 hours.

    • Following this compound treatment, stimulate the slices with 30 nM leptin for 60 minutes.

  • Protein Extraction:

    • Wash the slices with ice-cold PBS.

    • Homogenize the slices in lysis buffer on ice.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Western Blotting:

    • Determine the protein concentration of each lysate using the BCA assay.

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against pSTAT3, total STAT3, and β-actin overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the pSTAT3 signal to the total STAT3 signal, and then normalize to the loading control (β-actin).

    • Compare the relative pSTAT3 levels between different treatment groups and perform statistical analysis.

Protocol 3: In Vivo Anxiolytic-Like Behavior Assessment (Elevated Plus Maze)

Objective: To evaluate the anxiolytic-like effects of orally administered this compound in mice.

Materials:

  • Adult male mice (e.g., C57BL/6J)

  • This compound peptide

  • Vehicle (e.g., saline)

  • Positive control anxiolytic drug (e.g., Diazepam)

  • Elevated plus maze apparatus

  • Video tracking software

Procedure:

  • Animal Handling and Acclimation:

    • House the mice under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

    • Handle the mice for several days prior to the experiment to acclimate them to the experimenter.

  • Drug Administration:

    • On the day of the experiment, administer this compound (e.g., 10 mg/kg), vehicle, or diazepam (e.g., 1 mg/kg) via oral gavage.

    • Allow a 30-minute absorption period before behavioral testing.

  • Elevated Plus Maze Test:

    • Place the mouse in the center of the elevated plus maze, facing an open arm.

    • Allow the mouse to freely explore the maze for 5 minutes.

    • Record the session using a video camera positioned above the maze.

  • Data Collection and Analysis:

    • Use video tracking software to automatically score the following parameters:

      • Time spent in the open arms

      • Time spent in the closed arms

      • Number of entries into the open arms

      • Number of entries into the closed arms

      • Total distance traveled

    • An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.

    • Analyze the data using a one-way ANOVA followed by a post-hoc test to compare the different treatment groups.

Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions and reagents. Always adhere to institutional guidelines for animal care and use and laboratory safety.

References

Troubleshooting & Optimization

YHIEPV peptide solubility and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the YHIEPV peptide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and stability of this compound, helping to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the this compound peptide?

A1: this compound is a peptide derived from the pepsin-pancreatin digestion of Rubisco, a protein found in green leaves.[1][2] It corresponds to the large subunit of Rubisco (residues 85-90).[1][2] Research has shown that this compound exhibits anxiolytic-like effects and can increase neuronal leptin responsiveness, suggesting its potential role in appetite regulation and as an anti-obesity agent.[1][2][3][4]

Q2: What is the recommended solvent for dissolving lyophilized this compound peptide?

A2: The this compound peptide is reported to be soluble in water.[1] For initial dissolution, it is recommended to use sterile, distilled water. If you encounter solubility issues, further troubleshooting steps may be necessary.

Q3: How should I store the lyophilized this compound peptide?

A3: Lyophilized this compound peptide should be stored in a dry, dark, and frozen environment to ensure long-term stability.[1] For long-term storage, temperatures of -20°C to -80°C are recommended.[5][6][7]

Q4: How should I store this compound peptide solutions?

A4: Once dissolved, it is best to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide.[3][6][8] Stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months.[3] Ensure the vials are sealed tightly to prevent moisture contamination.[3]

Q5: What are the factors that can affect the stability of the this compound peptide?

A5: Several factors can impact peptide stability, including:

  • Temperature: Higher temperatures can accelerate degradation.[5][9]

  • pH: Extreme pH values can lead to hydrolysis and other chemical modifications.[9][10]

  • Oxidation: Certain amino acid residues are susceptible to oxidation, especially when exposed to air.[9]

  • Enzymatic Degradation: Proteases present in biological samples can cleave the peptide bonds.[9]

  • Aggregation: Peptides can sometimes self-associate and form aggregates, leading to insolubility and loss of function.[9][11]

Troubleshooting Guides

Issue 1: this compound Peptide Fails to Dissolve in Water

If you are experiencing difficulty dissolving the this compound peptide in water, follow this troubleshooting workflow:

G cluster_0 Troubleshooting this compound Insolubility start Start: Lyophilized this compound check_temp Equilibrate vial to room temperature? start->check_temp centrifuge Briefly centrifuge the vial? check_temp->centrifuge add_water Add sterile, distilled water centrifuge->add_water vortex Gently vortex or sonicate add_water->vortex check_solubility Is the peptide fully dissolved? vortex->check_solubility success Success: Peptide is in solution check_solubility->success Yes add_acid Add a small amount of dilute acetic acid (e.g., 10%) check_solubility->add_acid No check_solubility2 Is the peptide fully dissolved? add_acid->check_solubility2 check_solubility2->success Yes add_organic Use a minimal amount of an organic solvent (e.g., DMSO) check_solubility2->add_organic No dilute Slowly dilute with aqueous buffer add_organic->dilute check_solubility3 Does the peptide remain in solution? dilute->check_solubility3 check_solubility3->success Yes fail Contact technical support check_solubility3->fail No G cluster_1 This compound Stability Assessment Workflow prep_solution Prepare this compound solution in desired buffer aliquot Aliquot into multiple vials prep_solution->aliquot incubate Incubate at specific temperature(s) aliquot->incubate sample_collection Collect samples at different time points incubate->sample_collection hplc_analysis Analyze samples by RP-HPLC sample_collection->hplc_analysis data_analysis Quantify peak area of intact peptide hplc_analysis->data_analysis determine_stability Determine degradation rate and half-life data_analysis->determine_stability G cluster_2 This compound and Leptin Signaling Pathway This compound This compound LeptinR Leptin Receptor (LepR) This compound->LeptinR enhances sensitivity LeptinRes Leptin Resistance This compound->LeptinRes mitigates Leptin Leptin Leptin->LeptinR JAK2 JAK2 LeptinR->JAK2 activates STAT3 STAT3 JAK2->STAT3 phosphorylates pSTAT3 pSTAT3 STAT3->pSTAT3 GeneExp Gene Expression (e.g., SOCS3, POMC) pSTAT3->GeneExp regulates PA Palmitic Acid PA->LeptinRes induces LeptinRes->LeptinR inhibits

References

preventing freeze-thaw degradation of YHIEPV

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the freeze-thaw degradation of the peptide YHIEPV (H-Tyr-His-Ile-Glu-Pro-Val-OH). This compound, also known as rALP-2, is a peptide with demonstrated anxiolytic effects and the ability to increase leptin sensitivity.[1][2][3][4][5][6] Maintaining its structural integrity is crucial for reliable experimental outcomes.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and storage of this compound solutions.

Issue Potential Cause Recommended Solution
Loss of peptide activity after thawing 1. Peptide degradation: Repeated freeze-thaw cycles can lead to ice crystal formation, which physically damages the peptide structure.[7] 2. Aggregation: Increased peptide concentration in the unfrozen liquid phase during freezing can promote aggregation.[7] 3. pH shifts: Freezing can cause components of common buffers like phosphate (B84403) to come out of solution, leading to significant pH changes that denature the peptide.[7][8]1. Aliquot: Prepare single-use aliquots of your this compound solution to avoid multiple freeze-thaw cycles.[9][10][11][12] 2. Use Cryoprotectants: Add cryoprotectants such as glycerol (B35011) or sucrose (B13894) to your solution before freezing to minimize ice crystal formation and stabilize the peptide.[13][14] 3. Optimize Buffer: Use a buffer system that is less prone to pH shifts upon freezing, such as a citrate (B86180) buffer. Consider a pH range of 5-6 for optimal stability.[9] 4. Flash Freezing: Freeze aliquots rapidly using liquid nitrogen or a dry ice/ethanol bath to promote the formation of smaller, less damaging ice crystals.[8]
Visible precipitates or cloudiness after thawing 1. Aggregation: The peptide may be aggregating due to suboptimal formulation or repeated freeze-thaw cycles.[10][15] 2. Poor solubility: The peptide may not be fully soluble in the chosen buffer, especially at higher concentrations.1. Centrifugation and Analysis: Centrifuge the sample to pellet the aggregate. Analyze the supernatant to determine the concentration of soluble peptide. 2. Incorporate Stabilizing Excipients: Include cryoprotectants or other stabilizing excipients in your formulation. Sugars like trehalose (B1683222) and mannitol (B672) are effective stabilizers.[2] 3. Re-evaluation of Buffer: Ensure the pH of your buffer is optimal for this compound solubility.
Inconsistent experimental results 1. Peptide degradation: Inconsistent handling and storage of this compound solutions can lead to varying levels of degradation between experiments. 2. Oxidation: The tyrosine residue in this compound is susceptible to oxidation, which can be exacerbated by exposure to air during thawing and handling.1. Standardize Protocol: Implement a strict, standardized protocol for the preparation, aliquoting, freezing, and thawing of this compound solutions. 2. Inert Gas Overlay: Before sealing vials for storage, consider purging the headspace with an inert gas like argon or nitrogen to minimize oxidation. 3. Use of Antioxidants: For formulations where it is permissible, the inclusion of antioxidants may be considered.

Frequently Asked Questions (FAQs)

1. What is the primary cause of this compound degradation during freeze-thaw cycles?

The primary causes are physical stress from ice crystal formation, which can denature the peptide, and cryo-concentration, where the peptide and solutes become concentrated in the unfrozen portion, leading to aggregation and pH shifts in the buffer.[7][16][17]

2. How many times can I freeze-thaw my this compound solution?

Ideally, a this compound solution should only be subjected to one freeze-thaw cycle.[9][10][11][12] To achieve this, it is highly recommended to aliquot the stock solution into single-use volumes before the initial freezing.

3. What are the best cryoprotectants for this compound?

While specific studies on this compound are not extensively available, common cryoprotectants for peptides include sugars (e.g., sucrose, trehalose) and polyols (e.g., glycerol, mannitol).[10][13] These work by forming a protective glassy matrix around the peptide, preventing ice crystal growth and stabilizing its structure.[14]

4. At what temperature should I store my this compound aliquots?

For long-term storage, this compound solutions should be stored at -20°C or, preferably, -80°C.[9][12]

5. How can I assess the stability of my this compound solution after thawing?

The stability of this compound can be assessed using analytical techniques such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to detect degradation products and Size-Exclusion Chromatography (SEC) to quantify aggregation. Mass spectrometry can be used to identify specific modifications.

Experimental Protocols

Protocol 1: Screening of Cryoprotectants for this compound Freeze-Thaw Stability

This protocol outlines a method to determine the optimal cryoprotectant and its concentration for preserving this compound during freeze-thaw cycles.

Materials:

  • Lyophilized this compound peptide

  • Water for Injection (WFI) or equivalent high-purity water

  • Buffer (e.g., 10 mM sodium citrate, pH 6.0)

  • Cryoprotectants (e.g., sucrose, trehalose, glycerol, mannitol)

  • Low-protein-binding microcentrifuge tubes

  • -80°C freezer

  • RP-HPLC system with a C18 column

Procedure:

  • Prepare this compound Stock Solution: Dissolve lyophilized this compound in the buffer to a final concentration of 1 mg/mL.

  • Prepare Cryoprotectant Formulations:

    • Label sets of microcentrifuge tubes for each cryoprotectant to be tested.

    • For each cryoprotectant, prepare a series of concentrations (e.g., 2%, 5%, 10% w/v for sugars/polyols; 1%, 2%, 5% v/v for glycerol).

    • Add the appropriate amount of cryoprotectant to the this compound stock solution.

  • Create Aliquots: Aliquot 50 µL of each formulation into separate, clearly labeled low-protein-binding tubes. Include a control group with no cryoprotectant.

  • Freeze-Thaw Cycling:

    • Place one set of aliquots for each formulation at 4°C as a non-frozen control.

    • Place the remaining aliquots in a -80°C freezer for at least 4 hours.

    • Thaw the frozen aliquots at room temperature.

    • Repeat the freeze-thaw cycle for a predetermined number of cycles (e.g., 1, 3, and 5 cycles).

  • Sample Analysis:

    • After the final thaw, centrifuge all samples to pellet any aggregates.

    • Analyze the supernatant of each sample by RP-HPLC.

    • Compare the peak area of intact this compound in the cycled samples to the non-frozen control. A smaller reduction in the main peak area indicates better stability.

Data Presentation:

CryoprotectantConcentrationFreeze-Thaw Cycles% Recovery of Intact this compound (compared to non-frozen control)
None (Control)0%1
None (Control)0%3
None (Control)0%5
Sucrose2%1
Sucrose2%3
.........
Glycerol5%5

Visualizations

This compound Signaling Pathway

This compound enhances leptin sensitivity. Leptin binds to its receptor (LepR), leading to the phosphorylation of STAT3, a key step in its signaling cascade that regulates energy homeostasis.

YHIEPV_Signaling cluster_0 Cell Membrane LepR Leptin Receptor (LepR) STAT3 STAT3 LepR->STAT3 Activates Leptin Leptin Leptin->LepR Binds This compound This compound This compound->LepR Enhances Sensitivity pSTAT3 pSTAT3 STAT3->pSTAT3 Phosphorylation Nucleus Nucleus pSTAT3->Nucleus GeneExpression Gene Expression (Energy Homeostasis) Nucleus->GeneExpression

Caption: this compound enhances the leptin signaling pathway.

Experimental Workflow for Freeze-Thaw Stability Assessment

A logical workflow for assessing the freeze-thaw stability of this compound.

FT_Workflow A Prepare this compound Stock Solution B Formulate with Cryoprotectants (e.g., Sucrose, Glycerol) A->B C Create Single-Use Aliquots B->C D Perform Freeze-Thaw Cycles (1, 3, 5 cycles at -80°C) C->D E Analyze Samples (RP-HPLC, SEC) D->E F Compare to Non-Frozen Control E->F G Determine Optimal Formulation F->G

Caption: Workflow for this compound freeze-thaw stability testing.

Logical Relationship of Freeze-Thaw Degradation

The interconnected factors leading to peptide degradation during freeze-thaw events.

Degradation_Factors FT Freeze-Thaw Cycle Ice Ice Crystal Formation FT->Ice Cryo Cryo-concentration FT->Cryo Denaturation Denaturation Ice->Denaturation pH_Shift pH Shift Cryo->pH_Shift Aggregation Aggregation Cryo->Aggregation pH_Shift->Denaturation Loss Loss of Activity Aggregation->Loss Denaturation->Loss

Caption: Key factors in freeze-thaw induced degradation.

References

troubleshooting inconsistent results in YHIEPV experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for YHIEPV experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their experiments involving the this compound peptide. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear, accessible format.

Troubleshooting Guides & FAQs

This section addresses common issues that may arise during this compound experiments, providing potential causes and solutions in a question-and-answer format.

In Vitro Experiments (Cell Culture)

Question: Why am I observing no significant increase in STAT3 phosphorylation after treating my cells with this compound and leptin?

Possible Cause Troubleshooting Steps
Suboptimal this compound Concentration Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. A typical starting range for in vitro studies is 0.3 to 1 mM.[1]
Incorrect Leptin Stimulation Ensure that leptin is added at the appropriate concentration and for the correct duration to induce STAT3 phosphorylation. This should be optimized for your cell model.
Cell Line Unresponsive to Leptin Confirm that your cell line expresses the leptin receptor (LepR) and is known to exhibit a leptin-induced STAT3 phosphorylation response.
Issues with this compound Peptide Verify the purity and integrity of your this compound peptide stock. Improper storage or multiple freeze-thaw cycles can degrade the peptide. Store lyophilized peptide at -20°C or -80°C and reconstituted solutions in aliquots at -80°C.
Problems with Western Blotting Refer to the "Western Blotting for pSTAT3" troubleshooting section below.
Palmitic Acid-Induced Leptin Resistance If your experiment involves co-treatment with palmitic acid to induce leptin resistance, ensure the concentration and incubation time of palmitic acid are sufficient to induce this effect before this compound treatment. This compound has been shown to mitigate the effects of palmitic acid.[2][3]

Question: My in vitro results with this compound are inconsistent between experiments. What could be the cause?

Possible Cause Troubleshooting Steps
Variability in Cell Culture Conditions Maintain consistent cell passage numbers, seeding densities, and serum concentrations. Starvation conditions prior to stimulation should be standardized.
Inconsistent Peptide Preparation Prepare fresh dilutions of this compound and leptin for each experiment from single-use aliquots to avoid degradation.
Timing of Treatments Ensure precise and consistent incubation times for this compound, leptin, and any other reagents.

Western Blotting for pSTAT3

Question: I am having trouble detecting a clean and strong pSTAT3 signal in my Western blots. What can I do?

Possible Cause Troubleshooting Steps
Inefficient Protein Extraction Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of STAT3.
Low Abundance of pSTAT3 Increase the amount of protein loaded onto the gel. Ensure that the cells were properly stimulated to maximize the pSTAT3 signal.
Poor Antibody Performance Use a validated anti-pSTAT3 antibody at the recommended dilution. Optimize antibody incubation time and temperature.
Suboptimal Transfer Conditions Ensure efficient protein transfer from the gel to the membrane by optimizing transfer time and voltage.
High Background Block the membrane with an appropriate blocking agent (e.g., BSA for phospho-antibodies) for a sufficient amount of time. Optimize the number and duration of wash steps.

In Vivo Experiments (Animal Studies)

Question: I am not observing the expected effects of orally administered this compound on food intake and body weight in my mouse model of obesity. Why?

Possible Cause Troubleshooting Steps
Incorrect Dosage Perform a dose-finding study to determine the optimal oral dose of this compound for your specific mouse strain and obesity model.
Issues with Oral Gavage Technique Ensure proper oral gavage technique to guarantee the full dose is delivered to the stomach.
Timing and Frequency of Administration Optimize the timing and frequency of this compound administration. Studies have shown effects with daily administration.[3]
Diet-Induced Obesity Model Verify that your diet-induced obesity model is well-established and that the animals exhibit leptin resistance.
Variability in Animal Subjects Ensure that animals are age- and weight-matched at the start of the experiment.

Experimental Protocols and Data

This section provides detailed methodologies for key experiments involving this compound and summarizes quantitative data from published studies.

In Vitro STAT3 Phosphorylation Assay

Objective: To assess the effect of this compound on leptin-induced STAT3 phosphorylation in cultured cells.

Methodology:

  • Cell Culture: Plate hypothalamic neuronal cells (e.g., N2a cells) in appropriate growth medium and culture until they reach 70-80% confluency.

  • Serum Starvation: Replace the growth medium with a serum-free or low-serum medium and incubate for 4-6 hours to reduce basal STAT3 phosphorylation.

  • This compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 0.3, 1 mM) for a predetermined time (e.g., 30 minutes).[1] Include a vehicle control.

  • Leptin Stimulation: Add leptin to the culture medium at a concentration known to induce STAT3 phosphorylation (e.g., 10 nM) and incubate for a short period (e.g., 15-30 minutes).

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with a lysis buffer supplemented with protease and phosphatase inhibitors.

  • Western Blotting: Determine the protein concentration of the lysates, separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against pSTAT3 (Tyr705) and total STAT3. Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.

  • Densitometry: Quantify the band intensities for pSTAT3 and total STAT3. Normalize the pSTAT3 signal to the total STAT3 signal.

Expected Quantitative Results:

TreatmentThis compound Concentration (mM)Leptin StimulationExpected Fold Change in pSTAT3/STAT3 Ratio (vs. Leptin alone)
Vehicle0+1.0 (Baseline)
This compound0.3+>1.0
This compound1.0+>1.0 (Potentially higher than 0.3 mM)

Note: The exact fold change will vary depending on the cell line and experimental conditions.

In Vivo Assessment of this compound on Food Intake and Body Weight

Objective: To evaluate the effect of orally administered this compound on food intake and body weight in a diet-induced obese mouse model.

Methodology:

  • Animal Model: Use a mouse strain susceptible to diet-induced obesity (e.g., C57BL/6J). Feed the mice a high-fat diet for a sufficient period (e.g., 8-12 weeks) to induce obesity and leptin resistance.

  • This compound Administration: Administer this compound orally (e.g., via gavage) at various doses. Dosing may be performed daily.[3] Include a vehicle control group.

  • Food Intake and Body Weight Measurement: Monitor and record the daily food intake and body weight of each mouse throughout the study period.

  • Leptin Sensitivity Test: At the end of the treatment period, a leptin sensitivity test can be performed by administering exogenous leptin and measuring the subsequent change in food intake and body weight.

  • Data Analysis: Analyze the data for statistically significant differences in food intake and body weight between the this compound-treated and vehicle control groups.

Expected Quantitative Results:

Treatment GroupDaily this compound DoseExpected % Reduction in Food Intake (vs. Vehicle)Expected % Reduction in Body Weight Gain (vs. Vehicle)
Vehicle00%0%
This compound (Low Dose)TBD>0%>0%
This compound (High Dose)TBD> Low Dose> Low Dose

Note: TBD (To Be Determined) indicates that the optimal dose should be established through dose-finding studies. The expected reductions are qualitative and will depend on the specific experimental model and conditions.

Visualizations

This compound Signaling Pathway

YHIEPV_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound LepR Leptin Receptor (LepR) This compound->LepR Enhances Sensitivity Leptin Leptin Leptin->LepR Binds JAK2 JAK2 LepR->JAK2 Activates pJAK2 pJAK2 JAK2->pJAK2 Autophosphorylation STAT3 STAT3 pJAK2->STAT3 Phosphorylates pSTAT3 pSTAT3 STAT3->pSTAT3 pSTAT3->pSTAT3 Gene Target Gene Expression pSTAT3->Gene Nuclear Translocation and Transcription Response Anorexigenic Effects (Reduced Food Intake) Gene->Response

Caption: this compound enhances leptin signaling through the JAK2/STAT3 pathway.

Experimental Workflow for In Vitro pSTAT3 Analysis

pSTAT3_Workflow A 1. Seed Cells B 2. Serum Starve A->B C 3. Treat with this compound B->C D 4. Stimulate with Leptin C->D E 5. Lyse Cells D->E F 6. Western Blot for pSTAT3 & Total STAT3 E->F G 7. Densitometry Analysis F->G

Caption: Workflow for analyzing this compound's effect on STAT3 phosphorylation.

Troubleshooting Logic for Inconsistent In Vivo Results

InVivo_Troubleshooting Start Inconsistent In Vivo Results with this compound Dose Is the this compound dose optimized? Start->Dose Admin Is the administration route/technique consistent? Dose->Admin Yes Result1 Perform dose- response study Dose->Result1 No Model Is the animal model appropriate and consistent? Admin->Model Yes Result2 Refine administration protocol Admin->Result2 No Result3 Validate obesity model and ensure animal uniformity Model->Result3 No

References

Technical Support Center: Optimizing YHIEPV Concentration for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the peptide YHIEPV in in vitro studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on effective concentrations to help ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a peptide derived from the digestion of the green leaf protein Rubisco.[1][2] It has demonstrated anxiolytic-like effects and has been shown to increase leptin sensitivity, suggesting a role in combating obesity.[2][3] Its mechanisms of action are believed to involve the activation of the δ-opioid receptor and the modulation of intracellular signaling pathways, including the suppression of cAMP levels and enhancement of leptin-induced STAT3 phosphorylation.[2][4][3]

Q2: What is a good starting concentration for this compound in my in vitro experiments?

Based on published data, a concentration range of 0.3 mM to 1 mM has been used in Neuro-2a cells to observe an effect on intracellular cAMP levels.[3] For studies on leptin sensitization and STAT3 phosphorylation in hypothalamic slice cultures, while the exact concentration is not specified, it is advisable to perform a dose-response curve starting from a low micromolar range and extending to the millimolar range to determine the optimal concentration for your specific cell type and assay.

Q3: How should I dissolve and store this compound?

This compound is soluble in water.[2] For stock solutions, it is recommended to dissolve the lyophilized peptide in sterile, nuclease-free water to a concentration of 1-2 mg/mL.[5] To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is best to aliquot the stock solution into single-use volumes and store them at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3][6][7] Before use, allow the aliquot to thaw at room temperature.

Q4: Is this compound expected to be cytotoxic?

Troubleshooting Guide

This guide addresses common issues that may arise during in vitro experiments with this compound.

Problem Possible Cause Suggested Solution
No observable effect of this compound Suboptimal Concentration: The concentration of this compound may be too low to elicit a response in your specific cell type or assay.Perform a dose-response experiment with a wider range of concentrations (e.g., from nM to mM range).
Peptide Degradation: Improper storage or handling may have led to the degradation of the peptide.Ensure proper storage of lyophilized peptide and stock solutions. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment.[6][7]
Incorrect Assay Conditions: The incubation time or other assay parameters may not be optimal.Optimize incubation times and other experimental conditions. For example, a 30-minute incubation was sufficient to observe effects on cAMP levels in Neuro-2a cells.[3]
Precipitation or Aggregation of this compound in Culture Media Poor Solubility in Media: The peptide may not be fully soluble in the specific cell culture medium used, especially at higher concentrations.Dissolve the peptide in a small amount of sterile water before adding it to the culture medium. Ensure thorough mixing. If solubility issues persist, consider using a different basal medium or adding a small, non-toxic amount of a solubilizing agent like DMSO (ensure to test for solvent effects on your cells).[8][9]
Peptide Instability: The peptide may be unstable in the culture medium over time.Minimize the time the peptide is in the culture medium before the assay. For longer-term experiments, consider replenishing the medium with fresh this compound at regular intervals.
High Variability Between Replicates Inconsistent Pipetting: Inaccurate pipetting can lead to significant variations in the final concentration of this compound in each well.Use calibrated pipettes and ensure proper pipetting technique. Prepare a master mix of the this compound solution to add to all replicate wells.
Uneven Cell Seeding: Variations in cell number across wells can lead to inconsistent responses.Ensure a homogenous cell suspension before seeding and use a consistent seeding protocol.
Unexpected Cytotoxicity High Peptide Concentration: The concentration of this compound used may be toxic to your specific cell line.Perform a cytotoxicity assay (e.g., MTT) to determine the IC50 and select a non-toxic concentration range for your experiments.
Contamination: The peptide stock solution or cell culture may be contaminated.Ensure aseptic techniques are followed during all steps. Filter-sterilize the peptide stock solution if necessary.

Quantitative Data Summary

The following table summarizes the reported in vitro concentrations of this compound and their observed effects. Researchers should use this as a starting point and optimize the concentration for their specific experimental setup.

Cell TypeConcentrationAssayObserved EffectReference
Neuro-2a cells0.3 mM, 1 mMIntracellular cAMP levels (stimulated by forskolin)Dose-dependent suppression of the increase in intracellular cAMP levels.[3]
Hypothalamic slice culturesNot specifiedLeptin-induced STAT3 phosphorylationIncreased leptin-induced phosphorylation of STAT3.[1]
Hypothalamic slice culturesNot specifiedPalmitic acid-induced decrease in leptin responsivenessMitigated the palmitic acid-induced decrease in leptin responsiveness.[1]

Experimental Protocols

Assessment of this compound Cytotoxicity using MTT Assay

Objective: To determine the concentration range of this compound that is non-toxic to the target cell line.

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound peptide

  • Sterile PBS

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.

  • Prepare a series of this compound dilutions in complete culture medium (e.g., 0.01, 0.1, 0.5, 1, 2, 5 mM).

  • Remove the existing medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium without this compound).

  • Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Western Blot Analysis of STAT3 Phosphorylation

Objective: To determine the effect of this compound on leptin-induced STAT3 phosphorylation.

Materials:

  • Hypothalamic cell line or primary hypothalamic neurons

  • Serum-free cell culture medium

  • This compound peptide

  • Leptin

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Seed cells and grow to 80-90% confluency.

  • Starve the cells in serum-free medium for 4-6 hours.

  • Pre-treat the cells with the desired concentration of this compound for 30 minutes.

  • Stimulate the cells with leptin (e.g., 100 ng/mL) for 15-30 minutes. Include appropriate controls (untreated, leptin only, this compound only).

  • Wash the cells with ice-cold PBS and lyse the cells with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL reagent and an imaging system.

  • Strip the membrane and re-probe with an antibody against total STAT3 as a loading control.

  • Quantify the band intensities and normalize the phospho-STAT3 signal to the total STAT3 signal.

Signaling Pathway and Experimental Workflow Diagrams

YHIEPV_Leptin_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound Leptin_Receptor Leptin Receptor (LepR) This compound->Leptin_Receptor sensitizes Leptin Leptin Leptin->Leptin_Receptor JAK2 JAK2 Leptin_Receptor->JAK2 activates pJAK2 p-JAK2 JAK2->pJAK2 STAT3 STAT3 pJAK2->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3->pSTAT3 Gene_Expression Gene Expression (e.g., POMC) pSTAT3->Gene_Expression translocates to nucleus Neuronal_Response Increased Leptin Sensitivity Gene_Expression->Neuronal_Response

Caption: this compound enhances leptin signaling by promoting STAT3 phosphorylation.

YHIEPV_Delta_Opioid_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound DOR δ-Opioid Receptor (DOR) This compound->DOR activates Gi Gi Protein DOR->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP conversion of ATP Cellular_Response Anxiolytic Effects cAMP->Cellular_Response leads to

Caption: this compound activates the δ-opioid receptor, leading to cAMP inhibition.

Experimental_Workflow_STAT3 Start Start Cell_Seeding Seed Hypothalamic Cells Start->Cell_Seeding Starvation Serum Starve Cells (4-6h) Cell_Seeding->Starvation Pre_treatment Pre-treat with this compound (30 min) Starvation->Pre_treatment Stimulation Stimulate with Leptin (15-30 min) Pre_treatment->Stimulation Cell_Lysis Lyse Cells Stimulation->Cell_Lysis Protein_Quantification Quantify Protein (BCA Assay) Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Western_Blot Western Blot Transfer SDS_PAGE->Western_Blot Blocking Block Membrane (5% BSA) Western_Blot->Blocking Primary_Ab Incubate with anti-pSTAT3 Ab Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated Secondary Ab Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection Analysis Quantify and Normalize Bands Detection->Analysis End End Analysis->End

Caption: Workflow for analyzing this compound's effect on STAT3 phosphorylation.

References

Technical Support Center: HPLC Analysis for YHIEPV Peptide Purity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC analysis of YHIEPV peptide purity. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of the this compound peptide.

IssuePotential CauseSuggested Solution
Peak Tailing Secondary interactions between the peptide and residual silanols on the HPLC column.[1][2][3]- Adjust Mobile Phase pH: Lower the pH of the mobile phase to 2-3 to suppress the ionization of silanol (B1196071) groups.[3][4] - Use an End-Capped Column: Employ a column where residual silanol groups have been chemically deactivated.[2] - Add an Ion-Pairing Agent: Incorporate an agent like trifluoroacetic acid (TFA) into the mobile phase to mask silanol interactions.
Peak Broadening - Extra-column volume: Excessive tubing length or large detector cell volume can cause peak broadening.[4] - Column degradation: Loss of column efficiency over time.[4] - Sample overload: Injecting too much sample can lead to broadened peaks.[4]- Minimize Tubing: Use shorter, narrower internal diameter tubing.[4] - Column Regeneration/Replacement: Wash the column with a strong solvent or replace it if performance does not improve.[4] - Reduce Injection Volume: Decrease the amount of sample injected onto the column.[4]
Poor Resolution - Inappropriate mobile phase gradient: The gradient may be too steep, not allowing for adequate separation. - Unsuitable stationary phase: The column chemistry may not be optimal for the peptide's properties.[5]- Optimize Gradient: Employ a shallower gradient to improve the separation of the main peak from impurities.[5] - Screen Different Columns: Test columns with different stationary phases (e.g., C8, C18, Phenyl) to find the best selectivity.[5]
Ghost Peaks - Contamination: Impurities in the mobile phase, sample solvent, or from the HPLC system itself.[6][7][8][9] - Carryover: Residual sample from a previous injection.[9][10]- Use High-Purity Solvents: Always use HPLC-grade solvents and freshly prepared mobile phases.[7] - Flush the System: Thoroughly wash the injector and the entire system between runs.[11] - Run Blank Injections: Inject the sample solvent without the peptide to identify the source of the ghost peaks.[8][10]
Retention Time Shifts - Changes in mobile phase composition: Inaccurate mixing of solvents. - Fluctuations in column temperature: Inconsistent temperature control can affect retention times.[12] - Column equilibration: Insufficient time for the column to stabilize with the initial mobile phase conditions.- Ensure Proper Mixing: Prime the pumps and ensure mobile phase components are well-mixed. - Use a Column Oven: Maintain a constant and consistent column temperature.[13] - Adequate Equilibration: Allow sufficient time for the column to equilibrate before each injection.

Frequently Asked Questions (FAQs)

Q1: What is a typical purity specification for a synthetic peptide like this compound for research use?

A1: For research applications such as in-vitro bioassays and enzymology, a purity of >95% is generally recommended.[14] For more sensitive applications like clinical trials or crystallography, a purity of >98% is often required.[14][15] A supplier of this compound peptide specifies a purity of >95% by HPLC.[16]

Q2: What is the recommended starting HPLC method for analyzing this compound peptide purity?

A2: A good starting point is a reversed-phase HPLC (RP-HPLC) method using a C18 column.[15] A typical gradient would be a shallow gradient of acetonitrile (B52724) in water, with both solvents containing 0.1% trifluoroacetic acid (TFA).[5][17] Detection is typically performed at 214 nm, which corresponds to the absorbance of the peptide backbone.[15]

Q3: How should I prepare the this compound peptide sample for HPLC analysis?

A3: The peptide should be dissolved in a solvent that is compatible with the initial mobile phase conditions.[15] A common solvent is the initial mobile phase itself (e.g., 5% acetonitrile in water with 0.1% TFA). It is crucial to filter the sample through a 0.22 µm or 0.45 µm filter before injection to remove any particulates that could clog the column.[15]

Q4: My chromatogram shows a single, sharp peak. Does this guarantee my peptide is pure?

A4: While a single, sharp peak is a good indication of purity, it does not provide absolute certainty. Some impurities may co-elute with the main peak or may not be detectable at the chosen wavelength. It is advisable to use a secondary analytical method, such as mass spectrometry (MS), to confirm the identity and purity of the peptide.

Q5: What are some common sources of impurities in synthetic peptides?

A5: Impurities in synthetic peptides can arise from various sources during synthesis and purification.[17] These can include deletion sequences (peptides missing one or more amino acids), truncated sequences, incompletely deprotected peptides, and by-products from the cleavage of protecting groups.[17] Raw materials used in the synthesis can also introduce impurities.[18]

Experimental Protocol: Purity Analysis of this compound Peptide by RP-HPLC

This protocol outlines a standard method for determining the purity of the this compound peptide.

1. Materials and Reagents:

  • This compound peptide

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA), sequencing grade

  • 0.22 µm syringe filters

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector, gradient pump, and autosampler.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

3. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Degas both mobile phases before use.

4. Sample Preparation:

  • Accurately weigh a small amount of this compound peptide (e.g., 1 mg).

  • Dissolve the peptide in Mobile Phase A to a final concentration of 1 mg/mL.

  • Vortex briefly to ensure complete dissolution.

  • Filter the sample solution through a 0.22 µm syringe filter into an HPLC vial.

5. HPLC Method Parameters:

ParameterCondition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 214 nm
Injection Volume 10 µL
Gradient 5% to 65% B over 30 minutes

6. Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate the purity of the this compound peptide using the following formula:

    • % Purity = (Area of the main peptide peak / Total area of all peaks) x 100

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing reagent_prep Mobile Phase Preparation hplc_setup HPLC System Setup & Column Equilibration reagent_prep->hplc_setup sample_prep This compound Sample Preparation & Filtration injection Sample Injection sample_prep->injection hplc_setup->injection separation Chromatographic Separation injection->separation detection UV Detection (214 nm) separation->detection integration Peak Integration detection->integration calculation Purity Calculation integration->calculation report Final Report calculation->report

Caption: Experimental workflow for this compound peptide purity analysis by HPLC.

Troubleshooting_Workflow start Problem with Chromatogram peak_shape Poor Peak Shape? start->peak_shape resolution Poor Resolution? peak_shape->resolution No tailing Peak Tailing peak_shape->tailing Yes broadening Peak Broadening peak_shape->broadening Also Yes ghost_peaks Ghost Peaks? resolution->ghost_peaks No solution_resolution Optimize Gradient Screen Columns resolution->solution_resolution Yes retention_shift Retention Time Shift? ghost_peaks->retention_shift No solution_ghost Use High-Purity Solvents Flush System ghost_peaks->solution_ghost Yes end Problem Solved retention_shift->end No solution_retention Check Mobile Phase Use Column Oven retention_shift->solution_retention Yes solution_tailing Adjust pH Use End-Capped Column tailing->solution_tailing solution_broadening Reduce Injection Volume Check for Leaks broadening->solution_broadening solution_tailing->end solution_broadening->end solution_resolution->end solution_ghost->end solution_retention->end

Caption: Troubleshooting workflow for common HPLC issues in peptide analysis.

References

Technical Support Center: YHIEPV Peptide Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common pitfalls associated with YHIEPV peptide research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological activities?

This compound, also known as rALP-2 (Rubisco anxiolytic-like peptide 2), is an orally active hexapeptide with the sequence H-Tyr-His-Ile-Glu-Pro-Val-OH.[1] It is derived from the digestion of the plant protein Rubisco.[1] Its primary reported biological activities include anxiolytic effects and anti-obesity effects through increasing leptin sensitivity.[2][3][4]

Q2: What is the mechanism of action for this compound?

This compound is reported to exert its effects through multiple signaling pathways:

  • Anxiolytic effects: These are mediated through the activation of the δ-opioid receptor.[1][2][4]

  • Anti-obesity effects: this compound increases neuronal leptin responsiveness.[2][3][4] It has been shown to increase the leptin-induced phosphorylation of STAT3.[2][3][4] Additionally, it can block cellular leptin resistance by reducing the levels of the GTP-bound active form of Rap1, which is part of the Epac-Rap1 signaling pathway.[3] this compound also suppresses increases in intracellular cAMP levels.

Q3: How should I store and handle the this compound peptide?

For optimal stability, this compound should be stored as a lyophilized powder at -20°C or -80°C.[1] Once reconstituted in a solvent, it is recommended to create single-use aliquots to avoid repeated freeze-thaw cycles. Reconstituted solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, sealed and protected from moisture.

Troubleshooting Guides

Peptide Solubility and Stability

Q4: I am having trouble dissolving the this compound peptide. What should I do?

While some suppliers state that this compound is soluble in water, you may encounter solubility issues.[1] Here are some steps to troubleshoot:

  • Start with a small amount: Test the solubility of a small amount of the peptide before dissolving the entire batch.

  • Use sterile, purified water: Begin by trying to dissolve the peptide in sterile, purified water.

  • Sonication: Gentle sonication can help to break up aggregates and improve dissolution.

  • pH adjustment: If the peptide is not soluble in neutral water, you can try adjusting the pH. Since this compound contains a glutamic acid residue, it has an acidic side chain. Therefore, dissolving it in a slightly basic buffer (pH > 7) might improve solubility. Conversely, the histidine residue can be protonated, so a slightly acidic buffer (pH < 7) could also be tested.

  • Organic solvents: For highly hydrophobic peptides, a small amount of an organic solvent like DMSO or DMF can be used to initially dissolve the peptide, followed by dilution with your aqueous buffer. However, ensure the final concentration of the organic solvent is compatible with your experimental system.

Q5: I am concerned about the stability of my this compound peptide in solution. What are the common degradation pathways?

Peptide degradation can occur through several mechanisms:

  • Oxidation: The tyrosine residue in this compound is susceptible to oxidation.[5][6] To minimize this, use degassed solvents and store solutions under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrolysis: Peptide bonds can be hydrolyzed, especially at extreme pH values. It is best to work with buffers close to neutral pH unless necessary for solubility.

  • Aggregation: Peptides can form aggregates, which can lead to precipitation and loss of activity.[5] This is more likely at high concentrations and near the isoelectric point of the peptide. If you observe precipitation, try diluting the peptide solution or changing the pH.

In Vitro Experimentation

Q6: I am not observing the expected decrease in cAMP levels after treating my cells with this compound. What could be the problem?

Several factors could contribute to this issue:

  • Cell type and receptor expression: Ensure your cell line (e.g., Neuro-2a) expresses the δ-opioid receptor.

  • Peptide activity: Verify the activity of your this compound stock. If it has been stored improperly or for a long time, it may have degraded.

  • Assay conditions: Optimize the concentration of the adenylyl cyclase activator (e.g., forskolin) and the incubation time with this compound.

  • Cell health: Ensure your cells are healthy and not overgrown, as this can affect their responsiveness.

Q7: My STAT3 phosphorylation levels are not increasing in response to this compound and leptin treatment. What should I check?

Here are some troubleshooting steps:

  • Leptin receptor expression: Confirm that your cells express the leptin receptor.

  • Leptin activity: Ensure the leptin you are using is active and used at an appropriate concentration.

  • This compound pre-incubation: The experimental protocol may require pre-incubation with this compound before leptin stimulation. Optimize this pre-incubation time.

  • Western blot/ELISA issues: If you are using antibody-based detection, ensure your antibodies are specific and working correctly. Include appropriate positive and negative controls.

In Vivo Experimentation

Q8: I am conducting in vivo studies with oral gavage of this compound in mice and observing variability in my results. What are the potential pitfalls?

Oral gavage in mice requires careful technique to ensure accurate dosing and minimize stress, which can affect experimental outcomes.[7]

  • Gavage technique: Improper technique can lead to esophageal trauma or accidental administration into the trachea, causing aspiration.[8] Ensure proper training and use flexible feeding tubes of the correct size.[8]

  • Stress: The stress of handling and gavage can impact physiological parameters.[7] Consider acclimatizing the animals to the procedure and using brief isoflurane (B1672236) anesthesia to reduce stress and improve the accuracy of dose delivery.[7]

  • Vehicle solution: The choice of vehicle for dissolving this compound is crucial. Ensure the vehicle is non-toxic and does not interfere with the absorption of the peptide. While this compound is reported to be water-soluble, for other peptides, formulations with DMSO, PEG, and Tween-80 are sometimes used, but these need to be optimized for oral administration.[9]

  • Peptide stability in the GI tract: Although this compound is orally active, its stability in the acidic environment of the stomach and in the presence of digestive enzymes is a critical factor.[10] Consider performing in vitro stability assays in simulated gastric and intestinal fluids.

Data Presentation

Quantitative Data Summary

ParameterValueCell Line / Animal ModelExperimental ConditionsReference
In Vitro Activity
cAMP InhibitionDose-dependent suppressionNeuro-2a cellsThis compound (0.3, 1 mM; 30 min) with 10 μM forskolin (B1673556)
STAT3 PhosphorylationIncreasedEx vivo hypothalamic slice culturesLeptin-induced[3]
In Vivo Activity
Oral Dose for Anti-obesityNot specifiedObese miceNot specified[2][3]
Oral BioavailabilityOrally activeMiceNot specified[2][3][4]

Experimental Protocols

1. In Vitro cAMP Inhibition Assay

This protocol is a general guideline for measuring the effect of this compound on forskolin-stimulated cAMP levels in Neuro-2a cells.

  • Cell Culture: Culture Neuro-2a cells in appropriate media until they reach 80-90% confluency.

  • Cell Seeding: Seed cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

  • This compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).

    • Prepare serial dilutions of this compound in serum-free media.

    • Remove the culture media from the cells and replace it with the this compound dilutions.

    • Incubate for 30 minutes at 37°C.

  • Forskolin Stimulation:

    • Prepare a solution of forskolin in serum-free media (e.g., 10 μM).

    • Add the forskolin solution to the wells containing this compound.

    • Incubate for the desired time (e.g., 15-30 minutes) at 37°C.

  • cAMP Measurement:

    • Lyse the cells according to the manufacturer's instructions of your chosen cAMP assay kit (e.g., ELISA, HTRF).

    • Measure the intracellular cAMP levels.

  • Data Analysis: Plot the cAMP concentration against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

2. In Vitro STAT3 Phosphorylation Assay (Western Blot)

This protocol outlines a general procedure for assessing this compound's effect on leptin-induced STAT3 phosphorylation.

  • Cell Culture and Starvation: Culture cells (e.g., hypothalamic neurons or a relevant cell line) to 70-80% confluency. Serum-starve the cells for 4-6 hours prior to treatment.

  • This compound and Leptin Treatment:

    • Treat the cells with the desired concentration of this compound for a specified pre-incubation time.

    • Add leptin to the media to stimulate the cells for a short period (e.g., 15-30 minutes).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with a primary antibody against phospho-STAT3 (Tyr705).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe for total STAT3 as a loading control.

  • Data Analysis: Quantify the band intensities and normalize the phospho-STAT3 signal to the total STAT3 signal.

Visualizations

Signaling Pathways of this compound

YHIEPV_Signaling This compound This compound delta_OR δ-Opioid Receptor This compound->delta_OR activates Leptin_R Leptin Receptor This compound->Leptin_R sensitizes AC Adenylyl Cyclase delta_OR->AC inhibits Anxiolytic_Effect Anxiolytic Effect delta_OR->Anxiolytic_Effect leads to JAK2 JAK2 Leptin_R->JAK2 activates cAMP cAMP AC->cAMP produces Epac Epac cAMP->Epac activates Rap1_GDP Rap1-GDP (inactive) Epac->Rap1_GDP activates Rap1_GTP Rap1-GTP (active) Rap1_GDP->Rap1_GTP Leptin_Resistance Leptin Resistance Rap1_GTP->Leptin_Resistance promotes STAT3 STAT3 JAK2->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Gene_Expression Gene Expression (Anorexigenic) pSTAT3->Gene_Expression regulates Gene_Expression->Leptin_Resistance overcomes

Caption: Signaling pathways modulated by the this compound peptide.

Experimental Workflow for cAMP Inhibition Assay

cAMP_Workflow start Start seed_cells Seed Neuro-2a cells in 96-well plate start->seed_cells treat_this compound Treat with this compound (30 min) seed_cells->treat_this compound stimulate_forskolin Stimulate with Forskolin (15-30 min) treat_this compound->stimulate_forskolin lyse_cells Lyse cells stimulate_forskolin->lyse_cells measure_camp Measure intracellular cAMP (ELISA, HTRF, etc.) lyse_cells->measure_camp analyze_data Analyze data (Dose-response curve, IC50) measure_camp->analyze_data end End analyze_data->end

Caption: Workflow for in vitro cAMP inhibition assay.

Logical Relationship for Troubleshooting Low STAT3 Phosphorylation

STAT3_Troubleshooting problem Low/No p-STAT3 Signal check_receptors Check Leptin Receptor Expression problem->check_receptors check_leptin Verify Leptin Activity problem->check_leptin check_this compound Confirm this compound Activity & Concentration problem->check_this compound check_protocol Review Protocol (e.g., incubation times) problem->check_protocol check_antibodies Validate Antibodies (Western Blot/ELISA) problem->check_antibodies check_cells Assess Cell Health problem->check_cells

Caption: Troubleshooting logic for low p-STAT3 signal.

References

Technical Support Center: Enhancing the Oral Bioavailability of YHIEPV

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the oral bioavailability of the peptide YHIEPV.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its oral bioavailability a key consideration?

A1: this compound is a potent, orally active anxiolytic-like peptide derived from the digestion of the large subunit of the plant protein Rubisco.[1][2] Its therapeutic potential is significant, and oral administration is the preferred route for patient compliance and convenience. However, like most peptides, this compound faces challenges in the gastrointestinal (GI) tract that can limit its systemic absorption, making the improvement of its oral bioavailability a critical aspect of its development as a therapeutic agent.[3][4]

Q2: What are the primary barriers to the oral absorption of this compound?

A2: The primary barriers to the oral absorption of peptides like this compound include:

  • Enzymatic Degradation: Peptidases and proteases in the stomach and small intestine can rapidly degrade the peptide, reducing the amount available for absorption.[5][6]

  • Low Permeability: The intestinal epithelium forms a tight barrier that limits the passage of molecules, particularly larger and more hydrophilic peptides like this compound.[1][7]

  • Physicochemical Instability: The harsh pH conditions of the stomach can denature the peptide, rendering it inactive.[6]

Q3: What are the general strategies to improve the oral bioavailability of peptides like this compound?

A3: Several strategies can be employed to enhance the oral bioavailability of peptides:

  • Formulation Approaches:

    • Permeation Enhancers: These excipients transiently increase the permeability of the intestinal epithelium, facilitating paracellular or transcellular transport.[8]

    • Enzyme Inhibitors: Co-administration with protease inhibitors can protect the peptide from degradation in the GI tract.[9]

    • Encapsulation Technologies: Using nanoparticles, liposomes, or microemulsions can protect the peptide from the harsh GI environment and facilitate its uptake.[3][5]

    • Mucoadhesive Systems: These polymers increase the residence time of the formulation at the site of absorption.[1]

  • Chemical Modification of the Peptide:

    • PEGylation: Attaching polyethylene (B3416737) glycol (PEG) chains can protect the peptide from enzymatic degradation and increase its hydrodynamic size.

    • Cyclization: A cyclic structure can improve stability against proteases.

Section 2: Troubleshooting Guide

This guide addresses common issues encountered during in vitro and in vivo experiments aimed at improving this compound bioavailability.

Issue Potential Cause(s) Recommended Action(s)
Low apparent permeability (Papp) of this compound in Caco-2 cell assays. 1. Integrity of the Caco-2 monolayer is compromised. 2. this compound is a substrate for efflux transporters (e.g., P-glycoprotein). 3. The concentration of the permeation enhancer is suboptimal.1. Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity. Values should be >250 Ω·cm². 2. Conduct bidirectional transport studies (apical-to-basolateral and basolateral-to-apical). An efflux ratio >2 suggests active efflux. Consider co-administration with a known P-gp inhibitor like verapamil. 3. Perform a dose-response study with the permeation enhancer to determine the optimal concentration that maximizes permeability without causing cytotoxicity.
High variability in in vivo pharmacokinetic data (e.g., Cmax, AUC) after oral administration in animal models. 1. Inconsistent dosing volume or technique. 2. Food effect: presence or absence of food in the stomach can significantly alter absorption. 3. Inter-animal physiological differences.1. Ensure accurate and consistent oral gavage technique. 2. Standardize the fasting period for all animals before dosing. Typically, an overnight fast is recommended. 3. Increase the number of animals per group to improve statistical power.
No significant improvement in bioavailability despite using a permeation enhancer. 1. The chosen permeation enhancer is not effective for this compound. 2. Rapid degradation of this compound in the GI tract before it can be absorbed. 3. The formulation does not release the peptide and enhancer at the same site.1. Screen a panel of permeation enhancers from different classes (e.g., medium-chain fatty acids like sodium caprate, surfactants, bile salts). 2. Combine the permeation enhancer with a protease inhibitor (e.g., aprotinin, soybean trypsin inhibitor). 3. Consider co-encapsulating this compound and the permeation enhancer in a protective delivery system like enteric-coated nanoparticles.
Evidence of this compound degradation in collected blood samples. 1. Inadequate sample handling and processing. 2. Ex vivo degradation by plasma proteases.1. Collect blood samples in tubes containing protease inhibitors (e.g., EDTA, aprotinin). 2. Process samples immediately at low temperatures (e.g., on ice) and store plasma at -80°C.

Section 3: Quantitative Data Presentation

The following tables present hypothetical pharmacokinetic data for this compound to illustrate the potential impact of different formulation strategies. Note: This data is for illustrative purposes only and is not derived from actual experimental results for this compound.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following Oral Administration of Different Formulations (Dose: 10 mg/kg)

Formulation Cmax (ng/mL) Tmax (h) AUC (ng·h/mL) Oral Bioavailability (%)
This compound in Saline (Control)50 ± 121.0 ± 0.5150 ± 451.5
This compound with Sodium Caprate (100 mg/kg)250 ± 600.5 ± 0.2750 ± 1807.5
This compound in PLGA Nanoparticles180 ± 402.0 ± 0.8900 ± 2109.0
This compound with Aprotinin (50 mg/kg)90 ± 251.0 ± 0.5270 ± 702.7
This compound in Nanoparticles with Sodium Caprate450 ± 1101.0 ± 0.41800 ± 45018.0

Table 2: Hypothetical Apparent Permeability (Papp) of this compound across Caco-2 Monolayers with Various Enhancers

Condition Papp (A→B) (x 10⁻⁶ cm/s) Efflux Ratio (Papp B→A / Papp A→B)
This compound alone0.5 ± 0.13.5 ± 0.8
This compound + 10 mM Sodium Caprate2.5 ± 0.61.2 ± 0.3
This compound + Verapamil (P-gp inhibitor)1.2 ± 0.31.1 ± 0.2
This compound + 0.5% (w/v) Chitosan1.8 ± 0.43.2 ± 0.7

Section 4: Experimental Protocols

4.1 Detailed Methodology for Caco-2 Permeability Assay

This protocol outlines the steps for assessing the intestinal permeability of this compound using the Caco-2 cell model.

  • Cell Culture:

    • Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin.

    • Seed cells onto Transwell inserts (0.4 µm pore size) at a density of 6 x 10⁴ cells/cm².

    • Maintain the cell cultures for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Assessment:

    • Measure the Transepithelial Electrical Resistance (TEER) using an epithelial volt-ohm meter. Only use monolayers with TEER values >250 Ω·cm².

  • Transport Experiment:

    • Wash the monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS) at pH 7.4.

    • For apical-to-basolateral (A→B) transport, add the this compound solution (with or without enhancers) to the apical chamber and fresh HBSS to the basolateral chamber.

    • For basolateral-to-apical (B→A) transport, add the this compound solution to the basolateral chamber and fresh HBSS to the apical chamber.

    • Incubate at 37°C with gentle shaking.

    • Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes) and replace with an equal volume of fresh HBSS.

  • Sample Analysis and Data Calculation:

    • Quantify the concentration of this compound in the collected samples using a validated analytical method such as LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the steady-state flux, A is the surface area of the insert, and C₀ is the initial concentration in the donor chamber.

4.2 Detailed Methodology for In Situ Single-Pass Intestinal Perfusion in Rats

This protocol describes the procedure for evaluating the intestinal absorption of this compound in an anesthetized rat model.

  • Animal Preparation:

    • Fast male Sprague-Dawley rats (250-300 g) overnight with free access to water.

    • Anesthetize the rat with an appropriate anesthetic (e.g., ketamine/xylazine cocktail).

    • Perform a midline abdominal incision to expose the small intestine.

    • Isolate a 10 cm segment of the jejunum and cannulate both ends.

  • Perfusion Procedure:

    • Gently rinse the intestinal segment with warm saline to remove any contents.

    • Perfuse the segment with a Krebs-Ringer buffer (pH 7.4) containing this compound and a non-absorbable marker (e.g., phenol (B47542) red) at a constant flow rate (e.g., 0.2 mL/min) using a syringe pump.

    • Maintain the animal's body temperature at 37°C.

    • Collect the perfusate from the outlet cannula at regular intervals (e.g., every 15 minutes) for up to 120 minutes.

  • Sample Analysis and Data Calculation:

    • Measure the volume of the collected perfusate and determine the concentration of this compound and the non-absorbable marker.

    • Calculate the net water flux to correct for any water absorption or secretion.

    • Determine the effective permeability coefficient (Peff) based on the disappearance of this compound from the perfusate.

Section 5: Visualizations

G cluster_0 Oral Administration of this compound cluster_1 Gastrointestinal Tract Barriers This compound Formulation This compound Formulation Stomach (Acidic pH) Stomach (Acidic pH) This compound Formulation->Stomach (Acidic pH) Transit Small Intestine (Enzymatic Degradation) Small Intestine (Enzymatic Degradation) Stomach (Acidic pH)->Small Intestine (Enzymatic Degradation) Gastric Emptying Intestinal Epithelium (Low Permeability) Intestinal Epithelium (Low Permeability) Small Intestine (Enzymatic Degradation)->Intestinal Epithelium (Low Permeability) Contact Degraded this compound Degraded this compound Small Intestine (Enzymatic Degradation)->Degraded this compound Systemic Circulation Systemic Circulation Intestinal Epithelium (Low Permeability)->Systemic Circulation Absorption Unabsorbed this compound Unabsorbed this compound Intestinal Epithelium (Low Permeability)->Unabsorbed this compound

Caption: Workflow of the challenges faced by orally administered this compound.

G cluster_0 Experimental Workflow Start Start In Vitro Screening (Caco-2 Assay) In Vitro Screening (Caco-2 Assay) Start->In Vitro Screening (Caco-2 Assay) Formulation Development In Situ Perfusion (Rat Model) In Situ Perfusion (Rat Model) In Vitro Screening (Caco-2 Assay)->In Situ Perfusion (Rat Model) Promising Candidates In Vivo Pharmacokinetic Study In Vivo Pharmacokinetic Study In Situ Perfusion (Rat Model)->In Vivo Pharmacokinetic Study Optimized Formulation Data Analysis Data Analysis In Vivo Pharmacokinetic Study->Data Analysis Collect Samples End End Data Analysis->End Determine Bioavailability

Caption: A typical experimental workflow for evaluating this compound oral bioavailability.

G This compound This compound Leptin Receptor Leptin Receptor This compound->Leptin Receptor Increases Sensitivity STAT3 STAT3 Leptin Receptor->STAT3 Activates pSTAT3 pSTAT3 STAT3->pSTAT3 Phosphorylation Anxiolytic & Anti-obesity Effects Anxiolytic & Anti-obesity Effects pSTAT3->Anxiolytic & Anti-obesity Effects Leads to

Caption: Simplified signaling pathway of this compound's mechanism of action.

References

Technical Support Center: Troubleshooting YHIEPV Peptide Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered when working with the YHIEPV peptide.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the this compound peptide and why might it be prone to aggregation?

The this compound peptide (H-Tyr-His-Ile-Glu-Pro-Val-OH), also known as rALP-2, is derived from the Rubisco protein.[1][2] It is recognized for its anxiolytic-like effects and its ability to increase neuronal leptin responsiveness.[1][2][3] Like many peptides, this compound can be susceptible to aggregation, which is the process where peptide molecules associate to form larger, often insoluble, structures.[4]

Factors that can contribute to the aggregation of peptides like this compound include:

  • Amino Acid Composition: The presence of hydrophobic residues (Isoleucine, Valine) can promote self-association to minimize contact with water.[5][6]

  • pH and Net Charge: Peptides are least soluble at their isoelectric point (pI), the pH at which they have no net charge.[6][7]

  • Concentration: Higher peptide concentrations increase the likelihood of intermolecular interactions, leading to aggregation.[8][9][10]

  • Temperature: Repeated freeze-thaw cycles can destabilize peptide solutions and promote aggregation.[8][10]

  • Ionic Strength: The salt concentration of the buffer can influence electrostatic interactions between peptide molecules.[4][11]

Q2: My lyophilized this compound peptide won't dissolve in my aqueous buffer. What is the recommended solubilization procedure?

This is a common issue, especially with peptides containing hydrophobic residues. A systematic approach is crucial. First, always test the solubility with a small amount of the peptide before dissolving the entire sample.[12]

Here is a general workflow:

  • Attempt to dissolve the peptide in sterile, purified water.[8]

  • If it remains insoluble, determine the peptide's overall charge. The this compound sequence contains a basic residue (Histidine) and an acidic residue (Glutamic acid). Calculating the precise pI is recommended to guide solvent choice.

  • For a basic peptide (net positive charge), try adding a small amount of 10% acetic acid.[8][9]

  • For an acidic peptide (net negative charge), try adding a small amount of 0.1 M ammonium (B1175870) bicarbonate.[8][9]

  • If the peptide is hydrophobic and insoluble in aqueous solutions, dissolve it first in a minimal volume of an organic solvent like DMSO, and then slowly add the aqueous buffer to the desired concentration while vortexing.[5][7][8]

  • Sonication can be used to aid dissolution by breaking up small particles.[8][12]

Q3: My this compound solution was initially clear but has now become cloudy. How can I prevent this from happening in the future?

Cloudiness or precipitation indicates that the peptide is aggregating over time in the solution.[9] To minimize this, consider the following preventative strategies:

  • Optimize pH: Ensure the pH of your buffer is at least 1-2 units away from the peptide's isoelectric point (pI) to increase the net charge and promote repulsion between peptide molecules.[8][9][11]

  • Reduce Concentration: If your experimental design allows, work with a lower, less aggregation-prone concentration of the peptide.[8][9]

  • Use Anti-Aggregation Additives: The inclusion of certain excipients can stabilize the peptide. The effectiveness of these additives is peptide-dependent and may require optimization.[8][9] Common examples include sugars like sucrose (B13894) or polyols like glycerol.[8][9]

  • Control Temperature: Avoid repeated freeze-thaw cycles by aliquoting the peptide solution into single-use vials for storage.[8][10]

Q4: What is the best way to store the this compound peptide to maintain its integrity and prevent aggregation?

Proper storage is critical for the long-term stability of the this compound peptide.[8]

  • Lyophilized Peptide: For long-term storage, the lyophilized (freeze-dried) powder should be stored at -20°C or -80°C in a desiccated environment.[8] Minimize exposure to moisture and air by allowing the vial to warm to room temperature before opening.

  • Peptide Solutions: Once dissolved, it is highly recommended to aliquot the solution into single-use vials to prevent contamination and degradation from multiple freeze-thaw cycles.[8][10] These aliquots should be stored at -20°C or, for longer-term stability, at -80°C.[8][10]

Q5: What is the known signaling pathway for the this compound peptide?

This compound has been shown to increase neuronal leptin responsiveness.[2][3] In vitro studies demonstrate that this compound enhances the leptin-induced phosphorylation of STAT3.[1][2][3] Furthermore, it mitigates cellular leptin resistance by reducing the level of the GTP-bound active form of Rap1, which is part of a signaling pathway activated by Epac.[3]

Section 2: Troubleshooting and Experimental Guides

Guide 1: Systematic Solubilization Workflow for this compound

This workflow provides a logical progression for dissolving a new or difficult batch of this compound peptide.

G start Start: Lyophilized this compound water Add minimal sterile H2O. Vortex/Sonicate. start->water check_water Is solution clear? water->check_water calc_charge Calculate net charge of this compound (consider buffer pH) check_water->calc_charge No success Peptide Solubilized. Proceed with experiment. check_water->success Yes check_charge Is net charge basic, acidic, or neutral/hydrophobic? calc_charge->check_charge acid_sol Add dilute acid (e.g., 10% Acetic Acid) aliquot-wise. check_charge->acid_sol Basic (>0) base_sol Add dilute base (e.g., 0.1M Ammonium Bicarbonate) aliquot-wise. check_charge->base_sol Acidic (<0) org_sol 1. Add minimal DMSO. 2. Vortex until dissolved. 3. Slowly add aqueous buffer. check_charge->org_sol Neutral/Hydrophobic check_final Is solution clear? acid_sol->check_final base_sol->check_final org_sol->check_final check_final->success Yes fail Aggregation/Insolubility persists. Consider peptide resynthesis or purification. check_final->fail No

Caption: A step-by-step workflow for the systematic solubilization of the this compound peptide.

Guide 2: Data & Protocols for Aggregation Management

The following tables provide quantitative guidelines for solvents and additives to help mitigate this compound aggregation.

Table 1: Recommended Solvent Conditions for Peptides

Peptide Net Charge Primary Solvent Recommendation pH Adjustment Strategy
Positive (Basic) Sterile, purified water Dissolve in a dilute acidic solution (e.g., 10% acetic acid)[8][12]
Negative (Acidic) Sterile, purified water Dissolve in a dilute basic solution (e.g., 10% ammonium bicarbonate)[8][12]

| Neutral/Hydrophobic | Minimal organic solvent (e.g., DMSO) followed by slow addition of aqueous buffer[5][12] | Ensure final buffer pH is >2 units away from the peptide's pI[8][9] |

Table 2: Common Anti-Aggregation Additives

Additive Category Example(s) Typical Concentration Mechanism of Action
Sugars Sucrose, Trehalose 5-10% (w/v) Stabilize the native conformation of the peptide.[8][9]
Polyols Glycerol, Mannitol 5-20% (v/v) Increase solvent viscosity and stabilize the peptide's structure.[8][9]

| Amino Acids | Arginine | 50-100 mM | Can increase solubility and reduce aggregation.[11] |

The Thioflavin T (ThT) assay is a widely used method to monitor the formation of amyloid-like β-sheet structures characteristic of many peptide aggregates.

Materials:

  • This compound peptide stock solution

  • Thioflavin T (ThT) stock solution (e.g., 1 mM in water)

  • Assay Buffer (e.g., phosphate (B84403) buffer at desired pH)

  • 96-well black, clear-bottom microplate

  • Plate reader with fluorescence capability (Excitation ~440 nm, Emission ~485 nm)

Procedure:

  • Preparation of Reagents:

    • Prepare a working solution of the this compound peptide at the desired concentration in the assay buffer. It is recommended to filter the solution through a 0.22 µm filter to remove any pre-existing aggregates.[8]

    • Prepare a working solution of ThT in the assay buffer. A final concentration of 10-20 µM ThT in each well is typical.[8]

  • Plate Setup:

    • Test Wells: Add the this compound peptide solution to the wells.

    • Control Wells:

      • Buffer Only: Contains only the assay buffer.

      • Buffer with ThT: Contains the assay buffer and ThT working solution.

      • Peptide Only: Contains only the this compound peptide solution (to check for intrinsic fluorescence).

  • Assay Execution:

    • Add the ThT working solution to all "Test Wells" and "Buffer with ThT" control wells. Ensure the final volume in all wells is consistent (e.g., 100-200 µL).[8]

    • Incubate the plate, often at 37°C, with intermittent shaking to promote aggregation.

    • Measure the fluorescence intensity at regular intervals over time. An increase in fluorescence indicates ThT binding to newly formed β-sheet structures, thus quantifying the aggregation process.

Section 3: Visualizations of Pathways and Workflows

This compound Signaling Pathway

This diagram illustrates the known molecular interactions of the this compound peptide in relation to leptin signaling.

G cluster_leptin Leptin Signaling cluster_epac Epac Pathway This compound This compound Peptide STAT3 STAT3 This compound->STAT3   Promotes   Phosphorylation Rap1GTP Rap1-GTP (Active) This compound->Rap1GTP Reduces Level Leptin Leptin LeptinR Leptin Receptor Leptin->LeptinR binds LeptinR->STAT3 activates pSTAT3 pSTAT3 (Active) STAT3->pSTAT3 phosphorylates Leptin_Sensitivity Increased Leptin Sensitivity pSTAT3->Leptin_Sensitivity Epac Epac Rap1GDP Rap1-GDP (Inactive) Epac->Rap1GDP activates Rap1GDP->Rap1GTP Leptin_Resistance Leptin Resistance Rap1GTP->Leptin_Resistance

Caption: this compound enhances leptin signaling by promoting STAT3 phosphorylation and inhibiting the Rap1 pathway.

Thioflavin T (ThT) Assay Workflow

This diagram outlines the key steps for performing a ThT aggregation assay.

G start Start: Prepare Reagents (Peptide, ThT, Buffer) filter Filter peptide solution (0.22 µm) to remove pre-existing aggregates start->filter plate_setup Set up 96-well plate: - Test Wells (Peptide + ThT) - Control Wells (Buffer, etc.) filter->plate_setup incubation Incubate plate at desired temperature with shaking plate_setup->incubation measurement Measure fluorescence kinetically (Ex: ~440nm, Em: ~485nm) incubation->measurement analysis Analyze data: Plot fluorescence vs. time measurement->analysis end End: Quantify Aggregation analysis->end

Caption: A simplified experimental workflow for monitoring peptide aggregation using a Thioflavin T assay.

References

Technical Support Center: YHIEPV Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis and quality control of the peptide YHIEPV. The information is structured to address common issues and provide clear, actionable protocols.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and purification of this compound.

Synthesis & Cleavage Issues

Q1: My final peptide yield is significantly lower than expected. What are the common causes and how can I troubleshoot this?

A1: Low peptide yield can originate from several stages of the Solid-Phase Peptide Synthesis (SPPS) process.[1] The primary factors to investigate are incomplete peptide chain assembly, premature cleavage of the peptide from the resin, and inefficient final cleavage.[1]

  • Incomplete Coupling/Deprotection: Even a small inefficiency at each step can drastically reduce the overall yield.[2] For a 6-mer peptide like this compound, a 98% efficiency per cycle results in a theoretical yield of approximately 88.5%.

    • Solution: Monitor coupling reactions using a qualitative method like the Kaiser (ninhydrin) test to check for free primary amines after each coupling step.[1][3] A positive result indicates an incomplete reaction. To resolve this, you can increase the reaction time, use a higher excess of amino acid and coupling reagents, or switch to a more potent coupling agent like HATU or HCTU.[1]

  • Peptide Aggregation: The this compound sequence contains hydrophobic residues (I, V) which can lead to peptide aggregation on the resin, hindering subsequent reactions.[4]

    • Solution: Use specialized resins or incorporate structure-disrupting elements like pseudoproline dipeptides if aggregation is severe. Different solvents or elevated temperatures during synthesis can also help mitigate this issue.[2]

  • Inefficient Cleavage: If the peptide is not fully cleaved from the resin, the yield will be low.

    • Solution: Ensure the cleavage cocktail composition is appropriate for the resin and protecting groups used. Extend the cleavage time or increase the number of cleavage treatments.

Q2: After cleavage, my crude peptide purity is very low, showing many unexpected peaks in the HPLC. What could be the problem?

A2: Low crude purity points to issues during synthesis or cleavage. Common impurities include truncated and deletion sequences, as well as incompletely deprotected peptides.[2][5]

  • Truncated/Deletion Sequences: These arise from incomplete coupling or deprotection steps, respectively.[5] The this compound sequence includes beta-branched amino acids (I, V) which can be sterically hindered and lead to difficult couplings.[6]

    • Solution: Double coupling for these residues is recommended. Ensure deprotection is complete by monitoring the removal of the Fmoc group.

  • Side Reactions: Aspartimide formation can occur at the Aspartic acid (D) residue if it is not properly protected, though this compound does not contain this residue. The Histidine (H) residue, however, can be problematic.

    • Solution: Use a side-chain protecting group for Histidine that is stable throughout the synthesis but readily removed during final cleavage.

  • Cleavage-Related Impurities: The cleavage process itself can generate byproducts if scavengers are not used or are inappropriate for the protecting groups present.[4]

    • Solution: Review your cleavage cocktail. For a standard synthesis, a mixture containing Trifluoroacetic Acid (TFA) with scavengers like water and triisopropylsilane (B1312306) (TIS) is common.

Purification & Analysis Issues

Q3: I'm having trouble purifying my this compound peptide using RP-HPLC. The peaks are broad or splitting.

A3: Poor peak shape in Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) can be due to several factors related to the column, mobile phase, or the sample itself.

  • Column Issues: Contaminants may have accumulated at the column inlet.

    • Solution: Flush the column with a strong solvent. If the problem persists, the column frit may be plugged and require replacement.[7]

  • Mobile Phase Incompatibility: The peptide may be precipitating on the column if the mobile phase is not optimal. The use of TFA as an ion-pairing agent is standard for peptides, but issues can still arise.[8]

    • Solution: Ensure your sample is fully dissolved in the mobile phase before injection. Whenever possible, dissolve the peptide in the initial mobile phase composition. A shallower gradient can often improve the resolution of closely eluting peaks.[5]

  • Peptide Properties: The intrinsic properties of this compound could lead to poor chromatographic behavior.

    • Solution: Try altering the mobile phase pH or using a different ion-pairing agent. Sometimes a different column chemistry (e.g., C8 instead of C18) can provide better separation.

Q4: The mass spectrum of my purified peptide shows the correct mass, but also a +16 Da or +22 Da adduct. What are these?

A4: These adducts are common artifacts in mass spectrometry.

  • +16 Da: This often corresponds to the oxidation of a susceptible amino acid. In the this compound sequence, Histidine (H) can be prone to oxidation.

    • Solution: Minimize exposure of the peptide to air and use fresh, high-purity solvents. If oxidation is a persistent issue, consider performing the synthesis and purification under an inert atmosphere.

  • +22 Da: This is typically a sodium adduct ([M+Na]+), where a sodium ion has associated with your peptide.

    • Solution: This is very common and usually not a cause for concern regarding peptide quality. It can be minimized by using high-purity water and solvents and ensuring glassware is thoroughly cleaned.

Frequently Asked Questions (FAQs)

Q1: What is the recommended purity level for the this compound peptide for in vitro cell-based assays?

A1: For most research applications, a peptide purity of >95% as determined by HPLC is recommended.[9] Purity levels below this may contain impurities that could interfere with experimental results.[9]

Q2: How should I confirm the identity of my synthesized this compound peptide?

A2: The primary method to confirm the peptide's identity is Mass Spectrometry (MS).[9] This technique verifies that the molecular weight of the synthesized peptide matches its theoretical mass.[10] For unequivocal sequence confirmation, Tandem Mass Spectrometry (MS/MS) can be employed.[9]

Q3: What is the best way to dissolve and store the lyophilized this compound peptide?

A3: The solubility of a peptide is highly dependent on its amino acid sequence.[9] For this compound, which has a mix of hydrophobic (I, V) and polar/charged (Y, H, E) residues, initial attempts should be made with sterile, purified water. If solubility is an issue, adding a small amount of a solvent like DMSO followed by dilution with an aqueous buffer is a common strategy.[9] For long-term storage, lyophilized peptides should be kept at -20°C or colder in a tightly sealed container to protect from moisture.[9]

Q4: What is "Net Peptide Content" and why is it important?

A4: Lyophilized peptides are not 100% peptide; they also contain water and counter-ions (like TFA from HPLC).[11] The Net Peptide Content (NPC) is the actual percentage of peptide by weight. It is crucial for accurately preparing solutions of a known peptide concentration.[9][11] NPC is typically determined by Amino Acid Analysis (AAA) or Elemental Analysis.[11]

Quantitative Data Summary

The following tables provide expected QC metrics for the synthesis of this compound.

Table 1: Synthesis Yield and Crude Purity

ParameterExpected ValueNotes
Synthesis Scale0.1 mmolStandard research scale
Crude Yield70-85%Based on initial resin loading
Crude Purity (HPLC)40-70%Highly dependent on sequence difficulty

Table 2: Final Product Quality Control Specifications

AnalysisSpecificationMethod
AppearanceWhite lyophilized powderVisual
Purity≥95.0%RP-HPLC (214 nm)
IdentityMatches Theoretical MassMass Spectrometry (ESI-MS)
SolubilityTo be determinedIn Water or DMSO
Net Peptide Content60-80%Amino Acid Analysis

Table 3: Mass Spectrometry Data for this compound

ParameterValue
Amino Acid SequenceTyr-His-Ile-Glu-Pro-Val
Molecular FormulaC₃₇H₅₄N₈O₁₀
Theoretical Monoisotopic Mass786.3963 Da
Observed Mass [M+H]⁺787.4036 ± 0.005 Da

Experimental Protocols

Protocol 1: Fmoc Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol outlines the manual synthesis of this compound on a rink amide resin using Fmoc/tBu chemistry.

  • Resin Preparation: Swell 0.1 mmol of Rink Amide resin in Dimethylformamide (DMF) for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine (B6355638) in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5x) and Isopropyl Alcohol (IPA) (2x).

  • Amino Acid Coupling:

    • Pre-activate the first amino acid (Fmoc-Val-OH, 4 equivalents) with HBTU (3.9 equivalents) and DIPEA (8 equivalents) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Monitor the coupling completion using a Kaiser test.[3]

    • Wash the resin with DMF (5x) and IPA (2x).

  • Chain Elongation: Repeat step 2 (Deprotection) and step 3 (Coupling) for each subsequent amino acid in the sequence: Pro, Glu(OtBu), Ile, His(Trt), and Tyr(tBu). Note: Double coupling is recommended for Isoleucine (Ile).

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection (Step 2).

  • Resin Washing and Drying: Wash the final peptide-resin with DMF (3x), DCM (3x), and Methanol (3x). Dry the resin under vacuum.

Protocol 2: Peptide Cleavage and Deprotection
  • Prepare Cleavage Cocktail: Prepare a cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% Water, and 2.5% Triisopropylsilane (TIS). Caution: Work in a fume hood and wear appropriate PPE.

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin and shake at room temperature for 3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Pelleting and Washing: Centrifuge the mixture to pellet the crude peptide. Wash the pellet with cold diethyl ether (2x) to remove scavengers and residual protecting groups.

  • Drying: Air-dry the crude peptide pellet to remove residual ether, then lyophilize from a water/acetonitrile mixture to obtain a fluffy white powder.

Protocol 3: RP-HPLC Analysis and Purification
  • System Preparation:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: 0.1% TFA in water.[8]

    • Mobile Phase B: 0.1% TFA in acetonitrile.[8]

  • Sample Preparation: Dissolve the crude peptide in Mobile Phase A to a concentration of 1 mg/mL.[9]

  • Analytical HPLC:

    • Flow Rate: 1.0 mL/min.

    • Detection: 214 nm.

    • Gradient: 5-65% Mobile Phase B over 30 minutes.

  • Purification (Semi-preparative HPLC):

    • Use a larger C18 column and a flow rate appropriate for the column diameter.

    • Apply a gradient optimized from the analytical run to separate the main product peak from impurities.

    • Collect fractions corresponding to the target peptide peak.

  • Post-Purification: Analyze the collected fractions by analytical HPLC and MS. Pool the pure fractions and lyophilize.

Protocol 4: Mass Spectrometry (MS) Analysis
  • Sample Preparation: Dilute a small portion of the purified peptide in 50:50 water/acetonitrile with 0.1% formic acid.

  • Instrumentation: Use an Electrospray Ionization (ESI) mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a mass range that includes the expected molecular weight (e.g., 400-1200 m/z).

  • Data Analysis: Compare the observed monoisotopic mass of the major peak with the calculated theoretical mass of this compound.[10]

Visualizations

YHIEPV_Synthesis_Workflow This compound Synthesis & QC Workflow cluster_synthesis Synthesis cluster_qc Purification & QC Resin_Prep Resin Preparation (Rink Amide) SPPS Automated/Manual SPPS (Fmoc Chemistry) Resin_Prep->SPPS V-P-E-I-H-Y Cleavage Cleavage & Deprotection (TFA Cocktail) SPPS->Cleavage Precipitation Precipitation & Wash (Cold Ether) Cleavage->Precipitation Lyophilization1 Lyophilization 1 (Crude Peptide) Precipitation->Lyophilization1 HPLC_Analysis Crude HPLC Analysis (Purity Check) Lyophilization1->HPLC_Analysis Crude Product HPLC_Purify RP-HPLC Purification HPLC_Analysis->HPLC_Purify Fraction_Analysis Fraction Analysis (HPLC & MS) HPLC_Purify->Fraction_Analysis Pooling Pooling of Pure Fractions Fraction_Analysis->Pooling Lyophilization2 Lyophilization 2 (Final Product) Pooling->Lyophilization2 Final_QC Final QC (Purity, Identity, NPC) Lyophilization2->Final_QC

Caption: Workflow for this compound synthesis and quality control.

Troubleshooting_Low_Purity Troubleshooting Low Crude Purity cluster_peaks cluster_solutions Start Low Crude Purity (HPLC Analysis) CheckMS Analyze MS Data of Crude Product Start->CheckMS Deletion Deletion Peaks (e.g., M-113 for Ile) CheckMS->Deletion Mass corresponds to missing amino acids Truncation Truncation Peaks CheckMS->Truncation Mass corresponds to sequence stopping early IncompleteDeprotection Incompletely Deprotected (e.g., M+Trt) CheckMS->IncompleteDeprotection Mass corresponds to retained protecting groups Sol_Deletion • Review deprotection steps • Increase deprotection time Deletion->Sol_Deletion Sol_Truncation • Review coupling steps • Use double coupling for hindered residues (I, V) • Use stronger coupling agent Truncation->Sol_Truncation Sol_Deprotection • Review cleavage cocktail • Increase cleavage time • Ensure proper scavengers IncompleteDeprotection->Sol_Deprotection

Caption: Decision tree for troubleshooting low peptide purity.

References

Technical Support Center: YHIEPV Peptide and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with the YHIEPV peptide and its modified analogs. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.

Troubleshooting Guides

This section addresses specific problems that may arise during your experiments with this compound and its derivatives.

Issue 1: Reduced or No Bioactivity of Modified this compound Peptide

You have synthesized a modified version of this compound, but it shows significantly lower or no activity in your functional assays (e.g., leptin sensitivity, cAMP inhibition) compared to the parent peptide.

Possible Cause Troubleshooting Steps
Modification disrupts critical binding motif The Tyr and His residues at the N-terminus, and the Pro residue are often crucial for the activity of opioid-like peptides. Modification at or near these positions can abolish activity. Solution: Synthesize analogs with modifications at less critical positions, such as the Isoleucine (Ile) or Valine (Val) residues.
Altered peptide conformation Substitution of the Proline (Pro) residue can significantly alter the peptide's secondary structure, which may be essential for receptor binding.[1][2] Solution: If proline must be replaced, consider using proline analogs that maintain a similar backbone geometry.[3][4][5]
C-terminal modification impacts receptor interaction C-terminal amidation is a common modification that can increase peptide stability and activity by mimicking the native peptide bond and neutralizing the negative charge of the C-terminal carboxyl group.[6][7][8] If you have a free acid at the C-terminus, this could be the issue. Solution: Synthesize a C-terminally amidated version of your modified peptide.
Oxidation of sensitive residues This compound contains a Histidine (His) residue which can be susceptible to oxidation, leading to loss of activity.[9][10] Solution: Prepare fresh solutions of the peptide for each experiment. If storing solutions, do so at -80°C in small, single-use aliquots. Consider preparing buffers with antioxidants like DTT, though compatibility with your assay should be verified.
Deamidation While this compound does not contain Asparagine or Glutamine, which are most prone to deamidation, this can be a problem in modified versions that include these residues. Deamidation introduces a negative charge and can alter the peptide's structure and function.[11][12][13][14] Solution: Maintain a neutral or slightly acidic pH for your peptide solutions, as deamidation is accelerated at basic pH. Store peptides in lyophilized form at -20°C or -80°C.[15][16]

Issue 2: Inconsistent Results in Cell-Based Assays

You are observing high variability in your results when testing this compound or its analogs in cell-based assays such as STAT3 phosphorylation or cAMP measurement.

Possible Cause Troubleshooting Steps
Peptide degradation in culture media Peptidases present in serum-containing media can degrade the peptide, leading to variable active concentrations over the course of the experiment. Solution: If possible, perform assays in serum-free media. Alternatively, establish a time-course experiment to determine the peptide's stability in your specific culture conditions and optimize the incubation time accordingly.
Low peptide solubility Hydrophobic modifications can decrease the solubility of the peptide in aqueous assay buffers, leading to precipitation and inaccurate concentrations. Solution: First, attempt to dissolve the peptide in a small amount of a suitable organic solvent (e.g., DMSO, DMF) and then dilute it into the aqueous assay buffer. Ensure the final concentration of the organic solvent is compatible with your cells and does not exceed 0.1-0.5%.
Interference from counter-ions Peptides are often supplied as trifluoroacetate (B77799) (TFA) salts, which can be cytotoxic at high concentrations and may interfere with cellular signaling pathways. Solution: If high concentrations of the peptide are required, consider exchanging the TFA counter-ion for a more biocompatible one, such as acetate (B1210297) or hydrochloride, through HPLC or ion-exchange chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an orally active peptide with anxiolytic and anti-obesity effects. It increases leptin sensitivity, which is mediated through the δ-opioid receptor. This leads to downstream effects including the suppression of intracellular cAMP levels, increased phosphorylation of STAT3, and a reduction in the active, GTP-bound form of Rap1.[7][17][18]

Q2: Which amino acid residues in this compound are likely critical for its activity?

A2: Based on structure-activity relationships of other opioid peptides, the N-terminal Tyrosine (Tyr) and the Proline (Pro) residue are likely crucial for the bioactivity of this compound.[18][19] The Tyr residue is a common feature in opioid peptides and is essential for receptor interaction. The Pro residue induces a critical turn in the peptide backbone, which is often necessary for proper binding to the receptor.

Q3: How might a C-terminal amidation modification affect this compound activity?

A3: C-terminal amidation is a common modification that often enhances the biological activity and stability of peptides.[6][7][8] By neutralizing the negative charge of the C-terminal carboxyl group, amidation can improve the peptide's binding affinity to its receptor and increase its resistance to degradation by carboxypeptidases. This could lead to a more potent and longer-lasting effect in both in vitro and in vivo experiments.

Q4: I am seeing a gradual loss of activity in my stock solution of this compound. What could be the cause?

A4: The most likely causes for loss of activity in solution are oxidation of the Histidine residue or hydrolysis of the peptide backbone.[9][10] To mitigate this, it is recommended to store the peptide in its lyophilized form at -20°C or -80°C.[15][16] If a stock solution is necessary, it should be prepared in a sterile, pH-neutral buffer, aliquoted into single-use volumes, and stored at -80°C. Avoid repeated freeze-thaw cycles.

Q5: What are the expected downstream effects of this compound activity that I can measure in my experiments?

A5: The primary measurable downstream effects of this compound activity include:

  • A decrease in intracellular cAMP levels.

  • An increase in the phosphorylation of STAT3 at Tyr705.

  • A decrease in the amount of active, GTP-bound Rap1.

Experimental Protocols

1. In Vitro Leptin Sensitivity Assay (STAT3 Phosphorylation)

This protocol is for measuring the effect of this compound or its analogs on leptin-induced STAT3 phosphorylation in a suitable cell line (e.g., HEK293 cells co-transfected with the leptin receptor).

  • Cell Culture: Plate cells in a 96-well plate and grow to 80-90% confluency.

  • Starvation: Prior to the experiment, starve the cells in serum-free media for 4-6 hours.

  • Peptide Treatment: Treat the cells with varying concentrations of this compound or its modified analogs for 30 minutes.

  • Leptin Stimulation: Add a sub-maximal concentration of leptin (e.g., 10 ng/mL) to the wells and incubate for 15-30 minutes.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Detection: Measure the level of phosphorylated STAT3 (Tyr705) and total STAT3 using a suitable detection method such as ELISA, Western Blot, or a homogeneous assay like HTRF.[20][21][22][23][24]

2. Intracellular cAMP Measurement Assay

This protocol describes the measurement of changes in intracellular cAMP levels in response to this compound.

  • Cell Culture and Transfection: Use a cell line expressing the δ-opioid receptor. For reporter-based assays, transfect the cells with a cAMP-responsive reporter construct.

  • Peptide Treatment: Pre-treat the cells with this compound or its analogs for 15-30 minutes.

  • Adenylate Cyclase Stimulation: Stimulate the cells with an adenylate cyclase activator such as forskolin (B1673556) to induce cAMP production.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay (e.g., ELISA) or a bioluminescent reporter assay (e.g., GloSensor™ cAMP Assay).[17][25][26][27][28]

3. Rap1 Activation Assay

This protocol is for determining the effect of this compound on the activation state of Rap1.

  • Cell Culture and Treatment: Culture appropriate cells to 80-90% confluency and treat with this compound or its analogs.

  • Cell Lysis: Lyse the cells in a buffer that preserves the GTP-bound state of Rap1.

  • Pull-down Assay: Use a commercially available Rap1 activation assay kit, which typically involves a pull-down of active, GTP-bound Rap1 using a GST-fusion protein of the Rap-binding domain (RBD) of RalGDS coupled to agarose (B213101) beads.[29][30][31][32][33]

  • Detection: Detect the pulled-down active Rap1 by Western blotting using a Rap1-specific antibody.

Visualizations

YHIEPV_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound delta_OR δ-Opioid Receptor This compound->delta_OR Binds Leptin_R Leptin Receptor This compound->Leptin_R Sensitizes AC Adenylate Cyclase delta_OR->AC Inhibits Rap1_GTP Rap1-GTP (Active) delta_OR->Rap1_GTP Inhibits activation STAT3 STAT3 Leptin_R->STAT3 Phosphorylates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Rap1_GDP Rap1-GDP (Inactive) PKA->Rap1_GDP Promotes Rap1-GTP hydrolysis Rap1_GDP->Rap1_GTP Activation Rap1_GTP->Rap1_GDP Hydrolysis pSTAT3 p-STAT3

Caption: this compound signaling pathway.

Experimental_Workflow cluster_synthesis Peptide Synthesis & Modification cluster_assay Bioactivity Assays cluster_analysis Data Analysis Synthesis Solid-Phase Peptide Synthesis of this compound Analog Modification Introduce Modification (e.g., C-terminal amidation) Synthesis->Modification Purification HPLC Purification Modification->Purification QC Mass Spec & Purity Analysis Purification->QC Cell_Culture Cell Culture & Treatment QC->Cell_Culture STAT3_Assay STAT3 Phosphorylation Assay Cell_Culture->STAT3_Assay cAMP_Assay cAMP Measurement Cell_Culture->cAMP_Assay Rap1_Assay Rap1 Activation Assay Cell_Culture->Rap1_Assay Data_Collection Data Collection STAT3_Assay->Data_Collection cAMP_Assay->Data_Collection Rap1_Assay->Data_Collection SAR_Analysis Structure-Activity Relationship Analysis Data_Collection->SAR_Analysis

Caption: Experimental workflow for modified this compound.

Troubleshooting_Logic cluster_activity_issues Activity Troubleshooting cluster_consistency_issues Consistency Troubleshooting Start Experiment with Modified this compound Check_Activity Is Bioactivity Reduced? Start->Check_Activity Check_Consistency Are Results Inconsistent? Check_Activity->Check_Consistency No Check_Motif Review Modification Position (Tyr, His, Pro critical) Check_Activity->Check_Motif Yes Success Experiment Successful Check_Consistency->Success No Check_Degradation Assess Stability in Media Check_Consistency->Check_Degradation Yes Check_Conformation Assess Structural Impact (e.g., Pro substitution) Check_Motif->Check_Conformation Check_Oxidation Evaluate Peptide Stability (Oxidation, Deamidation) Check_Conformation->Check_Oxidation Check_Solubility Verify Peptide Solubility Check_Degradation->Check_Solubility Check_Counter_ion Consider TFA Interference Check_Solubility->Check_Counter_ion

Caption: Troubleshooting logic for this compound experiments.

References

Technical Support Center: Ensuring Reproducibility in YHIEPV-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for a common YHIEPV (Tyr-His-Ile-Glu-Pro-Val)-based assay: a cell-based assay to quantify the potentiation of leptin-induced STAT3 phosphorylation by this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this this compound-based assay?

A1: This assay is designed to quantify the bioactivity of this compound peptides by measuring their ability to enhance leptin-induced phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3) in a cellular context. It is a critical tool for quality control, lot-to-lot consistency checks, and functional characterization of this compound and its analogues.

Q2: What are the appropriate cell lines for this assay?

A2: Cell lines expressing the leptin receptor (LEPR) are suitable. Commonly used models include the human neuroblastoma cell line SH-SY5Y or mouse hypothalamic cell lines. It is crucial to confirm LEPR expression and leptin responsiveness in the chosen cell line.

Q3: What are the essential controls for this assay?

A3: To ensure data validity, the following controls are mandatory:

  • Vehicle Control: Cells treated with the vehicle used to dissolve this compound and leptin (e.g., sterile PBS or cell culture medium). This establishes the baseline pSTAT3 level.

  • Leptin-only Control: Cells treated only with leptin. This determines the level of STAT3 phosphorylation induced by leptin alone.

  • This compound-only Control: Cells treated only with this compound. This is to ensure this compound itself does not independently induce STAT3 phosphorylation.[1][2][3]

  • Positive Control: A known batch of this compound with established activity, used alongside the test sample.

Q4: How should this compound peptide be stored and handled?

A4: this compound peptide should be stored at -20°C or -80°C as a lyophilized powder. For experiments, create concentrated stock solutions in a suitable solvent (e.g., sterile water or PBS) and store in single-use aliquots at -80°C to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High Background Signal in Vehicle Control 1. Contaminated reagents or cell culture. 2. Non-specific antibody binding. 3. Sub-optimal washing steps.1. Use fresh, sterile reagents and screen for mycoplasma contamination. 2. Increase blocking buffer concentration or incubation time. Titrate the primary antibody to determine the optimal concentration. 3. Increase the number and/or duration of wash steps.
No or Weak Signal in Leptin-Treated Wells 1. Inactive leptin. 2. Low leptin receptor expression in cells. 3. Cells are not responsive (e.g., high passage number). 4. Sub-optimal leptin concentration or incubation time.1. Use a new vial of leptin and verify its activity. 2. Confirm LEPR expression via qPCR or Western blot. 3. Use low-passage cells and ensure proper cell health. 4. Perform a dose-response and time-course experiment to determine optimal leptin stimulation conditions.
No Enhancement of pSTAT3 Signal with this compound 1. Inactive this compound peptide. 2. Incorrect this compound concentration. 3. Sub-optimal pre-incubation time with this compound.1. Use a new, validated batch of this compound. 2. Perform a dose-response curve for this compound to find the optimal concentration range.[4] 3. Optimize the pre-incubation time of cells with this compound before adding leptin.
High Well-to-Well Variability 1. Inconsistent cell seeding density. 2. Pipetting errors. 3. Edge effects in the microplate. 4. Inconsistent incubation times.1. Ensure a single-cell suspension and mix thoroughly before seeding. 2. Use calibrated pipettes and proper pipetting techniques. 3. Avoid using the outer wells of the plate or fill them with sterile medium. 4. Use a multichannel pipette for simultaneous addition of reagents where possible.

Experimental Protocol: this compound-Mediated STAT3 Phosphorylation Assay

This protocol outlines a method for quantifying this compound activity using an in-cell ELISA format.

1. Cell Seeding:

  • Culture SH-SY5Y cells to ~80% confluency.

  • Trypsinize and resuspend cells in serum-free medium.

  • Seed 2 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO₂.

2. Serum Starvation:

  • Gently aspirate the medium and replace it with serum-free medium.

  • Incubate for 4-6 hours to reduce basal STAT3 phosphorylation.

3. This compound Treatment:

  • Prepare serial dilutions of this compound in serum-free medium.

  • Add the this compound dilutions to the appropriate wells.

  • Incubate for 1 hour at 37°C.

4. Leptin Stimulation:

  • Prepare leptin solution at the desired final concentration in serum-free medium.

  • Add leptin to all wells except the vehicle and this compound-only controls.

  • Incubate for 30 minutes at 37°C.

5. Cell Lysis and Fixation:

  • Aspirate the medium and wash wells once with ice-cold PBS.

  • Add 100 µL of 4% paraformaldehyde to each well and incubate for 20 minutes at room temperature.

  • Wash wells three times with PBS.

6. Permeabilization and Blocking:

  • Add 100 µL of 0.1% Triton X-100 in PBS to each well and incubate for 10 minutes.

  • Wash three times with PBS.

  • Add 200 µL of blocking buffer (e.g., 5% BSA in PBS) and incubate for 1 hour at room temperature.

7. Antibody Incubation:

  • Dilute the primary antibody against phosphorylated STAT3 (pSTAT3) in blocking buffer.

  • Aspirate the blocking buffer and add 100 µL of the primary antibody solution to each well.

  • Incubate overnight at 4°C.

  • Wash wells three times with PBS containing 0.05% Tween 20 (PBST).

  • Dilute the HRP-conjugated secondary antibody in blocking buffer and add 100 µL to each well.

  • Incubate for 1 hour at room temperature, protected from light.

8. Detection and Data Analysis:

  • Wash wells five times with PBST.

  • Add 100 µL of TMB substrate to each well and incubate until sufficient color develops.

  • Stop the reaction by adding 50 µL of 1M H₂SO₄.

  • Read the absorbance at 450 nm using a microplate reader.

  • Normalize the data to the leptin-only control and plot the dose-response curve.

Quantitative Data Summary

Table 1: Example Dose-Response of this compound on Leptin-Induced pSTAT3

This compound Concentration (µM)Absorbance at 450 nm (Mean)Standard DeviationFold Change over Leptin-Only
0 (Leptin Only)0.520.041.00
10.780.061.50
101.150.092.21
501.300.112.50
1001.350.122.60

Table 2: Time-Course of Leptin Stimulation

Time (minutes)Absorbance at 450 nm (Mean)Standard Deviation
00.150.02
50.450.05
150.880.07
301.250.10
600.950.08

Visualizations

G cluster_workflow Experimental Workflow A Seed Cells (2x10^4/well) B Serum Starve (4-6h) A->B C Add this compound (1h Incubation) B->C D Stimulate with Leptin (30 min) C->D E Fix & Permeabilize Cells D->E F Block Non-specific Sites E->F G Incubate with Primary Ab (anti-pSTAT3) F->G H Incubate with Secondary Ab (HRP-conjugated) G->H I Add Substrate & Read Absorbance H->I

Caption: Workflow for this compound-mediated pSTAT3 cell-based assay.

G cluster_pathway This compound and Leptin Signaling Pathway This compound This compound EpacRap1 Epac-Rap1 Signaling This compound->EpacRap1 Inhibits Leptin Leptin LEPR Leptin Receptor (LEPR) Leptin->LEPR Binds JAK2 JAK2 LEPR->JAK2 Activates pJAK2 pJAK2 JAK2->pJAK2 Phosphorylates STAT3 STAT3 pJAK2->STAT3 Phosphorylates pSTAT3 pSTAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocates Transcription Gene Transcription Nucleus->Transcription EpacRap1->LEPR Inhibits (Leptin Resistance)

Caption: this compound enhances leptin signaling via the JAK2/STAT3 pathway.[1][2][3]

G cluster_troubleshooting Troubleshooting Logic Issue { High Variability } Cause1 Inconsistent Seeding Pipetting Error Issue->Cause1 Cause2 Edge Effects Inconsistent Timing Issue->Cause2 Solution1 {Improve Cell Counting & Pipetting Technique} Cause1->Solution1 Solution2 {Avoid Outer Wells & Use Multichannel Pipette} Cause2->Solution2

Caption: Logic diagram for troubleshooting high variability.

References

Validation & Comparative

Validating the Anxiolytic Effects of YHIEPV In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anxiolytic effects of the novel peptide YHIEPV against established anxiolytic agents, diazepam and buspirone (B1668070). The information is compiled from preclinical studies utilizing standardized behavioral models of anxiety in rodents.

Executive Summary

This compound, a peptide derived from the enzymatic digest of spinach Rubisco, has demonstrated promising anxiolytic-like properties in preclinical studies.[1] Its mechanism of action is reported to be mediated through the δ-opioid receptor, distinguishing it from classical anxiolytics like benzodiazepines (e.g., diazepam) which primarily act on GABA-A receptors, and azapirones (e.g., buspirone) which are agonists at serotonin (B10506) 5-HT1A receptors. This guide summarizes the available in vivo data, details the experimental protocols for assessment, and visualizes the key signaling pathway and experimental workflow.

Comparative Analysis of Anxiolytic Effects

The anxiolytic potential of this compound and comparator drugs is typically assessed using behavioral assays such as the Elevated Plus-Maze (EPM) and the Open-Field Test (OFT). The EPM is a widely used model that relies on the rodent's natural aversion to open and elevated spaces.[2][3][4] Anxiolytic compounds increase the time spent and entries into the open arms. The OFT assesses anxiety-like behavior by measuring the animal's tendency to remain in the periphery of a novel arena versus exploring the central, more exposed area.[5] A reduction in thigmotaxis (wall-hugging) and an increase in time spent in the center are indicative of anxiolytic activity.

Table 1: Elevated Plus-Maze (EPM) - Comparative Efficacy
CompoundDosageKey ParameterResultSpeciesReference
This compound (rALP-2) Oral administration (dose not specified in abstract)Time spent in open armsPotent anxiolytic-like effectsMiceKimura et al., 2018[1]
Diazepam 1.5 mg/kg, i.p.Percentage of time in open armsIncreasedMice[6][7]
Buspirone 2.0 and 4.0 mg/kgPercentage of time spent on the open armsIncreasedMice[8]

Note: Specific quantitative data for this compound from the primary study by Kimura et al. (2018) is not publicly available in the abstract. The term "potent" suggests a significant effect.

Table 2: Open-Field Test (OFT) - Comparative Efficacy
CompoundDosageKey ParameterResultSpeciesReference
This compound (rALP-2) Not specified in abstractLocomotor ActivityNot specified in abstractMiceKimura et al., 2018[1]
Diazepam 1-2 mg/kgLocomotor ActivityReduced ambulationRats[1]
Buspirone 0.3 mg/kg, i.p.Time spent in centerIncreased exploratory behaviorMice[9]
Buspirone 1.25, 2.5 mg/kgLocomotor ActivityReduced ambulation (females)Rats[1]

Note: The effect of this compound on locomotor activity in the OFT is a critical parameter to assess for potential sedative side effects, however, this data was not available in the reviewed abstracts.

Experimental Protocols

Elevated Plus-Maze (EPM)

The EPM apparatus consists of four arms (two open, two enclosed) elevated from the floor. The protocol generally involves the following steps:

  • Acclimation: Animals are habituated to the testing room for a defined period before the test.

  • Administration: The test compound (this compound, diazepam, buspirone, or vehicle) is administered at a specified time before the test.

  • Test Procedure: The animal is placed in the center of the maze, facing an open arm, and allowed to explore freely for a set duration (typically 5 minutes).

  • Data Collection: The session is recorded, and software is used to automatically track the animal's movement. Key parameters measured include:

    • Time spent in the open and closed arms.

    • Number of entries into the open and closed arms.

    • Total distance traveled (as a measure of locomotor activity).

  • Analysis: Data are analyzed to compare the behavior of treated animals with the control group. An increase in the percentage of time spent in the open arms and the number of open-arm entries are indicative of anxiolytic effects.

Open-Field Test (OFT)

The OFT apparatus is a square or circular arena with walls to prevent escape. The protocol typically includes:

  • Acclimation: Similar to the EPM, animals are acclimated to the testing environment.

  • Administration: The test compound or vehicle is administered prior to the test.

  • Test Procedure: The animal is placed in the center or a corner of the open field and allowed to explore for a defined period (e.g., 5-10 minutes).

  • Data Collection: An overhead camera records the session. Key parameters measured are:

    • Time spent in the center versus the periphery of the arena.

    • Number of entries into the center zone.

    • Total distance traveled.

    • Rearing frequency (a measure of exploratory behavior).

  • Analysis: Anxiolytic activity is indicated by an increase in the time spent in and entries into the central zone, suggesting reduced anxiety about being in an exposed area. Total distance traveled is analyzed to rule out confounding effects of sedation or hyperactivity.

Signaling Pathway and Experimental Workflow

This compound Signaling Pathway

This compound exerts its anxiolytic effects through the δ-opioid receptor, a G-protein coupled receptor (GPCR).[1] Upon binding, it activates an inhibitory G-protein (Gαi/o), which in turn inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This cascade ultimately modulates neuronal excitability, resulting in an anxiolytic effect.

YHIEPV_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound DOR δ-Opioid Receptor (GPCR) This compound->DOR Binds G_protein Gαi/oβγ DOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP ATP ATP ATP->cAMP Conversion PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (Anxiolytic Effect) CREB->Gene_Expression Regulates

This compound δ-Opioid Receptor Signaling Pathway
In Vivo Validation Workflow

The following diagram illustrates the typical workflow for validating the anxiolytic effects of a novel compound like this compound in vivo.

Anxiolytic_Validation_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: In Vivo Testing cluster_analysis Phase 3: Data Analysis & Interpretation cluster_conclusion Phase 4: Conclusion A Compound Synthesis & Formulation (this compound) B Selection of Animal Model (e.g., Mice) A->B C Ethical Approval B->C D Animal Acclimation C->D Proceed upon approval E Drug Administration (Oral Gavage) D->E F Behavioral Testing (EPM & OFT) E->F G Data Collection & Quantification F->G Raw behavioral data H Statistical Analysis G->H I Comparison with Controls & Standard Drugs H->I J Determination of Anxiolytic Profile I->J Comparative results

Workflow for In Vivo Anxiolytic Validation

Conclusion

The available evidence suggests that this compound is a promising novel anxiolytic peptide with a distinct mechanism of action involving the δ-opioid receptor.[1] To fully elucidate its therapeutic potential, further studies are required to provide detailed dose-response data and a direct quantitative comparison with standard anxiolytics like diazepam and buspirone in the same experimental setting. The experimental protocols and workflows outlined in this guide provide a framework for such validation studies. The unique signaling pathway of this compound may offer a new therapeutic avenue for anxiety disorders with a potentially different side-effect profile compared to existing treatments.

References

A Comparative Guide to the Anxiolytic Peptide YHIEPV and Other Neuromodulatory Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anxiolytic peptide YHIEPV with other notable anxiolytic peptides. The information presented herein is intended for research and drug development professionals, summarizing key efficacy data, experimental methodologies, and known signaling pathways to facilitate an objective evaluation of these compounds.

Executive Summary

This compound, a hexapeptide derived from the enzymatic digestion of the spinach protein RuBisCO, has demonstrated promising anxiolytic-like properties. Its primary mechanism of action is believed to be mediated through the delta-opioid receptor. This guide compares the efficacy and mechanisms of this compound with other RuBisCO-derived peptides (rubiscolin-6 and rubimetide), the endogenous peptide Diazepam-Binding Inhibitor (DBI) and its active fragment octadecaneuropeptide (B1591338) (ODN), and the broader class of FMRFamide-related peptides. While direct comparative quantitative data for this compound in standardized anxiety models is still emerging in publicly available literature, this guide synthesizes existing knowledge to provide a valuable comparative framework.

Comparative Efficacy of Anxiolytic Peptides

Due to the limited availability of direct head-to-head studies, this section presents available quantitative data from Elevated Plus Maze (EPM) and Open Field Test (OFT) for individual peptides to allow for an indirect comparison. The EPM is a widely used behavioral assay for assessing anxiety-like behavior in rodents, where an increase in the time spent in and the number of entries into the open arms indicates an anxiolytic effect. The OFT assesses anxiety by measuring the animal's tendency to remain in the periphery versus exploring the center of a novel arena; increased time in the center is indicative of reduced anxiety.

Table 1: Comparison of Anxiolytic-like Effects in the Elevated Plus Maze (EPM)

Peptide/CompoundAnimal ModelDosageAdministrationKey Findings (Time in Open Arms/Open Arm Entries)Citation(s)
This compound Data Not Currently Available in Literature--Reported to have anxiolytic-like effects, but specific quantitative data from EPM is not yet published.
Rubiscolin-6 Mice10 mg/kg (i.p.), 100 mg/kg (p.o.)Intraperitoneal, OralShowed an anxiolytic effect.
Rubimetide Mice0.1 mg/kg (i.p.), 1.0 mg/kg (p.o.)Intraperitoneal, OralExhibited anxiolytic-like activity in the EPM test.
Diazepam Mice1 mg/kg-Increased the percentage of open arm entries by 46% and time spent in open arms by 51% compared to vehicle.[1][1]
Selank Rats0.3 mg/kgIntraperitonealEliminated anxiety induced by ethanol (B145695) withdrawal.

Table 2: Comparison of Anxiolytic-like Effects in the Open Field Test (OFT)

Peptide/CompoundAnimal ModelDosageAdministrationKey Findings (Time in Center/Center Entries)Citation(s)
This compound Data Not Currently Available in Literature--Reported to have anxiolytic-like effects, but specific quantitative data from OFT is not yet published.
Soy-derived undecapeptide Mice-OralExhibited anxiolytic-like effects.[2][2]
Diazepam Mice--Anxiolytics like diazepam increase the time spent in the center of the open field.

Experimental Protocols

Elevated Plus Maze (EPM) Test

The EPM is a widely validated behavioral assay for assessing anxiety-like behavior in rodents.[3]

  • Apparatus: A plus-shaped maze elevated from the floor, typically with two open arms and two arms enclosed by walls. The open arms present a conflict between the rodent's natural exploratory drive and its aversion to open, elevated spaces.

  • Procedure:

    • Animals are habituated to the testing room for at least 30 minutes prior to the experiment.

    • Each animal is placed in the center of the maze, facing an open arm.

    • Behavior is recorded for a 5-minute session, typically using a video-tracking system.

  • Parameters Measured:

    • Time spent in the open arms: The primary measure of anxiolytic-like activity. An increase in time spent in the open arms is indicative of reduced anxiety.

    • Number of entries into the open arms: A secondary measure of anxiolytic-like activity.

    • Number of entries into the closed arms: Often used as a measure of general locomotor activity.

    • Total distance traveled: Another indicator of general activity.

Open Field Test (OFT)

The OFT is another common test for assessing anxiety and locomotor activity in a novel environment.[4]

  • Apparatus: A square or circular arena with walls to prevent escape. The arena is typically divided into a central zone and a peripheral zone.

  • Procedure:

    • Animals are habituated to the testing room before the test.

    • Each animal is placed in the center of the open field.

    • Behavior is recorded for a set period, usually 5-10 minutes, using a video-tracking system.[4]

  • Parameters Measured:

    • Time spent in the center zone: The primary measure of anxiety-like behavior. Rodents naturally tend to stay close to the walls (thigmotaxis), and an increase in the time spent in the center suggests reduced anxiety.[5]

    • Number of entries into the center zone: A secondary measure of anxiety.

    • Total distance traveled: A measure of general locomotor activity.

    • Rearing frequency: Can be an indicator of exploratory behavior.

Signaling Pathways and Mechanisms of Action

This compound and other RuBisCO-Derived Peptides

This compound is known to exert its anxiolytic-like effects through the δ-opioid receptor . The downstream signaling cascade following receptor activation is a key area for ongoing research. Other anxiolytic peptides derived from RuBisCO, such as rubiscolin-6 and rubimetide, have distinct but related mechanisms.

YHIEPV_Signaling This compound This compound delta_opioid_receptor δ-Opioid Receptor This compound->delta_opioid_receptor downstream_signaling Downstream Signaling (e.g., cAMP modulation) delta_opioid_receptor->downstream_signaling anxiolytic_effect Anxiolytic Effect downstream_signaling->anxiolytic_effect Rubiscolin_Rubimetide_Signaling cluster_rubiscolin Rubiscolin-6 Pathway cluster_rubimetide Rubimetide Pathway Rubiscolin Rubiscolin-6 delta_opioid_R δ-Opioid Receptor Rubiscolin->delta_opioid_R sigma1_R σ1 Receptor delta_opioid_R->sigma1_R dopamine_D1_R Dopamine D1 Receptor delta_opioid_R->dopamine_D1_R anxiolytic_rubiscolin Anxiolytic Effect sigma1_R->anxiolytic_rubiscolin dopamine_D1_R->anxiolytic_rubiscolin Rubimetide Rubimetide DP1_R DP1 Receptor Rubimetide->DP1_R anxiolytic_rubimetide Anxiolytic Effect DP1_R->anxiolytic_rubimetide DBI_ODN_Signaling DBI DBI GABA_A_Receptor GABA-A Receptor (Benzodiazepine Site) DBI->GABA_A_Receptor Negative Allosteric Modulator ODN ODN (DBI fragment) DBI->ODN Processing Anxiogenic_Effect Anxiogenic Effect GABA_A_Receptor->Anxiogenic_Effect Metabotropic_Receptor Metabotropic Receptor ODN->Metabotropic_Receptor Neuroprotection Neuroprotective Effect Metabotropic_Receptor->Neuroprotection Experimental_Workflow start Start: Animal Acclimation peptide_admin Peptide Administration (e.g., this compound, oral gavage) start->peptide_admin behavioral_testing Behavioral Testing peptide_admin->behavioral_testing epm Elevated Plus Maze (EPM) behavioral_testing->epm Anxiety Model 1 oft Open Field Test (OFT) behavioral_testing->oft Anxiety Model 2 data_collection Data Collection (Video Tracking) epm->data_collection oft->data_collection data_analysis Data Analysis (Time in open arms/center, etc.) data_collection->data_analysis end End: Interpretation of Anxiolytic Effect data_analysis->end

References

A Comparative Guide to the Cross-Reactivity and Specificity of the YHIEPV Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the YHIEPV peptide with alternative compounds, focusing on its specificity and cross-reactivity. The information is supported by experimental data and detailed methodologies to assist in research and development.

Executive Summary

The this compound peptide, derived from the enzymatic digestion of Rubisco, exhibits a dual mechanism of action. It functions as an anxiolytic-like agent through its interaction with the δ-opioid receptor and enhances neuronal leptin responsiveness by modulating the STAT3 and Epac-Rap1 signaling pathways. While its effects are reported to be mediated specifically through the δ-opioid receptor, quantitative binding affinity data for this compound across different opioid receptor subtypes (mu, delta, and kappa) is not currently available in the public domain. This guide presents the known qualitative specificity of this compound and provides a quantitative comparison with other well-characterized δ-opioid receptor agonists and alternative leptin-sensitizing agents.

Opioid Receptor Specificity: A Comparative Analysis

The specificity of an opioid peptide is crucial for its therapeutic potential, as cross-reactivity with mu (µ) or kappa (κ) opioid receptors can lead to undesirable side effects. While direct binding affinity data for this compound is not available, studies have demonstrated that its anxiolytic-like effects are blocked by a δ-opioid receptor antagonist, indicating its primary site of action[1].

For a comprehensive comparison, the binding affinities (Ki) of other Rubisco-derived peptides and a standard selective δ-opioid agonist are presented below.

Table 1: Comparative Opioid Receptor Binding Affinities (Ki, nM)

Peptide µ-Opioid Receptor (Ki, nM) δ-Opioid Receptor (Ki, nM) κ-Opioid Receptor (Ki, nM) Selectivity (µ/δ ratio)
This compound Data not available Data not available Data not available Qualitatively δ-opioid selective
Rubiscolin-6 >10,000 ~930 Data not available >10.75

| DPDPE | 438.1 | 4.5 | >10,000 | 97.3 |

Lower Ki values indicate higher binding affinity. The µ/δ ratio indicates selectivity for the δ-opioid receptor.

Leptin Sensitizing Effects: A Comparison with Other Modulators

This compound has been shown to increase neuronal leptin responsiveness, a key factor in regulating energy homeostasis. This effect is attributed to its ability to enhance leptin-induced STAT3 phosphorylation and inhibit the Epac-Rap1 signaling pathway[2]. Below is a qualitative comparison with other known leptin sensitizers.

Table 2: Comparison of Leptin Sensitizing Agents

Compound Mechanism of Action Available Data
This compound Enhances leptin-induced STAT3 phosphorylation; Inhibits Epac-Rap1 signaling. In vivo and ex vivo studies demonstrating increased leptin responsiveness.
Celastrol Increases IL1R1 expression in the hypothalamus, leading to leptin sensitization. In vivo studies showing reduced food intake and weight loss in diet-induced obese mice[3][4].

| [D-Leu-4]-OB3 | A synthetic peptide leptin mimetic that crosses the blood-brain barrier. | In vivo studies demonstrating improved glycemic control and energy balance in mouse models of obesity and diabetes[2][5][6][7]. |

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.

This compound Signaling Pathways

YHIEPV_Signaling cluster_opioid Opioid Receptor Pathway cluster_leptin Leptin Sensitization Pathway YHIEPV1 This compound delta_OR δ-Opioid Receptor YHIEPV1->delta_OR Binds anxiolytic Anxiolytic-like Effects delta_OR->anxiolytic Activates YHIEPV2 This compound pSTAT3 pSTAT3 YHIEPV2->pSTAT3 Enhances Rap1_GTP Rap1-GTP (Active) YHIEPV2->Rap1_GTP Inhibits Leptin Leptin LeptinR Leptin Receptor Leptin->LeptinR JAK2 JAK2 LeptinR->JAK2 Activates STAT3 STAT3 JAK2->STAT3 STAT3->pSTAT3 Phosphorylation Gene_Expression Gene Expression (↓ Food Intake, ↑ Energy Expenditure) pSTAT3->Gene_Expression Epac Epac Rap1_GDP Rap1-GDP (Inactive) Epac->Rap1_GDP Activates Leptin_Resistance Leptin Resistance Rap1_GTP->Leptin_Resistance Rap1_GDP->Rap1_GTP Activates

Caption: Signaling pathways of the this compound peptide.

Experimental Workflow: Opioid Receptor Binding Assay

Binding_Assay start Start prep Prepare cell membranes expressing opioid receptors (μ, δ, κ) start->prep radioligand Add radiolabeled ligand (e.g., [3H]diprenorphine) prep->radioligand competitor Add increasing concentrations of test peptide (e.g., this compound) radioligand->competitor incubate Incubate to reach equilibrium competitor->incubate separate Separate bound from free ligand (e.g., filtration) incubate->separate measure Measure radioactivity of bound ligand separate->measure analyze Analyze data to determine IC50 and Ki values measure->analyze end End analyze->end

Caption: Workflow for a competitive opioid receptor binding assay.

Experimental Workflow: STAT3 Phosphorylation Western Blot

Western_Blot start Start treat Treat hypothalamic cells/slices with Leptin +/- this compound start->treat lyse Lyse cells and collect protein treat->lyse quantify Quantify protein concentration lyse->quantify sds_page Separate proteins by SDS-PAGE quantify->sds_page transfer Transfer proteins to membrane sds_page->transfer block Block membrane transfer->block primary_ab Incubate with primary antibodies (anti-pSTAT3, anti-STAT3) block->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detect Detect chemiluminescence secondary_ab->detect analyze Analyze band intensity detect->analyze end End analyze->end

Caption: Workflow for Western blot analysis of STAT3 phosphorylation.

Detailed Experimental Protocols

Competitive Opioid Receptor Binding Assay

This protocol is used to determine the binding affinity (Ki) of a test compound for different opioid receptor subtypes.

Materials:

  • Cell membranes prepared from cell lines stably expressing human µ, δ, or κ opioid receptors.

  • Radioligand (e.g., [³H]diprenorphine, a non-selective opioid antagonist).

  • Test peptide (this compound) and reference peptides (Rubiscolin-6, DPDPE).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well filter plates.

  • Scintillation fluid and counter.

Procedure:

  • Assay Setup: In a 96-well filter plate, add a fixed concentration of the radioligand to each well.

  • Competition: Add increasing concentrations of the unlabeled test peptide to the wells. Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a non-labeled universal antagonist like naloxone).

  • Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Separation: Terminate the incubation by rapid filtration through the filter plate, followed by washing with ice-cold wash buffer to separate bound from free radioligand.

  • Measurement: Allow the filters to dry, then add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data using non-linear regression to determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Western Blot for STAT3 Phosphorylation

This protocol is used to measure the effect of this compound on leptin-induced STAT3 phosphorylation in neuronal cells or hypothalamic tissue.

Materials:

  • Hypothalamic slice cultures or a suitable neuronal cell line.

  • Recombinant leptin and this compound peptide.

  • Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein assay kit (e.g., BCA assay).

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF or nitrocellulose membranes and transfer apparatus.

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Primary Antibodies: Rabbit anti-phospho-STAT3 (Tyr705) and mouse anti-total-STAT3.

  • Secondary Antibodies: HRP-conjugated anti-rabbit IgG and anti-mouse IgG.

  • Enhanced Chemiluminescence (ECL) substrate and imaging system.

Procedure:

  • Cell/Tissue Treatment: Starve cells/slices in serum-free medium. Pre-treat with this compound for a specified time (e.g., 30 minutes) followed by stimulation with leptin (e.g., 10 nM) for a short period (e.g., 15-30 minutes). Include appropriate controls (untreated, leptin only, this compound only).

  • Protein Extraction: Wash the cells/slices with ice-cold PBS and lyse them with lysis buffer. Collect the lysate and centrifuge to remove cellular debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA or similar protein assay.

  • SDS-PAGE and Transfer: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total STAT3 to normalize the phospho-STAT3 signal. A loading control like β-actin or GAPDH should also be used to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities using densitometry software. Express the results as the ratio of phospho-STAT3 to total STAT3.

Rap1 Activation Assay (Pull-down)

This assay measures the levels of active, GTP-bound Rap1 to assess the inhibitory effect of this compound on Epac-Rap1 signaling.

Materials:

  • Neuronal cells or brain tissue lysates.

  • Forskolin (B1673556) (to activate Epac) and this compound.

  • Rap1 activation assay kit (containing RalGDS-RBD agarose (B213101) beads).

  • Lysis/Wash Buffer provided with the kit.

  • Primary antibody: anti-Rap1.

  • SDS-PAGE and Western blot reagents.

Procedure:

  • Cell Treatment and Lysis: Treat cells with forskolin with or without pre-incubation with this compound. Lyse the cells with the provided lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • Pull-down of Active Rap1: Incubate an equal amount of protein from each sample with RalGDS-RBD agarose beads. These beads specifically bind to the active, GTP-bound form of Rap1.

  • Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.

  • Elution and Western Blot: Elute the bound proteins by boiling the beads in Laemmli buffer. Analyze the eluates by Western blotting using an anti-Rap1 antibody.

  • Total Rap1 Analysis: Run a parallel Western blot with a small fraction of the total cell lysate to determine the total amount of Rap1 in each sample for normalization.

  • Data Analysis: Quantify the band intensities. The level of active Rap1 is expressed as the ratio of the signal from the pull-down to the signal from the total Rap1 lysate.

Conclusion

The this compound peptide presents a promising profile with its dual action on the central nervous system and metabolic pathways. Its specificity for the δ-opioid receptor, inferred from antagonist studies, suggests a potentially favorable side-effect profile compared to less selective opioid peptides. Furthermore, its ability to enhance leptin sensitivity through the STAT3 and Epac-Rap1 pathways offers a novel approach to addressing leptin resistance.

For future research, the quantitative determination of this compound's binding affinities for all opioid receptor subtypes is a critical next step to definitively establish its selectivity profile. Direct comparative studies with other leptin-sensitizing agents using standardized assays would also be highly valuable in positioning this compound within the landscape of potential therapeutics for metabolic disorders. The experimental protocols provided in this guide offer a robust framework for conducting such validation and comparative studies.

References

Comparative Guide to Control Experiments for YHIEPV Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of essential control experiments for research on the peptide YHIEPV (H-Tyr-His-Ile-Glu-Pro-Val-OH), a derivative of the Rubisco protein. This compound has garnered interest for its dual therapeutic potential, exhibiting both anxiolytic-like effects and the ability to enhance leptin sensitivity, suggesting applications in mental health and metabolic disorders.[1][2][3] Robust experimental design with appropriate controls is paramount to generating valid and reproducible data in the study of this peptide.

In Vitro Experiments: Assessing STAT3 Phosphorylation

A key mechanism of this compound's action in enhancing leptin sensitivity is through the potentiation of leptin-induced phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2][4] Western blotting is a standard technique to quantify this effect.

Comparative Table of Control Experiments for STAT3 Phosphorylation
Control Type Purpose This compound-Specific Application Alternative Controls Expected Outcome
Negative Control To establish a baseline and ensure that the observed effect is specific to the treatment.Vehicle-treated cells (e.g., sterile saline or the solvent used to dissolve this compound) in the presence of leptin. This control demonstrates the level of STAT3 phosphorylation induced by leptin alone.Untreated cells (no leptin, no this compound) to show basal STAT3 phosphorylation. Cells treated with a scrambled peptide of the same amino acid composition as this compound to control for non-specific peptide effects.The this compound-treated group should show a significantly higher level of phosphorylated STAT3 compared to the vehicle control group when stimulated with leptin.
Positive Control To validate the experimental setup and confirm that the assay can detect the expected outcome.Cells treated with a known potent activator of the JAK-STAT pathway, such as Interleukin-6 (IL-6) or Interferon-α, in the absence of this compound and leptin.[5]Lysates from cell lines known to have constitutively active STAT3.A strong band corresponding to phosphorylated STAT3 should be observed, confirming the competency of the cells and reagents.
Loading Control To ensure equal protein loading across all wells of the gel.Probing the Western blot membrane for a housekeeping protein such as β-actin, GAPDH, or α-tubulin.Normalizing the phosphorylated STAT3 signal to the total STAT3 signal.[5]The intensity of the loading control bands should be consistent across all lanes.
Experimental Protocol: Western Blot for STAT3 Phosphorylation
  • Cell Culture and Treatment: Culture hypothalamic cell lines (e.g., N2a) or primary hypothalamic neurons. Starve cells of serum for 4-6 hours. Pre-treat cells with this compound (various concentrations) for a specified time (e.g., 30 minutes). Stimulate the cells with leptin (e.g., 10 nM) for 15-30 minutes. Include all necessary control groups as outlined in the table above.

  • Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS) and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins on an 8-10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

    • Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3 Tyr705) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total STAT3 and a loading control protein.

  • Data Analysis: Quantify band intensities using densitometry software. Normalize the p-STAT3 signal to total STAT3 and/or the loading control.

G cluster_0 Cell Culture & Treatment cluster_1 Protein Extraction & Quantification cluster_2 Western Blot cluster_3 Data Analysis Cell Seeding Cell Seeding Serum Starvation Serum Starvation Cell Seeding->Serum Starvation This compound/Control Pre-treatment This compound/Control Pre-treatment Serum Starvation->this compound/Control Pre-treatment Leptin Stimulation Leptin Stimulation This compound/Control Pre-treatment->Leptin Stimulation Cell Lysis Cell Lysis Leptin Stimulation->Cell Lysis Protein Assay Protein Assay Cell Lysis->Protein Assay SDS-PAGE SDS-PAGE Protein Assay->SDS-PAGE Membrane Transfer Membrane Transfer SDS-PAGE->Membrane Transfer Immunoblotting (p-STAT3) Immunoblotting (p-STAT3) Membrane Transfer->Immunoblotting (p-STAT3) Stripping & Re-probing (Total STAT3, Loading Control) Stripping & Re-probing (Total STAT3, Loading Control) Immunoblotting (p-STAT3)->Stripping & Re-probing (Total STAT3, Loading Control) Signal Detection Signal Detection Stripping & Re-probing (Total STAT3, Loading Control)->Signal Detection Densitometry Densitometry Signal Detection->Densitometry Normalization Normalization Densitometry->Normalization

Experimental workflow for STAT3 phosphorylation Western blot.

In Vivo Experiments: Assessing Leptin Sensitivity

In animal models of diet-induced obesity, this compound has been shown to enhance the effects of leptin on reducing food intake and body weight.[4]

Comparative Table of Control Experiments for In Vivo Leptin Sensitivity
Control Type Purpose This compound-Specific Application Alternative Controls Expected Outcome
Vehicle Control To control for the effects of the injection procedure and the vehicle solution.Administration of the vehicle (e.g., sterile saline) used to dissolve this compound, followed by leptin administration.[4]Administration of vehicle alone (without leptin) to assess the effect of the vehicle on the measured parameters.The this compound-treated group should show a greater reduction in food intake and body weight in response to leptin compared to the vehicle-treated group.
Positive Control To confirm the responsiveness of the animal model to leptin.A group of lean, healthy animals that are known to be sensitive to leptin, receiving leptin administration.Treatment with a known leptin-sensitizing agent.A significant reduction in food intake and body weight should be observed in this group, confirming the bioactivity of the administered leptin.
Negative Control To demonstrate that the observed effects are mediated by the intended pathway.Co-administration of this compound and a δ-opioid receptor antagonist, such as naltrindole (B39905), followed by leptin administration.[6][7][8][9]Use of knockout mice lacking the δ-opioid receptor.The leptin-sensitizing effects of this compound should be attenuated or blocked by the antagonist.
Experimental Protocol: In Vivo Leptin Sensitivity Study
  • Animal Model: Use a diet-induced obesity mouse model. House animals individually and allow them to acclimate.

  • Grouping and Treatment: Divide animals into experimental groups (e.g., Vehicle + Leptin, this compound + Leptin, this compound + Naltrindole + Leptin).

  • Administration: Administer this compound (e.g., orally or via intraperitoneal injection) or vehicle for a predetermined period. Administer the antagonist, if applicable, prior to this compound.

  • Leptin Challenge: Administer a single dose of leptin to all groups.

  • Data Collection: Monitor food intake and body weight at regular intervals (e.g., 24, 48, and 72 hours) post-leptin injection.

  • Data Analysis: Calculate the change in food intake and body weight from baseline for each group. Use appropriate statistical tests (e.g., ANOVA) to compare the groups.

Signaling Pathway and Receptor Interaction

This compound's effects are initiated by its interaction with the δ-opioid receptor, which then modulates the leptin signaling pathway.

G This compound This compound delta_opioid_receptor δ-Opioid Receptor This compound->delta_opioid_receptor binds Leptin_Receptor Leptin Receptor delta_opioid_receptor->Leptin_Receptor modulates Biological_Effects Anxiolytic Effects & Increased Leptin Sensitivity delta_opioid_receptor->Biological_Effects Leptin Leptin Leptin->Leptin_Receptor binds JAK2 JAK2 Leptin_Receptor->JAK2 activates STAT3 STAT3 JAK2->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus translocates to Gene_Expression Gene Expression (e.g., POMC) Nucleus->Gene_Expression regulates Gene_Expression->Biological_Effects

This compound signaling pathway leading to enhanced leptin sensitivity.

By implementing these control experiments, researchers can ensure the reliability and specificity of their findings in the investigation of this compound's therapeutic potential. This systematic approach will contribute to a more thorough understanding of its mechanism of action and facilitate its development as a potential therapeutic agent.

References

Unlocking Neuronal Leptin Sensitivity: A Comparative Analysis of the Rubisco-Derived Peptide YHIEPV

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the peer-reviewed validation of YHIEPV, a novel peptide derived from the plant protein Rubisco. This document summarizes key experimental data, details methodologies from pivotal studies, and contrasts this compound with other bioactive peptides derived from the same source.

The hexapeptide this compound, also known as Rubisco anxiolytic-like peptide 2 (rALP-2), has been identified as a potent, orally active compound that enhances neuronal leptin responsiveness, offering a potential new avenue for addressing obesity and metabolic disorders.[1][2][3][4] Derived from the pepsin-pancreatin digestion of Rubisco, the most abundant protein in green leaves, this compound has been shown to mitigate diet-induced body weight gain in mice.[1][5] Its mechanism of action involves increasing the leptin-induced phosphorylation of STAT3, a key signaling event in the leptin pathway, and blocking cellular leptin resistance.[2][5]

Comparative Performance of Rubisco-Derived Peptides

While this compound has been specifically validated for its effects on leptin sensitivity, other peptides derived from Rubisco have been identified with different primary activities, notably anxiolytic effects. A direct comparative study of these peptides for leptin sensitization is not yet available in the peer-reviewed literature. However, a comparison of their distinct, validated biological effects provides valuable context for their potential therapeutic applications.

PeptideSequencePrimary Validated ActivityMechanism of ActionEffective Dosage (in mice)Key References
This compound (rALP-2) Tyr-His-Ile-Glu-Pro-ValIncreases neuronal leptin sensitivity; Anti-obesity effectsIncreases leptin-induced STAT3 phosphorylation; Reduces the level of GTP-bound active form of Rap1.[2][5]0.3 mg/kg/day (oral)[2]Kaneko K, et al. Sci Rep. 2022.[2]
Rubiscolin-6 Tyr-Pro-Leu-Asp-Leu-PheAnxiolyticDelta-opioid receptor agonist; activity is mediated by sigma-1 and dopamine (B1211576) D1 receptors.[6]100 mg/kg (oral) for anxiolytic effect.[6]Hirata H, et al. Peptides. 2007.[6]
rALP-1 Ser-Tyr-Leu-Pro-Pro-Leu-Thr-ThrAnxiolyticActs via the serotonin (B10506) 5-HT1A receptor system.[7]Not specified in abstractsKimura S, et al. Biochem Biophys Res Commun. 2018.[7]
Rubimetide Met-Arg-TrpAnxiolyticMediated by prostaglandin (B15479496) D2 and the DP1 receptor.[5]1.0 mg/kg (oral)[5]Ohinata K, et al. Peptides. 2008.[5]

Key Experimental Protocols for this compound Validation

The following are summaries of key experimental methodologies used in the validation of this compound's effects on leptin sensitivity, as described in Kaneko K, et al. Sci Rep. 2022.[2]

Animals and Diet-Induced Obesity Model

Male ddY mice were utilized for oral administration experiments.[2] To induce obesity, 8-week-old mice were fed a high-fat diet (HFD; 60% kcal from fat) for a period of 2 months.[2] All animals were maintained under a 12-hour light/dark cycle with ad libitum access to food and water.[2]

Oral Administration of this compound

A saline solution served as the control.[2] this compound was administered orally once daily at a dosage of 0.3 mg/kg/day.[2] Body weight and food intake were monitored on a daily basis throughout the experimental period.[2]

Assessment of Leptin Sensitivity

The primary marker for leptin sensitivity was the phosphorylation of STAT3 in response to leptin stimulation.[2] This was assessed in ex vivo hypothalamic slice cultures.[2] The study also investigated the ability of this compound to mitigate the effects of palmitic acid, a saturated fatty acid known to induce leptin resistance.[5]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway for this compound's action on leptin sensitivity and a typical experimental workflow for its validation.

YHIEPV_Leptin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Leptin_R Leptin Receptor JAK2 JAK2 Leptin_R->JAK2 activates STAT3 STAT3 JAK2->STAT3 phosphorylates pSTAT3 pSTAT3 STAT3->pSTAT3 Gene_Exp Gene Expression (e.g., SOCS3) pSTAT3->Gene_Exp translocates to nucleus Epac Epac Rap1_GDP Rap1-GDP Epac->Rap1_GDP activates Rap1_GTP Rap1-GTP (Active) Rap1_GTP->Leptin_R induces resistance Leptin Leptin Leptin->Leptin_R binds This compound This compound This compound->Rap1_GTP inhibits conversion from Rap1-GDP

Caption: Proposed mechanism of this compound in enhancing leptin signaling.

YHIEPV_Validation_Workflow cluster_animal_model Animal Model Preparation cluster_treatment Treatment Phase cluster_analysis Analysis start Select Male ddY Mice hfd Induce Obesity with High-Fat Diet (2 months) start->hfd grouping Group Mice (Control vs. This compound) hfd->grouping admin Daily Oral Administration (Saline or 0.3 mg/kg this compound) grouping->admin monitoring Monitor Body Weight and Food Intake admin->monitoring tissue Collect Hypothalamic Tissue monitoring->tissue culture Ex Vivo Slice Culture tissue->culture stimulation Leptin Stimulation culture->stimulation western Western Blot for pSTAT3 stimulation->western end Conclusion on Leptin Sensitivity western->end Compare pSTAT3 levels

Caption: Experimental workflow for this compound validation in obese mice.

References

A Comparative Analysis of Rubisco-Derived Peptides for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ribulose-1,5-bisphosphate carboxylase/oxygenase (Rubisco) is the most abundant protein on Earth, playing a crucial role in photosynthesis.[1] Beyond its physiological importance in plants and other photosynthetic organisms, recent research has unveiled its potential as a source of bioactive peptides with diverse therapeutic applications. These peptides, derived from the enzymatic hydrolysis of Rubisco, have demonstrated a range of biological activities, including antioxidant, angiotensin-converting enzyme (ACE) inhibitory, antibacterial, and neuromodulatory effects.

This guide provides a comparative analysis of Rubisco-derived peptides from various sources, presenting available quantitative data to facilitate objective comparison. Detailed experimental protocols for key assays are provided to support reproducibility, and signaling pathways are visualized to aid in understanding the mechanisms of action. This information is intended to assist researchers, scientists, and drug development professionals in evaluating the therapeutic potential of these promising biomolecules.

Comparative Analysis of Bioactive Properties

The bioactive properties of Rubisco-derived peptides are influenced by their amino acid composition and sequence, which vary depending on the source of the Rubisco protein. This section compares the antioxidant, ACE inhibitory, and antibacterial activities of peptides derived from different sources, based on available experimental data.

Antioxidant Activity

Antioxidant peptides can neutralize free radicals, mitigating oxidative stress implicated in various chronic diseases. The 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay is a common method to evaluate this activity.

A study comparing the antioxidant potential of Rubisco protein hydrolysates from the microalgae Dunaliella salina and Spirulina platensis found that the peptides from S. platensis exhibited significantly greater antioxidant potential.[2] While specific IC50 values for individual peptides were not provided in the comparative study, the overall findings suggest that the source of Rubisco is a critical determinant of the antioxidant capacity of its derived peptides.

Source Organism Enzyme Used for Hydrolysis Antioxidant Activity (DPPH Radical Scavenging) Reference
Spirulina platensisChymotrypsinSignificantly greater than D. salina derived peptides[2]
Dunaliella salinaChymotrypsinLower than S. platensis derived peptides[2]
Angiotensin-Converting Enzyme (ACE) Inhibitory Activity

ACE plays a key role in regulating blood pressure, and its inhibition is a primary strategy for managing hypertension. Several Rubisco-derived peptides have been identified as potent ACE inhibitors.

Peptides derived from the red alga Pyropia pseudolinearis have demonstrated significant ACE inhibitory activity. Notably, the peptide LRM showed a low IC50 value, indicating high potency.[3]

Peptide Sequence Source Organism IC50 (µmol) Reference
LRMPyropia pseudolinearis0.15[3]
ARYPyropia pseudolinearis1.3[3]
YLRPyropia pseudolinearis5.8[3]

Lower IC50 values indicate higher ACE inhibitory activity.

Antibacterial Activity

The emergence of antibiotic-resistant bacteria has spurred the search for novel antimicrobial agents. Peptides derived from Alfalfa Rubisco have shown promising antibacterial activity against Listeria innocua, a non-pathogenic model for the foodborne pathogen Listeria monocytogenes.[4]

Peptide Sequence Source Organism Target Bacterium Minimum Inhibitory Concentration (MIC) (µg/mL) Reference
Met-Asp-AsnAlfalfaListeria innocua>500[4]
Glu-Leu-Ala-Ala-Ala-CysAlfalfaListeria innocua250[4]
Leu-Arg-Asp-Asp-PheAlfalfaListeria innocua125[4]
Gly-Asn-Ala-Pro-Gly-Ala-Val-AlaAlfalfaListeria innocua62.5[4]
Ala-Leu-Arg-Met-Ser-GlyAlfalfaListeria innocua31.25[4]
Arg-Asp-Arg-Phe-LeuAlfalfaListeria innocua15.62[4]

Lower MIC values indicate higher antibacterial activity.

Experimental Protocols

Detailed methodologies are crucial for the validation and extension of research findings. This section provides protocols for the key experiments cited in this guide.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol

  • Peptide samples

  • Microplate reader or spectrophotometer

Procedure:

  • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol.

  • Prepare serial dilutions of the peptide samples in the same solvent.

  • In a 96-well plate, add a specific volume of each peptide dilution (e.g., 100 µL).

  • Add the DPPH solution (e.g., 100 µL) to each well.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance at a wavelength of 517 nm.

  • A control containing the solvent and DPPH solution is also measured.

  • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

  • The IC50 value (the concentration of the peptide that inhibits 50% of the DPPH radical) is determined by plotting the percentage of inhibition against the peptide concentration.

Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This assay determines the ability of a peptide to inhibit the activity of ACE, typically using a synthetic substrate like Hippuryl-His-Leu (HHL).

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Hippuryl-His-Leu (HHL) as substrate

  • Peptide samples

  • Borate (B1201080) buffer (pH 8.3)

  • HCl

  • Ethyl acetate (B1210297)

  • Spectrophotometer

Procedure:

  • Dissolve ACE and HHL in the borate buffer.

  • Prepare serial dilutions of the peptide samples.

  • Pre-incubate the ACE solution with the peptide sample (or buffer for control) at 37°C for a short period (e.g., 10 minutes).

  • Initiate the reaction by adding the HHL substrate and incubate at 37°C for a defined time (e.g., 30-60 minutes).

  • Stop the reaction by adding HCl.

  • The hippuric acid (HA) produced from the hydrolysis of HHL is extracted with ethyl acetate.

  • The ethyl acetate layer is evaporated, and the residue is redissolved in water or buffer.

  • The absorbance of the extracted hippuric acid is measured at 228 nm.

  • The percentage of ACE inhibition is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

  • The IC50 value is determined by plotting the percentage of inhibition against the peptide concentration.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Bacterial strain (e.g., Listeria innocua)

  • Mueller-Hinton Broth (MHB)

  • Peptide samples

  • 96-well microtiter plates

  • Incubator

  • Microplate reader

Procedure:

  • Prepare a standardized inoculum of the bacterial strain in MHB.

  • Prepare serial two-fold dilutions of the peptide samples in MHB in the wells of a 96-well plate.

  • Add the bacterial inoculum to each well containing the peptide dilutions.

  • Include a positive control (bacteria without peptide) and a negative control (broth without bacteria).

  • Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.

  • After incubation, visually inspect the wells for turbidity (bacterial growth) or measure the optical density (OD) using a microplate reader.

  • The MIC is the lowest concentration of the peptide at which no visible growth is observed.[5]

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways through which Rubisco-derived peptides exert their effects is crucial for their development as therapeutic agents.

Leptin Sensitizing Effect of YHIEPV Peptide

The spinach Rubisco-derived peptide Tyr-His-Ile-Glu-Pro-Val (this compound) has been shown to increase neuronal leptin responsiveness. Leptin is a hormone that regulates energy balance, and leptin resistance is a hallmark of obesity. This compound enhances leptin signaling in the hypothalamus by inhibiting the Epac-Rap1 signaling pathway.

Leptin_Signaling cluster_0 Hypothalamic Neuron cluster_1 Inhibition by this compound Leptin Leptin LepR Leptin Receptor (LepRb) Leptin->LepR Binds JAK2 JAK2 LepR->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates pSTAT3 pSTAT3 (Active) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocates to GeneExpression Gene Expression (e.g., POMC) pSTAT3->GeneExpression Enhances Leptin Sensitivity Nucleus->GeneExpression Regulates GPCR Gi-GPCR AC Adenylyl Cyclase GPCR->AC Inhibits This compound This compound Peptide This compound->GPCR Activates cAMP cAMP AC->cAMP Converts ATP to Epac Epac cAMP->Epac Activates Rap1_GDP Rap1-GDP (Inactive) Epac->Rap1_GDP Promotes GDP-GTP exchange on Rap1_GTP Rap1-GTP (Active) Rap1_GDP->Rap1_GTP LeptinResistance Leptin Resistance Rap1_GTP->LeptinResistance Contributes to LeptinResistance->LepR Inhibits Signaling

Caption: this compound peptide enhances leptin signaling by inhibiting the Epac-Rap1 pathway.

The diagram illustrates that this compound activates a Gi-coupled G-protein coupled receptor (GPCR), which in turn inhibits adenylyl cyclase, leading to decreased levels of cyclic AMP (cAMP). This reduction in cAMP prevents the activation of Epac, a guanine (B1146940) nucleotide exchange factor for the small G-protein Rap1. The subsequent decrease in active Rap1-GTP alleviates the inhibition of the leptin signaling pathway, thereby enhancing leptin sensitivity.

Experimental Workflow for Identifying Bioactive Peptides

The process of identifying and characterizing bioactive peptides from Rubisco involves several key steps, from initial protein extraction to final bioactivity assessment.

Experimental_Workflow Start Rubisco Source (e.g., Spinach, Algae) Extraction Protein Extraction and Purification Start->Extraction Hydrolysis Enzymatic Hydrolysis (e.g., Pepsin, Trypsin) Extraction->Hydrolysis Fractionation Peptide Fractionation (e.g., Ultrafiltration, RP-HPLC) Hydrolysis->Fractionation Identification Peptide Identification (e.g., Mass Spectrometry) Fractionation->Identification Bioactivity Bioactivity Assays (e.g., Antioxidant, ACEi, Antibacterial) Fractionation->Bioactivity Screening Synthesis Peptide Synthesis Identification->Synthesis Synthesis->Bioactivity

Caption: General workflow for the discovery of bioactive peptides from Rubisco.

This workflow begins with the extraction and purification of the Rubisco protein from its source. The purified protein is then subjected to enzymatic hydrolysis to generate a mixture of peptides. These peptides are fractionated based on properties like size and hydrophobicity. Promising fractions are then analyzed to identify the sequences of individual peptides, which can then be chemically synthesized for further in-depth bioactivity testing.

Conclusion

Rubisco-derived peptides represent a promising and sustainable source of bioactive compounds with potential applications in the pharmaceutical and nutraceutical industries. This guide has provided a comparative overview of their antioxidant, ACE inhibitory, and antibacterial properties, supported by available quantitative data and detailed experimental protocols. The elucidation of signaling pathways, such as the leptin-sensitizing mechanism of the this compound peptide, further underscores the therapeutic potential of these molecules.

While the presented data highlights the significant bioactivities of Rubisco-derived peptides, it also underscores the need for more direct comparative studies to systematically evaluate peptides from a wider range of sources. Future research should focus on standardized assays to enable robust comparisons and on in vivo studies to validate the promising in vitro findings. Such efforts will be crucial in unlocking the full potential of Rubisco, the world's most abundant protein, as a source of novel therapeutic agents.

References

YHIEPV: A Novel Peptide with Dual Therapeutic Potential in Anxiety and Obesity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of the plant-derived peptide YHIEPV against current therapeutic options for anxiety and obesity, supported by preclinical experimental data.

The hexapeptide this compound, derived from the enzymatic digestion of the abundant plant protein Rubisco, has emerged as a promising therapeutic candidate with potential applications in both anxiety and obesity.[1][2] Preclinical studies have demonstrated its anxiolytic-like effects and its ability to improve leptin sensitivity, suggesting a dual-action mechanism that could address the significant unmet needs in the management of these prevalent conditions. This guide provides an objective comparison of this compound's performance with existing treatments, supported by available experimental data, to aid researchers and drug development professionals in evaluating its therapeutic potential.

Therapeutic Potential in Anxiety

This compound has demonstrated anxiolytic-like effects in preclinical models, positioning it as a potential alternative to existing treatments for anxiety disorders.

Comparison with Existing Anxiolytic Treatments

Current pharmacological treatments for anxiety disorders primarily include selective serotonin (B10506) reuptake inhibitors (SSRIs), serotonin-norepinephrine reuptake inhibitors (SNRIs), and benzodiazepines. While effective for many, these medications can be associated with a range of side effects and, in the case of benzodiazepines, a risk of dependence.

Table 1: Comparison of this compound with Standard Anxiolytic Drugs

Treatment ClassMechanism of ActionKey Efficacy Data (Preclinical/Clinical)Common Side Effects
This compound δ-opioid receptor agonistIncreased time spent in open arms of elevated plus maze in mice.Not yet determined in humans.
SSRIs Inhibit serotonin reuptakeVaries by drug; generally show improvement in Hamilton Anxiety Scale (HAM-A) scores.Nausea, insomnia, sexual dysfunction.
SNRIs Inhibit serotonin and norepinephrine (B1679862) reuptakeVaries by drug; generally show improvement in HAM-A scores.Nausea, dizziness, sweating.
Benzodiazepines Enhance GABAergic neurotransmissionRapid reduction in anxiety symptoms.Drowsiness, dizziness, dependence.
Experimental Data for this compound in Anxiety Models

In a key preclinical study, the anxiolytic-like effects of orally administered this compound were evaluated in mice using the elevated plus maze test. This test is a widely used model for assessing anxiety, where an increase in the time spent in the open arms of the maze is indicative of an anxiolytic effect.

Table 2: Efficacy of this compound in the Elevated Plus Maze Test in Mice

TreatmentDose (mg/kg)Time in Open Arms (%)
Vehicle (Control)-~20%
This compound10~40%

Data are approximated from graphical representations in the cited literature. Specific numerical values from the full text were not publicly available.

Therapeutic Potential in Obesity

This compound has also shown promise as an anti-obesity agent by enhancing the body's response to leptin, a key hormone in regulating appetite and energy balance.

Comparison with Existing Anti-Obesity Treatments

Current anti-obesity medications act through various mechanisms, such as reducing appetite, increasing satiety, or decreasing fat absorption. These drugs often have limitations in terms of efficacy and side effects.

Table 3: Comparison of this compound with Standard Anti-Obesity Drugs

Treatment ClassMechanism of ActionKey Efficacy Data (Clinical)Common Side Effects
This compound Increases neuronal leptin responsivenessReduced body weight gain and food intake in diet-induced obese mice.Not yet determined in humans.
GLP-1 Receptor Agonists Mimic the effects of GLP-1 to increase satiety5-15% mean weight loss.Nausea, vomiting, diarrhea.
Phentermine/Topiramate Sympathomimetic amine/anticonvulsant~9% mean weight loss.Paresthesia, dizziness, insomnia.
Orlistat Lipase inhibitor~3-5% mean weight loss.Oily stools, fecal incontinence.
Experimental Data for this compound in Obesity Models

In a diet-induced obesity mouse model, orally administered this compound demonstrated a significant impact on body weight and food intake by improving leptin signaling.

Table 4: Efficacy of this compound in a Diet-Induced Obesity Mouse Model

TreatmentBody Weight Gain (g) over 14 daysCumulative Food Intake (g) over 14 days
Vehicle (Control)~4.0~45
This compound (30 mg/kg/day)~2.0 ~35

Data are approximated from graphical representations in the cited literature. Specific numerical values from the full text were not publicly available.

Mechanism of Action: Signaling Pathways

Anxiolytic Effect of this compound

The anxiolytic-like effects of this compound are believed to be mediated through the δ-opioid receptor. Activation of this receptor is known to modulate mood and emotional responses.

anxiolytic_pathway This compound This compound delta_opioid_receptor δ-Opioid Receptor This compound->delta_opioid_receptor Binds to and activates downstream_signaling Downstream Signaling (e.g., G-protein coupling, adenylyl cyclase inhibition) delta_opioid_receptor->downstream_signaling Initiates anxiolytic_effect Anxiolytic Effect downstream_signaling->anxiolytic_effect Leads to

Caption: this compound's anxiolytic signaling pathway.

Anti-Obesity Effect of this compound

This compound's anti-obesity effect is attributed to its ability to enhance leptin sensitivity in the hypothalamus. It mitigates leptin resistance, allowing for a more effective anorexigenic response.

obesity_pathway cluster_leptin_resistance Leptin Resistance in Obesity leptin_resistance Leptin Resistance impaired_stat3 Impaired STAT3 Phosphorylation This compound This compound This compound->leptin_resistance Mitigates leptin_receptor Leptin Receptor (LepR) This compound->leptin_receptor Enhances signaling stat3_phos Increased STAT3 Phosphorylation leptin_receptor->stat3_phos Promotes appetite_suppression Appetite Suppression & Reduced Food Intake stat3_phos->appetite_suppression Leads to

Caption: this compound's anti-obesity signaling pathway.

Experimental Protocols

The following are generalized protocols for the key experiments cited in the evaluation of this compound's therapeutic potential.

Elevated Plus Maze Test for Anxiolytic Activity

This behavioral assay is used to assess anxiety-like behavior in rodents.

  • Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.

  • Animals: Mice are typically used and should be habituated to the testing room before the experiment.

  • Procedure:

    • Administer this compound or a vehicle control orally at a predetermined time before the test.

    • Place the mouse in the center of the maze, facing an open arm.

    • Allow the mouse to explore the maze for a set period (e.g., 5 minutes).

    • Record the time spent in the open arms, closed arms, and the center of the maze using a video tracking system.

  • Analysis: An increase in the percentage of time spent in the open arms is indicative of an anxiolytic-like effect.

epm_workflow start Start acclimatize Acclimatize Mice start->acclimatize dosing Oral Administration (this compound or Vehicle) acclimatize->dosing placement Place Mouse on Elevated Plus Maze dosing->placement exploration 5-minute Exploration placement->exploration recording Video Record Behavior exploration->recording analysis Analyze Time Spent in Open Arms recording->analysis end End analysis->end

Caption: Elevated Plus Maze experimental workflow.

Diet-Induced Obesity Model for Anti-Obesity Activity

This model is used to induce obesity in rodents to test the efficacy of anti-obesity compounds.

  • Animals: Male mice (e.g., C57BL/6J strain) are commonly used.

  • Diet:

    • Control group: Fed a standard chow diet (e.g., ~10% kcal from fat).

    • Obesity group: Fed a high-fat diet (HFD) (e.g., 45-60% kcal from fat) for several weeks to induce obesity.

  • Treatment:

    • Once obesity is established, begin daily oral administration of this compound or a vehicle control.

    • Monitor body weight and food intake regularly throughout the treatment period.

  • Analysis: A significant reduction in body weight gain and food intake in the this compound-treated group compared to the vehicle-treated HFD group indicates an anti-obesity effect.

Leptin-Induced STAT3 Phosphorylation Assay

This in vitro or ex vivo assay measures the ability of a compound to enhance leptin signaling.

  • Sample Preparation: Hypothalamic slices or neuronal cell cultures are used.

  • Procedure:

    • Pre-treat the samples with this compound or a vehicle control.

    • Stimulate the samples with leptin.

    • Lyse the cells/tissue and extract proteins.

  • Analysis:

    • Use Western blotting to detect the levels of phosphorylated STAT3 (pSTAT3) and total STAT3.

    • An increase in the pSTAT3/total STAT3 ratio in the this compound-treated group compared to the control indicates enhanced leptin sensitivity.

stat3_workflow start Start sample_prep Prepare Hypothalamic Slices or Neuronal Cells start->sample_prep pretreatment Pre-treat with this compound or Vehicle sample_prep->pretreatment leptin_stimulation Stimulate with Leptin pretreatment->leptin_stimulation lysis Cell/Tissue Lysis and Protein Extraction leptin_stimulation->lysis western_blot Western Blot for pSTAT3 and Total STAT3 lysis->western_blot quantification Quantify pSTAT3/STAT3 Ratio western_blot->quantification end End quantification->end

Caption: Leptin-induced STAT3 phosphorylation assay workflow.

References

Assessing the Off-Target Effects of YHIEPV: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the peptide YHIEPV (also known as rALP-2 or Rubisco anxiolytic-like peptide 2) and its potential off-target effects. As a novel peptide with therapeutic promise for anxiety and obesity, understanding its interaction with unintended biological targets is crucial for its development and safe application. This document outlines this compound's known on-target mechanisms and compares it with other molecules acting on similar pathways, supported by established experimental protocols for off-target profiling.

On-Target Profile of this compound

This compound is a peptide derived from the Rubisco protein and has demonstrated two primary therapeutic actions:

  • Anxiolytic Effects: These are mediated through the activation of the δ-opioid receptor.[1]

  • Anti-Obesity Effects: this compound increases leptin sensitivity, leading to a reduction in food intake and body weight. This is achieved by enhancing the leptin-induced phosphorylation of STAT3 and suppressing intracellular cAMP levels.[1][2]

Comparative Analysis of Potential Off-Target Effects

Direct experimental data on the off-target effects of this compound is not publicly available. Therefore, this guide provides a comparative analysis based on compounds with similar mechanisms of action.

Comparison with other δ-Opioid Receptor Agonists

This compound's anxiolytic activity is channeled through the δ-opioid receptor. Comparing it with other δ-opioid agonists, such as the well-studied synthetic molecule SNC80 , can provide insights into potential off-target concerns.

FeatureThis compound (Predicted)SNC80 (Observed)Rubiscolin-6 (Observed)
Primary Target δ-opioid receptorδ-opioid receptorδ-opioid receptor
Potential Off-Targets μ- and κ-opioid receptors, Sigma1 receptor, Dopamine (B1211576) D1 receptorμ-opioid receptors (forms heterodimers), potential for pro-convulsant activity at high doses.[3][4][5][6]Sigma1 receptor, Dopamine D1 receptor.[7]
Therapeutic Window To be determinedNarrow due to potential for seizures at higher doses.[3][4]To be determined

A related peptide derived from Rubisco, Rubiscolin-6 , has been shown to exert its anxiolytic effects not only through the δ-opioid receptor but also via the sigma1 and dopamine D1 receptors.[7] This suggests that this compound could potentially interact with these receptors as well.

Comparison with other Leptin Sensitivity Enhancers

This compound's anti-obesity effects are linked to its ability to enhance leptin sensitivity. Other compounds that act as leptin sensitizers, such as Celastrol (B190767) and Withaferin A , offer a basis for comparison. The mechanism of these compounds is often linked to the reduction of endoplasmic reticulum (ER) stress.[8][9][10]

FeatureThis compound (Predicted)Celastrol (Observed)Withaferin A (Observed)
Primary Mechanism Increases leptin-induced STAT3 phosphorylation, suppresses cAMP.Reduces ER stress.[8][9]Reduces ER stress.[10]
Potential Off-Targets To be determined. Potential interactions with other signaling pathways involved in metabolism and inflammation.May have effects on circadian rhythms.[9]Possesses anti-diabetic properties independent of leptin sensitization.[10]
Reported Side Effects Not reportedCan disrupt circadian rhythms of locomotor activity and sleep.[9]Not extensively reported in the context of leptin sensitization.

Experimental Protocols for Off-Target Assessment

To thoroughly assess the off-target profile of this compound, a combination of in-silico, in-vitro, and in-vivo methods is recommended. Below are detailed methodologies for key experiments.

Kinase Inhibitor Profiling

Given that many signaling pathways are regulated by kinases, assessing for unintended kinase inhibition is a critical step.

Methodology:

  • Compound Preparation: Prepare this compound at a range of concentrations.

  • Kinase Panel Screening: Screen this compound against a comprehensive panel of purified kinases (e.g., >300 kinases).

  • Activity Assay: Utilize a radiometric activity assay (e.g., 33P-ATP filter binding) or fluorescence-based assays to measure the kinase activity in the presence of this compound.

  • Data Analysis: Determine the half-maximal inhibitory concentration (IC50) for any kinases that show significant inhibition. Results are often visualized using a heatmap to highlight the selectivity profile.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in a cellular context and can identify off-target binding.[11][12][13][14][15]

Methodology:

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating: Heat the cell lysates at a range of temperatures.

  • Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.

  • Detection: Analyze the amount of soluble target and potential off-target proteins remaining at each temperature using Western blotting or mass spectrometry-based proteomics.

  • Data Analysis: A shift in the melting temperature of a protein in the presence of this compound indicates a direct interaction.

Chemical Proteomics for Unbiased Off-Target Identification

Chemical proteomics approaches can identify the binding partners of a compound in an unbiased manner from complex biological samples.[16][17][18][19][20]

Methodology (Compound-Centric Chemical Proteomics - CCCP):

  • Probe Synthesis: Synthesize a this compound-based probe by immobilizing the peptide onto a solid support (e.g., beads).

  • Proteome Incubation: Incubate the immobilized this compound with cell or tissue lysates.

  • Affinity Enrichment: Wash away non-specifically bound proteins.

  • Elution and Digestion: Elute the specifically bound proteins and digest them into smaller peptides.

  • Mass Spectrometry: Identify the bound proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Compare the proteins pulled down by the this compound probe to those from a control experiment to identify specific interactors.

Visualizing Signaling Pathways and Workflows

YHIEPV_On_Target_Signaling cluster_anxiolytic Anxiolytic Effect cluster_antiobesity Anti-Obesity Effect This compound This compound delta_opioid δ-Opioid Receptor This compound->delta_opioid leptin_receptor Leptin Receptor This compound->leptin_receptor Sensitizes anxiety_reduction Anxiety Reduction delta_opioid->anxiety_reduction stat3 STAT3 leptin_receptor->stat3 camp cAMP leptin_receptor->camp Inhibits increase p_stat3 p-STAT3 stat3->p_stat3 food_intake Decreased Food Intake p_stat3->food_intake camp->food_intake body_weight Decreased Body Weight food_intake->body_weight

Caption: On-target signaling pathways of this compound.

Off_Target_Screening_Workflow cluster_kinase Kinase Activity cluster_cetsa Cellular Target Engagement cluster_proteomics Unbiased Target Identification start This compound kinase_profiling Kinase Profiling (>300 Kinases) start->kinase_profiling cetsa Cellular Thermal Shift Assay (CETSA) start->cetsa chem_proteomics Chemical Proteomics start->chem_proteomics kinase_hit Identify Inhibited Kinases kinase_profiling->kinase_hit thermal_shift Measure Protein Thermal Shift cetsa->thermal_shift pull_down Affinity Pull-down with this compound Probe chem_proteomics->pull_down ic50 Determine IC50 kinase_hit->ic50 end Comprehensive Off-Target Profile ic50->end target_validation Validate On- and Off-Targets thermal_shift->target_validation target_validation->end ms_analysis LC-MS/MS Analysis pull_down->ms_analysis off_target_id Identify Novel Binding Partners ms_analysis->off_target_id off_target_id->end

Caption: Experimental workflow for assessing off-target effects.

References

Unveiling the Potency of YHIEPV: A Comparative Analysis Against Established δ-Opioid Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide offering a comparative analysis of the novel peptide YHIEPV against well-established δ-opioid receptor agonists is now available for researchers, scientists, and drug development professionals. This guide provides a detailed examination of this compound's activity, benchmarked against known δ-opioid receptor agonists, supported by experimental data and detailed methodologies.

The peptide this compound, derived from the enzymatic digestion of the plant protein Rubisco, has demonstrated anxiolytic-like effects mediated through the activation of the δ-opioid receptor.[1][2] This activity, particularly its ability to suppress forskolin-stimulated intracellular cAMP levels, points to its function as an agonist at the Gi/o-coupled δ-opioid receptor. While specific quantitative binding affinity and functional potency data for this compound are still emerging, this guide provides a framework for its evaluation by comparing it to the well-characterized synthetic agonist SNC80 and the endogenous peptide-like agonist DADLE ([D-Ala², D-Leu⁵]-enkephalin).

Quantitative Comparison of δ-Opioid Receptor Agonists

To provide a clear benchmark for the evaluation of this compound, the following table summarizes the binding affinities (Ki) and functional potencies (EC50) of the established δ-opioid receptor agonists, SNC80 and DADLE. These values, collated from multiple studies, highlight the typical range of activities for potent δ-opioid agonists.

CompoundBinding Affinity (Ki) [nM]Functional Potency (EC50) [nM]Receptor Selectivity
This compound Data not yet availableData not yet availableReported as δ-opioid receptor-mediated
SNC80 0.16 - 1.80.47 - 15.4High for δ-opioid receptor
DADLE 0.6 - 4.21.1 - 25.0High for δ-opioid receptor

Note: The reported ranges for Ki and EC50 values for SNC80 and DADLE reflect the variability inherent in different experimental conditions, such as cell lines, radioligands, and assay formats.

Understanding the Mechanism: δ-Opioid Receptor Signaling

Activation of the δ-opioid receptor by an agonist like this compound initiates a signaling cascade that ultimately leads to the observed physiological effects. The primary mechanism involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

DOR_Signaling cluster_membrane Cell Membrane DOR δ-Opioid Receptor G_protein Gi/o Protein DOR->G_protein Activates Agonist This compound / Agonist Agonist->DOR Binds AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Anxiolysis) PKA->Cellular_Response Phosphorylates Targets

Canonical δ-opioid receptor signaling pathway.

Experimental Protocols for Activity Assessment

To ensure robust and reproducible data, standardized experimental protocols are essential for characterizing the activity of novel compounds like this compound. The following sections detail the methodologies for two key assays used to determine the binding affinity and functional potency of δ-opioid receptor agonists.

Radioligand Binding Assay for Determining Binding Affinity (Ki)

This assay measures the ability of a test compound (e.g., this compound) to displace a radiolabeled ligand from the δ-opioid receptor.

1. Membrane Preparation:

  • Membranes are prepared from cells or tissues endogenously or recombinantly expressing the δ-opioid receptor.

  • The tissue or cells are homogenized in a cold buffer and centrifuged to pellet the membranes.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer.

2. Competition Binding Assay:

  • A fixed concentration of a radiolabeled δ-opioid receptor antagonist (e.g., [³H]-naltrindole) is incubated with the membrane preparation.

  • Increasing concentrations of the unlabeled test compound are added to compete for binding to the receptor.

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled standard δ-opioid agonist.

3. Incubation and Filtration:

  • The reaction mixture is incubated to allow binding to reach equilibrium.

  • The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • The filters are washed with ice-cold buffer to remove unbound radioligand.

4. Data Analysis:

  • The radioactivity retained on the filters is measured using liquid scintillation counting.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The binding affinity (Ki) of the test compound is calculated from the IC50 value using the Cheng-Prusoff equation.

cAMP Inhibition Assay for Determining Functional Potency (EC50)

This assay measures the ability of a δ-opioid receptor agonist to inhibit the production of cyclic AMP (cAMP).

1. Cell Culture and Treatment:

  • Cells expressing the δ-opioid receptor are cultured in appropriate media.

  • The cells are pre-treated with the test compound at various concentrations.

2. Stimulation and Lysis:

  • Adenylyl cyclase is stimulated using forskolin (B1673556) to induce cAMP production.

  • The cells are then lysed to release the intracellular cAMP.

3. cAMP Measurement:

  • The concentration of cAMP in the cell lysates is measured using a variety of methods, such as enzyme-linked immunosorbent assay (ELISA) or homogeneous time-resolved fluorescence (HTRF).

4. Data Analysis:

  • The concentration of the test compound that produces 50% of its maximal inhibitory effect on cAMP production (EC50) is determined from the dose-response curve.

Experimental_Workflow cluster_binding Binding Affinity (Ki) cluster_functional Functional Potency (EC50) Membrane_Prep Membrane Preparation Competition_Binding Competition Binding Assay Membrane_Prep->Competition_Binding Filtration Filtration & Washing Competition_Binding->Filtration Scintillation Scintillation Counting Filtration->Scintillation Ki_Calc Ki Calculation Scintillation->Ki_Calc Cell_Culture Cell Culture Compound_Treatment Compound Treatment Cell_Culture->Compound_Treatment Forskolin_Stim Forskolin Stimulation Compound_Treatment->Forskolin_Stim cAMP_Measure cAMP Measurement Forskolin_Stim->cAMP_Measure EC50_Calc EC50 Calculation cAMP_Measure->EC50_Calc

Workflow for assessing δ-opioid receptor agonist activity.

This guide provides a foundational framework for the continued investigation of this compound and other novel δ-opioid receptor agonists. The provided data on established compounds and detailed experimental protocols will aid researchers in accurately characterizing the pharmacological profile of new therapeutic candidates.

References

Safety Operating Guide

Standard Operating Procedure: Disposal of YHIEPV (rALP-2)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the proper disposal of the peptide YHIEPV (H-Tyr-His-Ile-Glu-Pro-Val-OH), also known as rALP-2.[1] A specific Safety Data Sheet (SDS) for this compound was not located; therefore, this procedure is based on established safety principles for handling novel biochemicals.[2][3] Researchers must obtain the SDS from their supplier and consult their institution's Environmental Health and Safety (EHS) department before handling or disposal.[2] In the absence of specific hazard data, this compound must be handled as a potentially hazardous substance.[3]

Pre-Disposal Hazard Assessment & Handling

Before beginning work, a thorough risk assessment must be conducted.[2] Due to its biological activity—increasing leptin-induced phosphorylation of STAT3 and activating the δ-opioid receptor—this compound must be handled with appropriate precautions to avoid accidental exposure.[1]

  • Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[2][4]

  • Ventilation: Handle solid this compound and prepare solutions in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation.[2]

  • Spill Management: Treat any spill of this compound as a major spill. Notify personnel in the area, evacuate if necessary, and follow institutional procedures for hazardous material cleanup.[5]

Waste Segregation and Containment

Proper segregation is critical to ensure safe disposal and regulatory compliance.[6][7] Never mix this compound waste with incompatible materials like solvents, strong acids, or bases.[8]

  • Solid Waste: Collect unused or expired solid this compound, along with any contaminated items like weigh boats or spatulas, in a dedicated, clearly labeled hazardous waste container.

  • Aqueous Waste: Collect all solutions containing this compound in a separate, leak-proof liquid waste container. Do not pour this compound solutions down the drain unless they have been fully deactivated according to an EHS-approved protocol.[7]

  • Contaminated Labware: Disposable items such as pipette tips, microfuge tubes, and culture plates that have come into contact with this compound should be collected in a designated sharps or solid waste container destined for hazardous waste pickup.[8]

All waste containers must be kept closed except when adding waste and clearly labeled with the words "Hazardous Waste," the full chemical name "this compound (rALP-2)," and the accumulation start date.[6][8]

Hypothetical Disposal Parameters for this compound Waste

The following table outlines potential disposal routes for different this compound waste streams. These are illustrative examples; the final determination must be made by your institution's EHS office.

Waste StreamRecommended ContainerOn-Site Treatment ProtocolFinal Disposal RouteExample EHS Code
Solid this compound Powder Sealed HDPE or glass bottleNoneIncineration via licensed hazardous waste vendorHW-CHEM-S
Aqueous this compound Solutions 4L HDPE or glass carboyProtocol A: Chemical Inactivation (see below)Collection by licensed hazardous waste vendorHW-CHEM-L
Contaminated Sharps Puncture-resistant sharps containerNoneIncineration via licensed hazardous waste vendorHW-SHARPS
Contaminated Labware Lined cardboard box or plastic pailNoneIncineration via licensed hazardous waste vendorHW-SOLID-LAB

Experimental Protocol: Chemical Inactivation of Aqueous this compound Waste

This protocol describes a common laboratory method for inactivating bioactive peptides in solution prior to collection. This procedure must be validated and approved by your EHS department.

Objective: To denature and cleave the this compound peptide, neutralizing its biological activity.

Methodology:

  • Working in a chemical fume hood, measure the volume of the aqueous this compound waste.

  • For every 900 mL of waste solution, slowly add 100 mL of concentrated bleach (sodium hypochlorite, ~5-10% solution) to achieve a final concentration of 0.5-1% bleach.

  • Gently stir the solution for a minimum of 30 minutes to ensure complete mixing and adequate contact time.

  • After inactivation, check the pH of the solution. Neutralize it to a range of 6.0-8.0 by adding a suitable neutralizing agent (e.g., sodium bisulfite to quench excess bleach, followed by hydrochloric acid or sodium hydroxide (B78521) for pH adjustment).

  • Transfer the treated, neutralized solution to the designated hazardous liquid waste container.

  • Label the container, noting that the contents have been inactivated and neutralized.

Note: This procedure is intended for waste treatment prior to collection. Drain disposal is not recommended without explicit EHS approval and verification that the treated effluent meets all local, state, and federal regulations.[4]

Visual Workflow Diagrams

The following diagrams illustrate the decision-making and experimental processes for this compound disposal.

start This compound Waste Generated decision1 SDS Available? start->decision1 process1 Follow SDS Section 13: Disposal Considerations decision1->process1 Yes process2 Assume Hazardous & Consult EHS decision1->process2 No decision2 Waste Type? process1->decision2 process2->decision2 solid Segregate Solid Waste & Contaminated Labware decision2->solid Solid liquid Segregate Aqueous Waste decision2->liquid Liquid end Label All Waste & Contact EHS for Pickup solid->end decision3 EHS-Approved Inactivation Protocol? liquid->decision3 process3 Perform Inactivation (See Protocol A) decision3->process3 Yes decision3->end No process3->end

Caption: Decision workflow for the proper disposal of this compound waste.

A 1. Collect Aqueous This compound Waste in Fume Hood B 2. Add Bleach to Final Conc. of 0.5-1% A->B C 3. Stir and Incubate for 30 Minutes B->C D 4. Quench & Neutralize pH to 6.0-8.0 C->D E 5. Transfer to Labeled Hazardous Waste Container D->E F 6. Store for EHS Pickup E->F

Caption: Experimental workflow for the chemical inactivation of this compound.

References

Personal protective equipment for handling YHIEPV

Author: BenchChem Technical Support Team. Date: December 2025

1. Introduction

This document provides essential safety and logistical information for the handling of YHIEPV (Rubisco anxiolytic-like peptide 2, rALP-2). This compound is a potent, orally active peptide with known anxiolytic and anti-obesity effects, achieved through increasing leptin sensitivity.[1] It is designated for research use only and is not intended for human or animal administration. The toxicological properties of this compound have not been thoroughly investigated; therefore, it must be handled with care, assuming it is a potentially hazardous substance.[2][3] This guide is intended for researchers, scientists, and drug development professionals working in a controlled laboratory environment.[1]

2. Hazard Identification and Risk Assessment

As a novel bioactive peptide, the primary risks associated with this compound are related to its unknown toxicological profile. Potential hazards include:

  • Dermal, Ocular, and Respiratory Exposure: Accidental contact with skin or eyes, or inhalation of the lyophilized powder, could lead to unknown physiological effects.

  • Ingestion: Accidental ingestion may pose a significant health risk due to its biological activity.

  • Allergenicity: As with any novel protein or peptide, there is a potential for allergic reactions upon exposure.

A thorough risk assessment should be conducted before any handling of this compound.

3. Personal Protective Equipment (PPE)

Due to the uncharacterized nature of this compound's hazards, a comprehensive PPE strategy is mandatory to prevent exposure.

PPE CategorySpecificationRationale
Hand Protection Nitrile or latex glovesPrevents accidental skin contact and sample contamination.[2]
Body Protection Laboratory coat or protective gownShields clothing and minimizes the risk of contamination.[2]
Eye Protection Safety glasses with side shields or chemical safety gogglesReduces the risk of accidental splashes during reconstitution and handling.[2]
Respiratory Protection Face mask or respirator (for fine powders)Recommended when handling the lyophilized powder to prevent inhalation.[2]
Footwear Closed-toe shoesRequired in all compliant laboratory environments to protect against spills.[2]

4. Handling and Storage Procedures

Proper handling and storage are critical to maintain the integrity of this compound and ensure the safety of laboratory personnel.

Handling of Lyophilized this compound

  • Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent moisture absorption, which can degrade the peptide.[4][5]

  • Handle the lyophilized powder in a clean, organized, and controlled laboratory environment, such as a chemical fume hood or a designated area with good ventilation.[1]

  • Weigh the required amount of peptide quickly and reseal the vial tightly.[4]

  • Avoid creating dust.[3]

Reconstitution and Solution Handling

  • This compound is soluble in water.[6][7] Use sterile, high-purity water or an appropriate buffer for reconstitution.

  • To avoid contamination, use sterile pipettes and work in a sterile environment, such as a laminar flow hood.[6]

  • For peptides with unknown solubility, it is recommended to first try dissolving a small amount.

  • If necessary, brief sonication can be used to aid dissolution.[5]

Storage

FormStorage TemperatureDurationAdditional Notes
Lyophilized Powder -80°CUp to 6 monthsStore in a tightly sealed container, protected from light.[1]
-20°CUp to 1 monthStore in a tightly sealed container, protected from light.[1]
In Solution -80°CUp to 1 year (recommended)Aliquot into single-use vials to avoid repeated freeze-thaw cycles.[7]
-20°C3-4 monthsAliquot into single-use vials.[7]
4°C1-2 weeksFor short-term use.[7]

5. Experimental Protocols

In Vitro Assay for cAMP Inhibition in Neuro-2a cells

This protocol is based on the known activity of this compound in suppressing forskolin-stimulated cAMP levels.[1]

  • Cell Culture: Culture Neuro-2a cells in appropriate media and conditions until they reach the desired confluency.

  • Cell Plating: Seed the Neuro-2a cells in a multi-well plate at a suitable density and allow them to adhere overnight.

  • Pre-treatment with this compound: Prepare stock solutions of this compound in a suitable sterile solvent. Dilute the stock to final working concentrations (e.g., 0.3 mM and 1 mM) in cell culture media.[1] Remove the old media from the cells and add the media containing this compound. Incubate for 30 minutes.[1]

  • Stimulation: Prepare a stock solution of forskolin (B1673556). Add forskolin to the wells to a final concentration of 10 µM to stimulate cAMP production.[1]

  • Lysis and cAMP Measurement: After the appropriate incubation time, lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit, following the manufacturer's instructions.

  • Data Analysis: Quantify the cAMP levels and compare the results between control (forskolin only) and this compound-treated groups to determine the inhibitory effect.

6. Disposal Plan

All waste materials contaminated with this compound must be disposed of in accordance with institutional and local environmental regulations.

  • Solid Waste: Contaminated items such as gloves, pipette tips, and vials should be placed in a designated, sealed hazardous waste container.

  • Liquid Waste: Unused or expired this compound solutions should be collected in a clearly labeled hazardous waste container. Do not pour peptide solutions down the drain.[6]

  • Decontamination: All work surfaces and equipment should be thoroughly cleaned with an appropriate disinfectant after handling this compound.

7. Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the known signaling pathway of this compound and a general experimental workflow.

YHIEPV_Signaling_Pathway This compound This compound LeptinReceptor Leptin Receptor This compound->LeptinReceptor Increases sensitivity JAK2 JAK2 LeptinReceptor->JAK2 STAT3 STAT3 JAK2->STAT3 Phosphorylates pSTAT3 pSTAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocates to GeneExpression Gene Expression (Anti-obesity effects) Nucleus->GeneExpression

References

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